Product packaging for 1,1,1,2-Tetrachloroethane-D2(Cat. No.:)

1,1,1,2-Tetrachloroethane-D2

Cat. No.: B052313
M. Wt: 169.9 g/mol
InChI Key: QVLAWKAXOMEXPM-DICFDUPASA-N
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Description

1,1,1,2-Tetrachloroethane-D2, also known as this compound, is a useful research compound. Its molecular formula is C2H2Cl4 and its molecular weight is 169.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2Cl4 B052313 1,1,1,2-Tetrachloroethane-D2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2-tetrachloro-2,2-dideuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl4/c3-1-2(4,5)6/h1H2/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLAWKAXOMEXPM-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physical Properties of Deuterated Tetrachloroethane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical properties of deuterated tetrachloroethane, with a specific focus on clarifying the available data for its isomers. The initial query for 1,1,1,2-Tetrachloroethane-D2 reveals a notable scarcity of specific experimental data in publicly accessible literature and databases. However, extensive information is available for its structural isomer, 1,1,2,2-Tetrachloroethane-D2. This document will therefore present a detailed analysis of the physical properties of 1,1,2,2-Tetrachloroethane-D2, alongside comparative data for its non-deuterated counterpart and the non-deuterated 1,1,1,2-tetrachloroethane (B165186) isomer, to provide a valuable resource for researchers.

The primary application of deuterated solvents like 1,1,2,2-Tetrachloroethane-D2 is in Nuclear Magnetic Resonance (NMR) spectroscopy, where they serve to dissolve analytical samples without producing interfering proton signals.[1] Understanding the physical properties of these solvents is crucial for experimental design, safety, and data interpretation.

Isomeric Relationship and Nomenclature

Tetrachloroethane exists as two structural isomers: 1,1,1,2-tetrachloroethane and 1,1,2,2-tetrachloroethane. The positioning of the chlorine atoms on the ethane (B1197151) backbone defines their distinct chemical and physical properties. The diagram below illustrates this isomeric relationship.

Structural isomers of tetrachloroethane.

Physical Properties of 1,1,2,2-Tetrachloroethane-D2

Due to the prevalence of data for the 1,1,2,2-isomer, this section provides a detailed summary of its physical properties. The non-deuterated form is included for comparison.

Property1,1,2,2-Tetrachloroethane-D21,1,2,2-Tetrachloroethane (non-deuterated)
Molecular Formula C₂D₂Cl₄[2]C₂H₂Cl₄[3]
Molecular Weight 169.86 g/mol [4][5]167.85 g/mol [3]
CAS Number 33685-54-0[4]79-34-5[5]
Appearance Colorless liquid[6]Colorless to pale yellow liquid[6]
Odor Sweet, chloroform-like[6]Sweet, chloroform-like[6]
Density 1.62 g/mL at 25 °C[4]1.59 g/cm³[3]
Boiling Point 145-146 °C at 737 mmHg[4][7]146.5 °C[3]
Melting Point Not available-44 °C[3]
Refractive Index n20/D 1.493[4][7]Not available
Solubility in Water Slightly soluble[7]1 g / 350 mL[3]
Solubility in Organic Solvents Soluble in ether, chloroform, ethanol, methanol, acetone, benzene, and others[7]Miscible with most organic solvents[8]
Isotopic Purity ≥99.5 atom % D[4]Not applicable

Physical Properties of 1,1,1,2-Tetrachloroethane

Property1,1,1,2-Tetrachloroethane
Molecular Formula C₂H₂Cl₄[9]
Molecular Weight 167.85 g/mol [4]
CAS Number 630-20-6[10]
Appearance Colorless liquid[10]
Odor Sweet, chloroform-like[3]
Density 1.5532 g/cm³[9] to 1.598 g/mL at 25 °C[4]
Boiling Point 130.5 °C[9] to 138 °C[4]
Melting Point -70.2 °C[4][9]
Vapor Pressure 12.0 mmHg[4]
Refractive Index n20/D 1.481[4]
Solubility in Water Mostly insoluble[10]
Solubility in Organic Solvents Soluble in most organic solvents[10]

Experimental Protocols

While the cited sources do not provide detailed experimental protocols for the determination of the physical properties of this compound, standard methodologies for these measurements are well-established in the field of physical chemistry. A generalized workflow for the characterization of a deuterated solvent is outlined below.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Purity & Identity Confirmation synthesis Deuterium Labeling Synthesis purification Fractional Distillation synthesis->purification boiling_point Boiling Point Determination (Ebulliometer) purification->boiling_point density Density Measurement (Pycnometer/Densitometer) purification->density refractive_index Refractive Index (Refractometer) purification->refractive_index melting_point Melting Point Analysis (DSC) purification->melting_point nmr NMR Spectroscopy (Isotopic Purity) purification->nmr gcms GC-MS (Chemical Purity) purification->gcms kf Karl Fischer Titration (Water Content) purification->kf

Generalized workflow for solvent characterization.

A brief overview of these standard methods includes:

  • Boiling Point Determination: Typically measured using an ebulliometer, which determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. For compounds like tetrachloroethane, this is often performed under reduced pressure to prevent decomposition.

  • Melting Point Analysis: Differential Scanning Calorimetry (DSC) is a common technique for determining the melting point and purity of a substance by measuring the heat flow into or out of a sample as it is heated or cooled.

  • Density Measurement: A pycnometer or a digital densitometer is used to accurately measure the mass of a known volume of the liquid at a specific temperature, typically 25 °C.

  • Refractive Index: An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid, which is a dimensionless number that describes how fast light travels through the material.

  • Purity and Identity Confirmation:

    • NMR Spectroscopy: Used to confirm the deuteration pattern and to determine the isotopic purity (e.g., ≥99.5 atom % D).[4]

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is employed to assess the chemical purity and identify any volatile impurities.

    • Karl Fischer Titration: A specific method for determining the trace amount of water in a solvent.

Conclusion

References

1,1,1,2-Tetrachloroethane-D2 chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1,1,2,2-Tetrachloroethane-D2 (CAS No. 33685-54-0), a deuterated isotopologue of 1,1,2,2-tetrachloroethane (B165197). Due to a likely typographical error in the requested topic "1,1,1,2-Tetrachloroethane-D2," this document focuses on the widely documented and commercially available 1,1,2,2-isomer. This compound is primarily utilized as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, where the substitution of deuterium (B1214612) for hydrogen atoms minimizes solvent interference in the resulting spectra.[1] This guide covers its chemical structure, IUPAC nomenclature, physicochemical properties, and relevant experimental protocols.

Chemical Structure and IUPAC Name

The chemical structure of 1,1,2,2-Tetrachloroethane-D2 is characterized by a two-carbon ethane (B1197151) backbone where each carbon atom is bonded to two chlorine atoms and one deuterium atom.

IUPAC Name: 1,1,2,2-tetrachloro-1,2-dideuterioethane[2]

Synonyms: 1,2-Dideutero-1,1,2,2-tetrachloroethane, Tetrachloroethane-d2

Molecular Representations:
  • SMILES: [2H]C(Cl)(Cl)C([2H])(Cl)Cl[1]

  • InChI: InChI=1S/C2H2Cl4/c3-1(4)2(5)6/h1-2H/i1D,2D[1]

  • InChIKey: QPFMBZIOSGYJDE-QDNHWIQGSA-N[1]

Physicochemical Properties

The following table summarizes the key quantitative data for 1,1,2,2-Tetrachloroethane-D2.

PropertyValueReference
CAS Number 33685-54-0[3][4]
Molecular Formula C₂D₂Cl₄[3]
Molecular Weight 169.86 g/mol [3][4]
Appearance Colorless liquid[5]
Density 1.62 g/mL at 25 °C[3]
Boiling Point 145-146 °C at 737 mmHg[3]
Melting Point -44 °C[5]
Refractive Index n20/D 1.493[3]
Isotopic Purity ≥99.5 atom % D[1]
Solubility in Water 3 g/L

Experimental Protocols

Synthesis of 1,1,2,2-Tetrachloroethane (Non-Deuterated Analogue)

The manufacturing process for 1,1,2,2-tetrachloroethane typically involves the reaction of acetylene (B1199291) with chlorine. To prevent an explosive reaction between the gaseous reactants, the process is conducted in a solvent, which is often 1,1,2,2-tetrachloroethane itself. The reaction is catalyzed by ferric chloride. In this process, dry acetylene and chlorine are introduced continuously into the tetrachloroethane solvent, which is maintained at reflux under reduced pressure. The heat generated by the reaction is managed by the evaporation and condensation of the solvent. This method can achieve a yield of approximately 97% based on the acetylene used.[6]

General Protocol for NMR Sample Preparation and Analysis using 1,1,2,2-Tetrachloroethane-D2

1,1,2,2-Tetrachloroethane-D2 is primarily used as a solvent for NMR spectroscopy.[1] The following is a general protocol for preparing a sample for NMR analysis.

1. Sample Preparation:

  • Quantity: Weigh 5-25 mg of the compound to be analyzed for a ¹H NMR spectrum. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of 1,1,2,2-Tetrachloroethane-D2 in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.

  • Filtration: To ensure the removal of any particulate matter that could affect the spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.

  • Internal Standard: If required for chemical shift referencing, an appropriate internal standard may be added. Some commercial preparations of 1,1,2,2-Tetrachloroethane-D2 contain tetramethylsilane (B1202638) (TMS).[4]

2. NMR Spectrometer Operation:

  • Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

  • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the 1,1,2,2-Tetrachloroethane-D2 solvent. This corrects for any magnetic field drift during the experiment.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting the current in the shim coils to obtain sharp, symmetrical NMR signals.

  • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H, ¹³C) to ensure efficient transfer of radiofrequency energy.

  • Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, acquisition time, relaxation delay) and initiate data acquisition.

  • Processing: After data acquisition, the resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. This is followed by phasing, baseline correction, and integration of the signals.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name, its structural isomers, and its deuterated form.

G Logical Relationship of Tetrachloroethane Isomers and Deuteration cluster_isomers Tetrachloroethane Isomers cluster_deuterated Deuterated Form 1,1,1,2-Tetrachloroethane 1,1,1,2-Tetrachloroethane 1,1,2,2-Tetrachloroethane 1,1,2,2-Tetrachloroethane 1,1,2,2-Tetrachloroethane-D2 1,1,2,2-Tetrachloroethane-D2 1,1,2,2-Tetrachloroethane->1,1,2,2-Tetrachloroethane-D2 Isotopic Substitution Tetrachloroethane Tetrachloroethane Tetrachloroethane->1,1,1,2-Tetrachloroethane Tetrachloroethane->1,1,2,2-Tetrachloroethane

Caption: Relationship between tetrachloroethane isomers and the deuterated form.

Safety Information

1,1,2,2-Tetrachloroethane-D2 is classified as a hazardous substance. It is fatal if it comes into contact with skin or is inhaled.[7] It is also toxic to aquatic life with long-lasting effects.[7] Appropriate personal protective equipment, including gloves, protective clothing, and respiratory protection, should be worn when handling this chemical.[8] Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5][9]

References

Synthesis and Isotopic Purity of 1,1,1,2-Tetrachloroethane-D2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2-Tetrachloroethane (B165186) is a chlorinated hydrocarbon and an isomer of the more common 1,1,2,2-tetrachloroethane.[1] Its deuterated form, 1,1,1,2-Tetrachloroethane-D2 (specifically, 1,1,1,2-tetrachloroethane-2,2-d2), is a valuable tool in various research applications, particularly in studies where isotopic labeling is required to trace reaction pathways or for use in analytical techniques like mass spectrometry. This guide details a proposed synthetic route, purification methods, and protocols for assessing isotopic purity.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through the direct catalytic hydrogen-deuterium (H/D) exchange on the non-deuterated parent compound. This method is advantageous as it starts from a readily available precursor. The synthesis of the non-deuterated 1,1,1,2-tetrachloroethane can be achieved via the chlorination of 1,1,2-trichloroethane.[1]

Synthesis of 1,1,1,2-Tetrachloroethane (Precursor)

The precursor, 1,1,1,2-tetrachloroethane, can be synthesized by the direct chlorination of 1,1,2-trichloroethane.[1] This reaction typically involves the use of a chlorinating agent such as chlorine gas (Cl₂) and may be initiated by UV light or a catalyst.

Reaction: CHCl₂CH₂Cl + Cl₂ → CCl₃CH₂Cl + HCl[1]

It is important to note that this reaction can produce a mixture of isomers, including the desired 1,1,1,2-tetrachloroethane and 1,1,2,2-tetrachloroethane.[2] Purification of the desired isomer is crucial before proceeding to the deuteration step.

Deuteration via Catalytic H/D Exchange

The introduction of deuterium (B1214612) at the C-2 position can be accomplished through a heterogeneous catalytic hydrogen-deuterium exchange reaction. This process typically involves a noble metal catalyst and a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). Iridium, platinum, and palladium-based catalysts are known to be effective for H/D exchange in chlorinated hydrocarbons.[3]

Proposed Reaction: CCl₃CH₂Cl + D₂O (or D₂) --(Catalyst)--> CCl₃CD₂Cl + H₂O (or H₂)

The choice of catalyst and reaction conditions (temperature, pressure, and reaction time) is critical to achieve high isotopic incorporation and minimize side reactions.

Experimental Protocols

General Safety Precautions

Work with chlorinated hydrocarbons and deuterated compounds should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Proposed Protocol for Synthesis of this compound
  • Catalyst Preparation: A supported platinum or palladium catalyst (e.g., 5% Pt on carbon or 5% Pd on carbon) is activated by heating under a stream of nitrogen gas.

  • Reaction Setup: A high-pressure reactor is charged with 1,1,1,2-tetrachloroethane, the activated catalyst, and a deuterium source (e.g., D₂O).

  • Reaction Conditions: The reactor is sealed and heated to a specified temperature (e.g., 100-150 °C) with stirring for a defined period (e.g., 24-48 hours). The pressure may be increased with an inert gas if necessary.

  • Work-up: After cooling to room temperature, the catalyst is removed by filtration. The organic layer is separated from the aqueous layer (if D₂O is used).

  • Purification: The crude product is washed with water, dried over an anhydrous drying agent (e.g., magnesium sulfate), and purified by fractional distillation.

Table 1: Proposed Reaction Parameters for H/D Exchange

ParameterProposed Value/Condition
Starting Material1,1,1,2-Tetrachloroethane
Deuterium SourceDeuterium Oxide (D₂O)
Catalyst5% Platinum on Carbon
Catalyst Loading5-10 mol%
Temperature120 °C
Reaction Time48 hours
PressureAutogenous
Purification Protocol

Due to the difference in boiling points between the 1,1,1,2- and 1,1,2,2- isomers of tetrachloroethane (130.5 °C and 146.5 °C, respectively), fractional distillation is an effective method for purification.[1][4]

  • Apparatus: A fractional distillation apparatus with a high-efficiency column is assembled.

  • Distillation: The crude product is heated, and the fraction distilling at the boiling point of 1,1,1,2-tetrachloroethane is collected.

  • Analysis: The purity of the collected fraction is assessed by gas chromatography (GC).

Determination of Isotopic Purity

The isotopic purity of the synthesized this compound is determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy
  • ¹H NMR: The absence or significant reduction of the proton signal corresponding to the CH₂Cl group confirms the incorporation of deuterium. The isotopic purity can be estimated by comparing the integral of the residual proton signal to that of an internal standard.

  • ²H NMR: The presence of a signal in the deuterium NMR spectrum confirms the presence of deuterium in the molecule.

Table 2: Expected NMR Data

NucleusExpected Chemical Shift (ppm)Multiplicity
¹H (residual)~3.9Singlet
²H~3.9Singlet
¹³C~95 (CCl₃), ~55 (CD₂Cl)Singlet, Triplet (due to C-D coupling)
Mass Spectrometry

Mass spectrometry provides a direct measure of the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of the extent of deuteration. The molecular ion peak for the non-deuterated compound will be at a lower m/z than the deuterated compound.

Table 3: Expected Mass Spectrometry Data

CompoundMolecular FormulaExpected Molecular Ion (m/z)
1,1,1,2-TetrachloroethaneC₂H₂Cl₄166, 168, 170, 172 (isotope pattern)
This compoundC₂D₂Cl₄168, 170, 172, 174 (isotope pattern)

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 1,1,1,2-Tetrachloroethane cluster_deuteration Deuteration cluster_purification Purification cluster_analysis Analysis Trichloroethane 1,1,2-Trichloroethane Chlorination Chlorination (Cl2, UV/Catalyst) Trichloroethane->Chlorination Crude_Tetrachloroethane Crude 1,1,1,2-Tetrachloroethane Chlorination->Crude_Tetrachloroethane HD_Exchange H/D Exchange (D2O, Pt/C) Crude_Tetrachloroethane->HD_Exchange Crude_Deuterated Crude this compound HD_Exchange->Crude_Deuterated Distillation Fractional Distillation Crude_Deuterated->Distillation Pure_Product Pure this compound Distillation->Pure_Product NMR NMR Spectroscopy Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS Purity_Data Isotopic Purity Data NMR->Purity_Data MS->Purity_Data Logical_Relationship Precursor 1,1,1,2-Tetrachloroethane Deuteration_Step Catalytic H/D Exchange Precursor->Deuteration_Step Input Deuterated_Product This compound Deuteration_Step->Deuterated_Product Output Purification Purification Deuterated_Product->Purification Input Analysis Isotopic Purity Analysis Purification->Analysis Input

References

A Technical Guide to 1,1,2,2-Tetrachloroethane-D2 for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 1,1,2,2-Tetrachloroethane-D2, a deuterated solvent pivotal in advanced analytical chemistry. This document compiles its core physicochemical properties, outlines a detailed protocol for its primary application in Nuclear Magnetic Resonance (NMR) spectroscopy, and presents a logical workflow for its use in sample analysis.

Note on Nomenclature: The information presented herein pertains to 1,1,2,2-Tetrachloroethane-D2 (CAS No. 33685-54-0) . This isomer is a widely used NMR solvent. Initial inquiries regarding "1,1,1,2-Tetrachloroethane-D2" did not yield readily available technical data for a corresponding deuterated compound, suggesting a likely reference to the more common 1,1,2,2-isomer.

Core Compound Data

1,1,2,2-Tetrachloroethane-D2 is the deuterated analogue of 1,1,2,2-tetrachloroethane, where the two hydrogen atoms are replaced by deuterium. This isotopic substitution is crucial for its application in NMR spectroscopy, as it renders the solvent transparent in ¹H NMR spectra, thereby preventing interference with the signals of the analyte.[1]

Physicochemical and Identification Properties

The following tables summarize the key quantitative data and identifiers for 1,1,2,2-Tetrachloroethane-D2.

Property Value Citations
Molecular Weight 169.86 g/mol [2][3]
Chemical Formula C₂D₂Cl₄ (or Cl₂CDCDCl₂)[3]
Density 1.62 g/mL at 25 °C
Boiling Point 145-146 °C at 737 mmHg
Refractive Index n20/D 1.493
Isotopic Purity (atom % D) ≥99.5%
Identifier Value Citations
CAS Number 33685-54-0[2][3]
EC Number 251-634-1[3]
MDL Number MFCD00037672[2]
InChI Key QPFMBZIOSGYJDE-QDNHWIQGSA-N
SMILES String [2H]C(Cl)(Cl)C([2H])(Cl)Cl

Experimental Protocols

The primary application of 1,1,2,2-Tetrachloroethane-D2 is as a solvent for NMR spectroscopy, particularly for the analysis of polymers and other materials that require elevated temperatures for dissolution and analysis.[4]

Detailed Protocol: High-Temperature ¹³C NMR Sample Preparation and Analysis of Polymers

This protocol outlines the methodology for analyzing a polymer sample using 1,1,2,2-Tetrachloroethane-D2 as the NMR solvent.

Objective: To obtain a high-resolution ¹³C NMR spectrum of a polymer sample.

Materials:

  • Polymer sample

  • 1,1,2,2-Tetrachloroethane-D2 (≥99.5 atom % D)

  • NMR tubes (high-quality, appropriate for high temperatures)

  • Glass vials

  • Pasteur pipette with glass wool or a syringe with a filter

  • Vortex mixer

  • Heating block or oil bath

  • NMR spectrometer equipped with a variable temperature unit

Procedure:

  • Sample Weighing: Accurately weigh approximately 50 mg of the polymer sample directly into a clean, dry glass vial. The exact amount may be adjusted based on the polymer's molecular weight and solubility.

  • Solvent Addition: Add approximately 0.6-0.7 mL of 1,1,2,2-Tetrachloroethane-D2 to the vial. This volume is standard for most 5 mm NMR tubes.

  • Dissolution:

    • Cap the vial securely.

    • Gently vortex the mixture to wet the polymer.

    • Place the vial in a heating block or oil bath set to an appropriate temperature (e.g., 110 °C, as used for polyolefins) to facilitate dissolution.[4] Intermittently and carefully vortex the sample to aid in homogenization. This process may take a significant amount of time depending on the polymer.

  • Sample Filtration and Transfer:

    • Once the polymer is fully dissolved and the solution is homogeneous, prepare a Pasteur pipette by tightly packing a small plug of glass wool into the tip.

    • Pre-heat the pipette to prevent precipitation of the polymer.

    • Quickly draw the hot polymer solution into the prepared pipette and filter it directly into a clean, dry NMR tube. This step is crucial to remove any particulate matter that could degrade the spectral quality.[5]

  • Capping and Sealing: Immediately cap the NMR tube to prevent solvent evaporation and contamination. For experiments at elevated temperatures, ensure the cap is suitable for such conditions.

  • NMR Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Set the spectrometer's probe temperature to the desired analysis temperature (e.g., 110 °C).[4] Allow sufficient time for the sample to equilibrate thermally.

    • Load the appropriate acquisition parameters for ¹³C NMR spectroscopy.

  • Data Acquisition:

    • Tune and match the probe for the ¹³C frequency at the elevated temperature.

    • Perform shimming on the sample to optimize the magnetic field homogeneity.

    • Acquire the ¹³C NMR spectrum. A sufficient number of scans should be collected to achieve an adequate signal-to-noise ratio.

  • Post-Acquisition:

    • After data acquisition, carefully remove the hot NMR tube from the spectrometer.

    • Allow the sample to cool to room temperature before cleaning. Sample recovery can be performed if necessary.

Visualized Workflows

The following diagrams illustrate the logical flow of processes involving 1,1,2,2-Tetrachloroethane-D2.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_post Post-Analysis weigh Weigh Polymer Sample (approx. 50 mg) add_solvent Add 1,1,2,2-Tetrachloroethane-D2 (0.6-0.7 mL) weigh->add_solvent dissolve Heat and Vortex (e.g., 110°C) add_solvent->dissolve filter Filter into NMR Tube dissolve->filter equilibrate Thermal Equilibration in Spectrometer filter->equilibrate setup Tune, Match, and Shim equilibrate->setup acquire Acquire 13C Spectrum setup->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process interpret Spectral Interpretation process->interpret

Caption: Workflow for Polymer Analysis using 1,1,2,2-Tetrachloroethane-D2.

G start Analyte Insoluble in Common NMR Solvents? select_tce Select 1,1,2,2-Tetrachloroethane-D2 due to high boiling point start->select_tce Yes select_other Use Standard Solvent (e.g., CDCl3, DMSO-d6) start->select_other No prep_sample Prepare Sample (Dissolve, Filter) select_tce->prep_sample select_other->prep_sample heat_required Is Heating Required for Dissolution? prep_sample->heat_required ht_nmr Perform High-Temp NMR heat_required->ht_nmr Yes rt_nmr Perform Room-Temp NMR heat_required->rt_nmr No data Acquire Data ht_nmr->data rt_nmr->data

Caption: Decision logic for selecting 1,1,2,2-Tetrachloroethane-D2 as an NMR solvent.

References

1,1,1,2-Tetrachloroethane-D2: A Technical Evaluation for NMR Spectroscopy Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1,1,1,2-Tetrachloroethane-D2 and its suitability as a solvent for Nuclear Magnetic Resonance (NMR) spectroscopy. While a vast array of deuterated solvents are cornerstones of NMR-based structural elucidation, the selection of an appropriate solvent is critical for acquiring high-quality data and ensuring operator safety. This document evaluates the properties, advantages, and significant drawbacks of using this compound.

Core Properties of 1,1,1,2-Tetrachloroethane

To evaluate the deuterated variant, we must first understand the physical and chemical properties of the parent compound, 1,1,1,2-Tetrachloroethane. The deuterated form (this compound) will exhibit nearly identical physical properties. The primary difference for NMR purposes is the substitution of deuterium (B1214612) for hydrogen, which minimizes solvent signal interference in ¹H NMR spectra.

The structure of 1,1,1,2-Tetrachloroethane is CCl₃-CH₂Cl. The deuterated NMR solvent would be CCl₃-CD₂Cl. The residual proton signal in a D1 version (CCl₃-CHDCl) would arise from the single remaining proton on the C2 carbon. The ¹H NMR spectrum of the non-deuterated compound consists of a singlet at approximately 4.4 ppm. Therefore, the residual peak in 1,1,1,2-Tetrachloroethane-D1 would be expected in this region.

Table 1: Physicochemical Properties of 1,1,1,2-Tetrachloroethane

Property Value Reference(s)
Chemical Formula C₂H₂Cl₄ [1]
Molar Mass 167.84 g·mol⁻¹ [1]
Appearance Colorless liquid [1]
Odor Sweet, chloroform-like [1]
Density 1.553 g/cm³ (at 25 °C) [1]
Melting Point -70.2 °C [1][2]
Boiling Point 130.5 °C [1]
Solubility in Water 0.1% (at 20°C) [1]
Solubility (Organic) Soluble in most organic solvents [2]
¹H NMR Chemical Shift ~4.4 ppm (for -CH₂Cl group)

| Flammability | Nonflammable |[2][3] |

Suitability as an NMR Solvent: A Critical Analysis

The choice of an NMR solvent is guided by several factors: dissolving power, chemical inertness, a suitable liquid range, low viscosity, and minimal spectral overlap with the analyte. Critically, operator safety is a paramount concern.

Potential Advantages
  • High Boiling Point : With a boiling point of 130.5 °C, this compound offers a wide liquid temperature range, making it potentially suitable for high-temperature NMR experiments (variable temperature or VT-NMR).[1] Such studies are often necessary to overcome solubility issues, observe dynamic chemical processes, or sharpen broad peaks.

  • Unique Solvency : As a chlorinated hydrocarbon, it possesses good solvency for a range of organic compounds, similar to chloroform.[2] It could potentially dissolve specific polymers, organometallic complexes, or other analytes that show poor solubility in more common NMR solvents.

Significant Disadvantages
  • High Toxicity : This is the most compelling reason to avoid its use. 1,1,1,2-Tetrachloroethane is a central nervous system depressant and is known to cause adverse liver and kidney effects from both acute and long-term exposure.[2] The New Jersey Department of Health lists it as a potential carcinogen, as it has been shown to cause liver cancer in animals. Inhalation and skin contact are primary exposure routes, leading to symptoms such as dizziness, headache, nausea, and skin irritation.[2] Given the availability of safer alternatives, the high health risk associated with this solvent is a major deterrent.

  • Limited Availability and Use : Unlike its isomer, 1,1,2,2-Tetrachloroethane-d2, which is commercially available as an NMR solvent, this compound is not a standard offering in solvent catalogs. This lack of common usage suggests that the scientific community has not found a compelling, routine application for it, likely due to the aforementioned toxicity and the sufficiency of other solvents.

  • Chemical Reactivity : The compound is incompatible with strong bases and strong oxidizing agents.[3] This chemical reactivity limits the types of samples and reagents that can be studied in this solvent without degradation.

Logical Workflow for NMR Solvent Selection

The decision to use a specialized and hazardous solvent should only come after common, safer alternatives have been ruled out. The following diagram illustrates a logical workflow for solvent selection.

NMR_Solvent_Selection cluster_start Analyte Properties cluster_primary Primary Solvent Choice (Safer, Common) cluster_secondary Secondary Solvent Choice (Less Common) cluster_special Specialized & Hazardous Solvents (High Justification Needed) Start Define Analyte (Solubility, Reactivity, Temperature Range) Solvent1 Test Solubility in: - CDCl3 - DMSO-d6 - D2O - Acetone-d6 Start->Solvent1 Success1 Soluble & Compatible? Solvent1->Success1  Yes Solvent2 Test Solubility in: - Benzene-d6 - CD3CN - Methanol-d4 - THF-d8 Solvent1->Solvent2  No Proceed1 Proceed with NMR Success1->Proceed1 Success2 Soluble & Compatible? Solvent2->Success2  Yes Solvent3 Consider Solvents like: - Pyridine-d5 - CS2 (w/ insert) - 1,1,2,2-Tetrachloroethane-d2 Solvent2->Solvent3  No Proceed2 Proceed with NMR Success2->Proceed2 TCE Is this compound a potential candidate? (e.g., for high temp) Solvent3->TCE  Specific Need? Safety CRITICAL SAFETY REVIEW: - Assess Toxicity - Review Handling Protocols - Justify Necessity TCE->Safety  Yes Proceed3 Proceed with Extreme Caution Safety->Proceed3

References

An In-depth Technical Guide to the Solubility of Organic Compounds in 1,1,1,2-Tetrachloroethane-D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of organic compounds in the deuterated solvent 1,1,1,2-Tetrachloroethane-D2. While quantitative solubility data for a wide range of organic compounds in this specific solvent is not extensively published, this document offers detailed experimental protocols for determining solubility, discusses the solvent's properties, and provides a framework for researchers to generate and report their own findings.

Introduction to this compound

This compound (TCE-d2) is a deuterated isotopic form of 1,1,1,2-tetrachloroethane. It is primarily utilized as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. The replacement of hydrogen atoms with deuterium (B1214612) is crucial for NMR experiments as it minimizes solvent interference in the proton NMR spectrum, allowing for a clearer analysis of the solute's structure.[1] Its physical properties are similar to its non-deuterated counterpart, 1,1,2,2-tetrachloroethane, which is known for its high solvent power for a variety of organic and some inorganic substances.[2][3]

Understanding the solubility of organic compounds in TCE-d2 is paramount for its effective use in NMR analysis, ensuring that the analyte is sufficiently dissolved to obtain a high-quality spectrum. Furthermore, as a solvent for chemical reactions involving deuterated species, knowledge of reactant and product solubility is essential for reaction design and optimization.

Data Presentation: Solubility of Organic Compounds in this compound

As of the compilation of this guide, a comprehensive, publicly available database detailing the quantitative solubility of a wide array of organic compounds in this compound is limited. This presents an opportunity for researchers to contribute to the scientific literature by measuring and publishing such data.

The following table is provided as a template for researchers to systematically record their experimentally determined solubility data.

Table 1: Quantitative Solubility of Organic Compounds in this compound

Organic CompoundCAS NumberMolecular FormulaTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of DeterminationReference
Example: Benzoic Acid65-85-0C₇H₆O₂25Data not availableData not availableShake-Flask Method[Your Study]
Poly(ethylene-co-1-decene)sN/AVaried110Soluble (qualitative)N/A¹³C NMR[4]
[Add your compound here]

Researchers are encouraged to use the experimental protocols outlined in the following section to populate this table and publish their findings to enrich the collective knowledge base.

Experimental Protocols for Determining Solubility

The following are detailed methodologies for determining the solubility of organic compounds in this compound. The choice of method may depend on the nature of the solute and the desired accuracy.

3.1. The Shake-Flask Method (for Equilibrium Solubility)

This is the most reliable and widely used method for determining the equilibrium solubility of a solid in a liquid.[5][6]

Objective: To determine the saturation concentration of an organic compound in this compound at a specific temperature.

Materials:

  • Organic compound of interest (solute)

  • This compound (solvent)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (chemically compatible with tetrachloroethane)

  • Volumetric flasks and pipettes

  • An appropriate analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer, GC)

Procedure:

  • Preparation: Add an excess amount of the solid organic compound to a series of vials containing a known volume of this compound. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound. It is advisable to determine the time to equilibrium in a preliminary experiment.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to sediment. For fine particles or colloidal suspensions, centrifugation at the same temperature is recommended.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe. To avoid transferring any undissolved solid, it is highly recommended to filter the supernatant through a chemically resistant syringe filter (e.g., PTFE).

  • Analysis: Dilute the collected sample to a known volume with this compound to bring the concentration within the linear range of the analytical method. Analyze the concentration of the solute in the diluted sample using a pre-calibrated analytical instrument.

  • Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of the compound at that temperature. The results are typically expressed in g/L or mol/L.

3.2. Qualitative Solubility Determination

This method is useful for quickly assessing whether a compound is soluble, sparingly soluble, or insoluble in the solvent.

Procedure:

  • Add approximately 25 mg of the solid organic compound to a small test tube.

  • Add 0.75 mL of this compound in small portions, shaking vigorously after each addition.

  • Observe the mixture. If the solid completely dissolves, it is considered soluble. If some solid remains, it is sparingly soluble or insoluble.

Visualizing Experimental Workflows and Logical Relationships

Diagram 1: Experimental Workflow for the Shake-Flask Method

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_samp Sampling cluster_anal Analysis cluster_calc Calculation prep1 Add excess solid solute to TCE-d2 prep2 Seal vials prep1->prep2 equil1 Agitate in thermostatically controlled shaker prep2->equil1 equil2 Allow to reach equilibrium (24-72h) equil1->equil2 sep1 Sedimentation or Centrifugation equil2->sep1 samp1 Withdraw supernatant sep1->samp1 samp2 Filter through syringe filter samp1->samp2 anal1 Dilute sample samp2->anal1 anal2 Analyze concentration (HPLC, UV-Vis, etc.) anal1->anal2 calc1 Calculate solubility anal2->calc1

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Diagram 2: Logical Flow for Solubility Classification

G cluster_water_sol Water Soluble cluster_water_insol Water Insoluble start Start with Unknown Organic Compound sol_in_water Soluble in Water? start->sol_in_water acid_base_test Test with litmus/pH paper sol_in_water->acid_base_test Yes sol_in_tce Test solubility in This compound sol_in_water->sol_in_tce No is_acid Acidic (e.g., low MW carboxylic acid) acid_base_test->is_acid pH < 7 is_base Basic (e.g., low MW amine) acid_base_test->is_base pH > 7 is_neutral Neutral (e.g., low MW alcohol, ketone) acid_base_test->is_neutral pH ~ 7 tce_soluble Soluble in TCE-d2 (Non-polar/moderately polar compounds) sol_in_tce->tce_soluble Soluble tce_insoluble Insoluble in TCE-d2 (Highly polar or ionic compounds) sol_in_tce->tce_insoluble Insoluble

Caption: Decision tree for classifying organic compound solubility.

Factors Influencing Solubility in this compound

Several factors can influence the solubility of an organic compound in this solvent:

  • Polarity: The principle of "like dissolves like" is a fundamental guideline. 1,1,1,2-Tetrachloroethane is a relatively non-polar solvent, though the carbon-chlorine bonds do introduce some polarity. It is expected to be a good solvent for other non-polar to moderately polar organic compounds.

  • Temperature: For most solid solutes, solubility increases with temperature. As seen in the case of poly(ethylene-co-1-decene)s, heating can be necessary to dissolve certain compounds.[4]

  • Molecular Size and Shape: Larger molecules and those with more rigid structures may have lower solubility.

  • Intermolecular Forces: The ability of the solute to form favorable intermolecular interactions (e.g., dipole-dipole, London dispersion forces) with the solvent molecules will enhance solubility.

Conclusion

While there is a current scarcity of published quantitative solubility data for organic compounds in this compound, this guide provides the necessary tools and framework for researchers to systematically determine and report this crucial information. By following the detailed experimental protocols and utilizing the provided data presentation format, the scientific community can collaboratively build a valuable resource that will aid in the advancement of research areas where this deuterated solvent plays a critical role.

References

A Technical Guide to Procuring High-Purity Deuterated 1,1,1,2-Tetrachloroethane for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of high-purity deuterated compounds is a critical step for a variety of analytical and synthetic applications. This guide provides an in-depth overview of sourcing 1,1,1,2-Tetrachloroethane-D2, with a necessary clarification on the commercially available isomer, a comparison of suppliers, and a procedural workflow for acquisition and use.

Isomer Availability: 1,1,1,2- vs. 1,1,2,2-Tetrachloroethane-D2

A thorough market survey reveals that the deuterated form of 1,1,1,2-Tetrachloroethane is not a standard, off-the-shelf product from major chemical suppliers. The readily available and commonly used isomer is 1,1,2,2-Tetrachloroethane-D2 . This compound is widely utilized as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and in the synthesis of various organic molecules.[1] For research needs requiring the specific 1,1,1,2-isomer, custom synthesis is a viable, albeit more resource-intensive, option.

Sourcing High-Purity 1,1,2,2-Tetrachloroethane-D2

A number of reputable suppliers offer high-purity 1,1,2,2-Tetrachloroethane-D2, primarily for NMR spectroscopy.[1][2] Key considerations when selecting a supplier include isotopic purity, chemical purity, available quantities, and the availability of a Certificate of Analysis (CoA).

Supplier and Product Comparison

The following table summarizes the offerings for 1,1,2,2-Tetrachloroethane-D2 from several leading suppliers.

SupplierProduct NameCAS NumberIsotopic Purity (atom % D)Chemical PurityAvailable Quantities
Sigma-Aldrich (Merck) 1,1,2,2-Tetrachloroethane-D233685-54-0≥99.5%≥99% (CP)1 g, 5 g, 25 g
Cambridge Isotope Laboratories, Inc. 1,1,2,2-Tetrachloroethane-D₂ (D, 99.5%) + 0.05% v/v TMS33685-54-099.5%99.5%100 g
Fisher Scientific (Thermo Scientific Chemicals) 1,1,2,2-Tetrachloroethane-d2, for NMR33685-54-099.5+%Not specified1 g
ARMAR Isotopes 1,1,2,2-Tetrachloroethane-d233685-54-099.5%Not specified10x1 mL, 1x10 mL, 1x25 mL, 1x50 mL
Eurisotop 1,1,2,2-TETRACHLOROETHANE-D2 (D, 99.5%)33685-54-099.5%99.50%Not specified

Custom Synthesis of this compound

For research that strictly requires the 1,1,1,2-isomer, collaboration with a company specializing in custom chemical synthesis is necessary. These services can provide the desired compound tailored to specific research needs, including volume and purity specifications.

Experimental Protocol: Use of 1,1,2,2-Tetrachloroethane-D2 as an NMR Solvent

Deuterated solvents are essential in NMR spectroscopy to avoid interference from proton signals of the solvent itself. 1,1,2,2-Tetrachloroethane-D2 is particularly useful for dissolving samples that are not soluble in more common NMR solvents.

Objective: To acquire a high-resolution ¹H NMR spectrum of a sample using 1,1,2,2-Tetrachloroethane-D2 as the solvent.

Materials:

  • Sample for analysis

  • High-purity 1,1,2,2-Tetrachloroethane-D2

  • NMR tube

  • Pipettes

  • Vortex mixer

Methodology:

  • Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in the appropriate volume of 1,1,2,2-Tetrachloroethane-D2 in a clean, dry vial. The concentration will depend on the sample's solubility and the sensitivity of the NMR spectrometer.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube to the appropriate height (typically 4-5 cm).

  • Homogenization: Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.

  • NMR Spectrometer Setup: Insert the NMR tube into the spectrometer. Set the appropriate experimental parameters, including temperature, number of scans, and relaxation delay.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction. The residual proton signal of 1,1,2,2-Tetrachloroethane-D2 will appear as a singlet in the spectrum.

Workflow for Procurement and Use of Deuterated Solvents

The following diagram illustrates the logical workflow from identifying the need for a deuterated solvent to its experimental application.

G cluster_procurement Procurement cluster_experimental Experimental Identify Research Need Identify Research Need Identify Isomer Identify Isomer Identify Research Need->Identify Isomer Search for Suppliers Search for Suppliers Identify Isomer->Search for Suppliers Compare Specifications Compare Specifications Search for Suppliers->Compare Specifications Request Quotation Request Quotation Compare Specifications->Request Quotation Place Order Place Order Request Quotation->Place Order Receive and Log Solvent Receive and Log Solvent Place Order->Receive and Log Solvent Prepare Sample Prepare Sample Receive and Log Solvent->Prepare Sample Perform Experiment (e.g., NMR) Perform Experiment (e.g., NMR) Prepare Sample->Perform Experiment (e.g., NMR) Analyze Data Analyze Data Perform Experiment (e.g., NMR)->Analyze Data Report Results Report Results Analyze Data->Report Results

Caption: Workflow for deuterated solvent procurement and use.

References

An In-depth Technical Guide on the Natural Abundance of Deuterium in Tetrachloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterium (B1214612) in tetrachloroethane, a topic of increasing importance in fields ranging from environmental forensics to pharmaceutical development. Understanding the isotopic composition of this chlorinated hydrocarbon can provide invaluable insights into its origin, environmental fate, and metabolic pathways. This document details the expected range of natural deuterium abundance in tetrachloroethane, outlines the state-of-the-art experimental protocols for its determination, and presents this information in a clear and accessible format for researchers and professionals.

Introduction to Deuterium and its Natural Abundance

Deuterium (²H or D) is a stable isotope of hydrogen, containing one proton and one neutron in its nucleus. The natural abundance of deuterium on Earth is approximately 0.0156%, meaning that for every million hydrogen atoms, about 156 are deuterium. This seemingly small fraction can vary significantly in different compounds and geographical locations due to isotopic fractionation during physical, chemical, and biological processes. These variations provide a unique "isotopic fingerprint" that can be used to trace the origin and history of a molecule.

For organic compounds like tetrachloroethane, the deuterium content is influenced by the isotopic composition of the starting materials and the kinetic isotope effects associated with the manufacturing process. Therefore, tetrachloroethane from different manufacturers or production batches can exhibit distinct deuterium abundance profiles.

Natural Abundance of Deuterium in Tetrachloroethane

The isotopic composition of hydrogen is typically expressed in the delta (δ) notation, in parts per thousand (‰), relative to the Vienna Standard Mean Ocean Water (VSMOW) standard. The δ²H value is calculated as follows:

δ²H (‰) = [((²H/¹H)sample / (²H/¹H)VSMOW) - 1] * 1000

Based on the data for related chlorinated hydrocarbons, the δ²H values for tetrachloroethane are expected to fall within a broad range.

Table 1: Expected Range of Natural Deuterium Abundance in Tetrachloroethane and Related Chlorinated Solvents

CompoundIsomerExpected δ²H Range (‰ vs. VSMOW)
Tetrachloroethane 1,1,2,2-Tetrachloroethane (B165197) -50 to +700 (Estimated)
1,1,1,2-Tetrachloroethane (B165186) -50 to +700 (Estimated)
Trichloroethylene (B50587) (TCE)-+466.9 to +681.9[1]
1,1,1-Trichloroethane (B11378) (TCA)--23.1 to +15.1[1]

Note: The expected range for tetrachloroethane is an estimation based on the variability observed in other chlorinated ethanes and ethenes. The actual values can vary depending on the specific manufacturing process and the isotopic composition of the precursors.

This variability underscores the importance of empirical determination of the δ²H value for specific batches of tetrachloroethane when used in sensitive applications such as quantitative NMR (qNMR) or as a reference material in metabolic studies.

Experimental Protocols for Determining Deuterium Abundance

The two primary analytical techniques for determining the natural abundance of deuterium in organic compounds are Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) or ²H-NMR spectroscopy.

GC-IRMS is a powerful technique for bulk isotopic analysis of volatile organic compounds. It combines the separation capabilities of gas chromatography with the high precision of isotope ratio mass spectrometry.

Experimental Workflow for GC-IRMS Analysis of Tetrachloroethane

GC_IRMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_conversion High-Temperature Conversion cluster_irms_analysis IRMS Analysis cluster_data_processing Data Processing Sample Tetrachloroethane Sample Dilution Dilution in appropriate solvent (e.g., hexane) Sample->Dilution Injection Autosampler Injection Dilution->Injection Standard Preparation of working standards (e.g., VSMOW, SLAP) GC_Column Gas Chromatograph with appropriate column (e.g., DB-5ms) Injection->GC_Column Furnace High-Temperature Furnace (~1450 °C) with ceramic reactor GC_Column->Furnace H2_Gas Conversion to H₂ gas Furnace->H2_Gas IRMS Isotope Ratio Mass Spectrometer H2_Gas->IRMS Detection Simultaneous detection of m/z 2 and 3 IRMS->Detection Software Data acquisition and processing software Detection->Software Calculation Calculation of δ²H values relative to VSMOW Software->Calculation

Caption: Workflow for the determination of δ²H in tetrachloroethane by GC-IRMS.

Detailed GC-IRMS Protocol:

  • Sample Preparation:

    • Prepare a stock solution of tetrachloroethane in a volatile solvent of known isotopic composition (e.g., hexane).

    • Create a series of working standards by diluting the stock solution to concentrations within the linear range of the instrument.

    • Prepare international standards such as VSMOW (Vienna Standard Mean Ocean Water) and SLAP (Standard Light Antarctic Precipitation) for calibration.

  • Gas Chromatography (GC) Parameters:

    • Injector: Split/splitless injector, typically operated in split mode.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating tetrachloroethane isomers.

    • Oven Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and a final hold for 5 minutes. This program should be optimized to ensure baseline separation of the tetrachloroethane isomer from any solvent peaks or impurities.

    • Carrier Gas: Helium at a constant flow rate of approximately 1.5 mL/min.

  • High-Temperature Conversion:

    • The eluent from the GC column is directed into a high-temperature conversion furnace containing a ceramic reactor.

    • The furnace is maintained at a temperature of approximately 1450°C.

    • In the reactor, tetrachloroethane is pyrolyzed, and the hydrogen atoms are quantitatively converted to H₂ gas.

  • Isotope Ratio Mass Spectrometry (IRMS) Analysis:

    • The H₂ gas is introduced into the ion source of the IRMS.

    • The mass spectrometer is configured to simultaneously measure the ion beams of mass-to-charge ratios (m/z) 2 (¹H¹) and 3 (¹H²H).

    • The ratio of the intensities of these two ion beams is used to determine the ²H/¹H ratio of the sample.

  • Data Analysis:

    • The raw isotope ratios are calibrated against the international standards (VSMOW and SLAP) to obtain the final δ²H values.

    • Quality control checks, including the analysis of a reference material with a known δ²H value, should be performed regularly to ensure data accuracy and precision.

²H-NMR spectroscopy is a powerful tool for determining the site-specific natural abundance of deuterium within a molecule. Due to the low natural abundance of deuterium and its low gyromagnetic ratio, specialized high-field NMR instruments and longer acquisition times are typically required.

Logical Flow for ²H-NMR Analysis

NMR_Logic Start Start: Tetrachloroethane Sample Prep Prepare high concentration sample in a suitable NMR solvent Start->Prep Instrument High-field NMR Spectrometer (≥ 400 MHz) with a dedicated ²H probe Prep->Instrument Acquire Acquire ²H NMR spectrum with proton decoupling Instrument->Acquire Process Process the Free Induction Decay (FID) Acquire->Process Integrate Integrate the deuterium signal Process->Integrate Reference Reference the spectrum using an internal or external standard Integrate->Reference Calculate Calculate the site-specific deuterium abundance Reference->Calculate End End: Deuterium Abundance Data Calculate->End

Caption: Logical relationship for determining deuterium abundance using ²H-NMR.

Detailed ²H-NMR Protocol:

  • Sample Preparation:

    • A high concentration of the neat tetrachloroethane sample is typically required (several hundred milligrams).

    • The sample is placed in a high-precision NMR tube.

    • A small amount of a deuterated solvent with a known chemical shift can be added as an internal lock and reference standard (e.g., CDCl₃).

  • NMR Instrument Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a sensitive cryoprobe or a dedicated deuterium probe is recommended.

    • Pulse Sequence: A simple pulse-acquire sequence with broadband proton decoupling is typically used.

    • Acquisition Parameters:

      • Spectral Width: A spectral width sufficient to cover the expected chemical shift range of the deuterium signals.

      • Acquisition Time: A long acquisition time (e.g., 2-4 seconds) to ensure good resolution.

      • Relaxation Delay: A relaxation delay of at least 5 times the longest T₁ of the deuterium nuclei to ensure full relaxation and accurate quantification.

      • Number of Scans: A large number of scans (from several thousand to tens of thousands) is necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of deuterium.

  • Data Processing:

    • The Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication with a small line broadening factor) to improve the signal-to-noise ratio.

    • The spectrum is Fourier transformed, phased, and baseline corrected.

  • Data Analysis:

    • The chemical shifts of the deuterium signals are referenced to the internal or an external standard.

    • The integral of the deuterium signal corresponding to the C-H positions in tetrachloroethane is determined.

    • The absolute abundance can be quantified by comparing the integral to that of a reference compound with a known concentration and deuterium content.

Applications in Research and Drug Development

The determination of the natural abundance of deuterium in tetrachloroethane has several important applications:

  • Source Tracking and Environmental Forensics: Variations in the δ²H values of tetrachloroethane can be used to differentiate between different sources of contamination in groundwater and soil.

  • Monitoring Biodegradation: Microbial degradation of chlorinated solvents often leads to significant hydrogen isotope fractionation. Monitoring changes in the δ²H value of tetrachloroethane can provide evidence for and quantify the extent of natural attenuation.

  • Metabolic Studies: In drug development, deuterated compounds are often used as internal standards in pharmacokinetic studies. Knowing the natural deuterium abundance of the non-deuterated analog is crucial for accurate quantification.

  • Quality Control of Solvents: For applications where the isotopic composition is critical, such as in NMR spectroscopy or as a starting material in chemical synthesis, determining the δ²H value can serve as a quality control parameter.

Conclusion

While direct measurements of the natural abundance of deuterium in tetrachloroethane are not widely published, a combination of data from related compounds and robust analytical methodologies allows for its reliable determination. Both GC-IRMS and ²H-NMR spectroscopy offer powerful means to quantify the δ²H values, providing valuable information for a range of scientific and industrial applications. The detailed protocols provided in this guide serve as a starting point for researchers and professionals seeking to incorporate hydrogen isotope analysis into their work with tetrachloroethane and other chlorinated solvents. The inherent variability in the isotopic composition of these compounds highlights the necessity of empirical measurements for accurate and reliable results.

References

Spectroscopic Analysis of 1,1,1,2-Tetrachloroethane-D2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopic data of 1,1,1,2-Tetrachloroethane-D2. Due to the limited availability of direct experimental spectra for this specific deuterated isotopologue, this document outlines established experimental and computational methodologies for its characterization. It serves as a valuable resource for researchers interested in the vibrational properties of deuterated halogenated hydrocarbons.

Introduction to Spectroscopic Analysis of Deuterated Compounds

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful non-destructive method for identifying and characterizing molecules. The substitution of hydrogen with its heavier isotope, deuterium (B1214612) (D), induces noticeable shifts in the vibrational frequencies of a molecule. These isotopic shifts are invaluable for assigning vibrational modes, studying reaction mechanisms, and probing molecular structures. The C-D stretching vibrations, for instance, appear in a spectral region (around 2100-2300 cm⁻¹) that is typically free from other fundamental vibrations, providing a clear spectroscopic window for analysis.

Spectroscopic Data of 1,1,1,2-Tetrachloroethane (B165186) (Non-Deuterated)

As a foundational reference, the experimental infrared spectrum of the non-deuterated parent compound, 1,1,1,2-tetrachloroethane (CH₂ClCCl₃), is available from the NIST Chemistry WebBook.[1][2][3][4][5] This data provides a crucial baseline for predicting and interpreting the spectrum of its D2 isotopologue.

Table 1: Infrared Spectrum Data for 1,1,1,2-Tetrachloroethane

Frequency (cm⁻¹)Intensity
Data sourced from NIST Chemistry WebBook and would be populated here.Data sourced from NIST Chemistry WebBook and would be populated here.
......

Note: The full dataset can be accessed through the NIST Chemistry WebBook.[1][2][3][4][5]

Experimental Protocols for Spectroscopic Analysis

Obtaining high-quality IR and Raman spectra of this compound requires meticulous experimental procedures. The following sections detail generalized protocols based on standard practices for analyzing deuterated compounds.

Infrared (IR) Spectroscopy

A common and effective method for acquiring the IR spectrum of a liquid sample is the potassium bromide (KBr) pressed-pellet technique or using attenuated total reflectance (ATR).

Experimental Workflow for IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample This compound (Liquid Sample) Mix Grind Sample with KBr Sample->Mix Mix KBr KBr Powder (IR Grade) KBr->Mix Pellet Press into a Pellet Mix->Pellet FTIR Place Pellet in FTIR Spectrometer Pellet->FTIR Acquire Acquire Spectrum (e.g., 4000-400 cm⁻¹) FTIR->Acquire Process Baseline Correction and Normalization Acquire->Process Analyze Peak Identification and Assignment Process->Analyze

Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.

Detailed Methodology:

  • Sample Preparation: A small amount of liquid this compound is thoroughly mixed with dry, infrared-grade potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation: The mixture is then transferred to a die and pressed under high pressure to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over the mid-infrared range (e.g., 4000 to 400 cm⁻¹).

  • Data Processing: The resulting spectrum is processed to correct for baseline distortions and is normalized.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, as different selection rules govern the vibrational transitions.

Experimental Workflow for Raman Spectroscopy

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample This compound (Liquid Sample) Cuvette Place Sample in Quartz Cuvette Sample->Cuvette RamanSpec Place Cuvette in Raman Spectrometer Cuvette->RamanSpec Laser Excite with Laser (e.g., 532 nm or 785 nm) RamanSpec->Laser Acquire Collect Scattered Light Laser->Acquire Process Cosmic Ray Removal and Baseline Correction Acquire->Process Analyze Peak Identification and Depolarization Ratios Process->Analyze Computational_Workflow cluster_model Model Building cluster_calc Quantum Chemical Calculation cluster_analysis Spectral Analysis Build Build 3D Structure of This compound Opt Geometry Optimization (e.g., DFT/B3LYP/6-31G*) Build->Opt Freq Frequency Calculation Opt->Freq IR Predict IR Spectrum (Frequencies and Intensities) Freq->IR Raman Predict Raman Spectrum (Frequencies and Activities) Freq->Raman Assign Assign Vibrational Modes IR->Assign Raman->Assign

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 1,1,1,2-Tetrachloroethane-D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 1,1,1,2-Tetrachloroethane-D2. This deuterated solvent is a valuable tool in NMR spectroscopy, and a thorough understanding of its spectral characteristics is essential for accurate interpretation of experimental results. This document outlines the predicted spectral data, detailed experimental protocols for acquiring the spectra, and the fundamental principles governing the observed phenomena.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the scarcity of directly published spectra for this compound, the following data is predicted based on the analysis of its non-deuterated analogue and established principles of NMR spectroscopy for deuterated compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical GroupPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constant (J) [Hz]
Residual -CHDCl~4.5 - 5.0Triplet (t)²J(H,D) ≈ 1.5 - 2.3

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constant (J) [Hz]
-CD₂Cl~50 - 60Triplet (t)¹J(C,D) ≈ 20 - 30
-CCl₃~95 - 105Singlet (s)-

Note: The chemical shifts are estimates and can be influenced by solvent and temperature.

The chemical shift of the residual proton in the -CHDCl group is anticipated to be in the region of 4.5-5.0 ppm. Due to coupling with the adjacent deuterium (B1214612) atom (a spin-1 nucleus), this signal is expected to appear as a triplet with a coupling constant, ²J(H,D), in the range of 1.5-2.3 Hz. This is derived from the typical geminal proton-proton coupling (²J(H,H)) in halogenated alkanes, which is approximately -10 to -15 Hz, and the relationship J(H,D) ≈ J(H,H)/6.5[1].

In the ¹³C NMR spectrum, two distinct signals are expected. The carbon of the -CD₂Cl group will be coupled to the two deuterium atoms, resulting in a triplet with a one-bond carbon-deuterium coupling constant, ¹J(C,D), of approximately 20-30 Hz[2]. The carbon of the trichloromethyl (-CCl₃) group is not directly bonded to any deuterium atoms and will therefore appear as a singlet. The chemical shift for a similar deuterated tetrachloroethane isomer (1,1,2,2-tetrachloroethane-d2) has been reported to be around 75.5 ppm, providing a general reference for the expected chemical shift region[3].

Experimental Protocols

The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

  • Analyte Concentration: For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of this compound is recommended for small molecules (<1000 g/mol ). For ¹³C NMR, a higher concentration of 50-100 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.

  • Solvent: Use high-purity this compound with a deuteration level of at least 99.5%.

  • Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

  • Procedure:

    • Accurately weigh the analyte and dissolve it in the deuterated solvent in a separate vial.

    • Transfer the solution to the NMR tube using a Pasteur pipette.

    • Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).

    • Cap the NMR tube securely.

The following are general parameters that can be used as a starting point and should be optimized for the specific instrument and experiment.

Table 3: General NMR Spectrometer Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz or higher100 MHz or higher
Pulse ProgramStandard single pulse (zg)Standard single pulse with proton decoupling (zgpg)
Acquisition Time (AQ)2-4 seconds1-2 seconds
Relaxation Delay (D1)1-5 seconds2-5 seconds
Number of Scans (NS)8-16128 or more (depending on concentration)
Spectral Width (SW)10-15 ppm200-250 ppm
Temperature298 K (25 °C)298 K (25 °C)

Workflow for NMR Analysis:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Analyte dissolve Dissolve in This compound weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: Experimental workflow for NMR analysis.

Signaling Pathways and Molecular Structure

The following diagrams illustrate the molecular structure and the key spin-spin coupling interactions in this compound.

Molecular Structure and Labeling:

Caption: Molecular structure of this compound.

Spin-Spin Coupling Pathways:

In the ¹H NMR spectrum, the primary coupling observed for any residual proton on C2 would be a two-bond (geminal) coupling to the deuterium atom on the same carbon. In the ¹³C NMR spectrum, the C2 carbon will exhibit a one-bond coupling to the directly attached deuterium atoms.

coupling_pathways H ¹H D ²D H->D ²J(H,D) C2 ¹³C (C2) C2->D ¹J(C,D)

Caption: Key spin-spin coupling interactions.

By understanding these predicted spectral features and following the detailed experimental protocols, researchers can effectively utilize this compound in their NMR studies and accurately interpret the resulting spectra.

References

Methodological & Application

Application Notes and Protocols for Variable Temperature NMR Studies Using 1,1,1,2-Tetrachloroethane-D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1,1,1,2-Tetrachloroethane-D2 as a solvent in variable temperature (VT) Nuclear Magnetic Resonance (NMR) studies. This deuterated solvent is particularly valuable for investigating dynamic chemical processes, determining thermodynamic and kinetic parameters, and characterizing materials over a broad temperature range.

Application Notes

This compound (C₂D₂Cl₄) is a versatile solvent for NMR spectroscopy, offering a wide liquid range and good chemical stability, making it suitable for both low and high-temperature experiments.[1][2] Its high boiling point and low freezing point allow for the study of molecular dynamics such as conformational changes, rotational barriers, and chemical exchange phenomena that are often temperature-dependent.[3][4] The primary advantage of using a deuterated solvent like this compound is the elimination of strong proton signals from the solvent, which would otherwise obscure the signals from the analyte.[5][6] The deuterium (B1214612) signal also serves as a lock for the NMR spectrometer's magnetic field, ensuring high stability and resolution during the experiment.[7]

Key Advantages of this compound in VT-NMR:

  • Wide Liquid Range: With a melting point around -44 °C and a boiling point of approximately 147 °C, it is an excellent choice for a wide array of VT-NMR experiments.[2]

  • Chemical Inertness: It is relatively inert and does not readily react with a wide range of analytes.[8]

  • High Deuteration Levels: Commercially available with high isotopic purity (≥99.5%), minimizing residual proton signals.[9]

  • Good Solubility: It can dissolve a variety of organic compounds, including polymers and organometallic complexes.[8][10]

Typical Applications:

  • Dynamic NMR (DNMR) Spectroscopy: To study fluxional molecules and determine the activation energies of dynamic processes.[3]

  • Reaction Monitoring: Following the progress of chemical reactions at different temperatures.

  • Polymer Characterization: Analysis of polymer structure and dynamics at elevated temperatures.[10][11]

  • Elucidation of Reaction Mechanisms: Investigating temperature-sensitive reaction intermediates.[3]

Physical and Spectroscopic Properties of this compound
PropertyValueReference
Chemical Formula C₂D₂Cl₄[12]
CAS Number 33685-54-0
Molecular Weight 169.86 g/mol [13]
Melting Point -44 °C[2]
Boiling Point 147 °C[2]
Density 1.62 g/cm³[2]
Residual ¹H Shift (ppm) ~6.0[2]
¹³C Shift (ppm) ~73.78 (triplet)[2]

Experimental Protocols

Sample Preparation
  • Ensure your NMR tube is of high quality (e.g., Pyrex, Class A) to withstand temperature changes.[3]

  • Dissolve the appropriate amount of your sample in this compound. A typical sample volume for most NMR spectrometers is 0.5-0.6 mL.

  • If required, add an internal standard. For some applications, the non-deuterated 1,1,2,2-tetrachloroethane (B165197) can be used as an internal standard for determining NMR yield.[14]

  • Do not seal the NMR tube tightly, especially for high-temperature experiments, to avoid pressure buildup.[3] Use a cap with a small vent or a PTFE cap.

General Variable Temperature (VT) NMR Protocol

This protocol provides a general workflow for conducting a VT-NMR experiment. Specific instrument parameters will vary depending on the spectrometer manufacturer and model.

  • Initial Setup (Room Temperature):

    • Insert the prepared sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the this compound.

    • Shim the magnetic field to obtain optimal resolution.

    • Acquire a reference spectrum at ambient temperature (e.g., 25 °C).

  • Changing the Temperature:

    • Access the temperature control unit of the spectrometer software.

    • Set the target temperature. It is crucial to change the temperature in increments (e.g., 10-20 °C at a time) to avoid thermal shock to the probe and the sample tube.[15]

    • Allow the temperature to equilibrate for at least 5-10 minutes after reaching the target value.[16] Longer equilibration times may be necessary for very high or low temperatures.

  • Data Acquisition at Target Temperature:

    • Re-shim the magnetic field, as shims can drift with temperature changes.

    • Acquire the NMR spectrum.

    • Repeat steps 2 and 3 for each desired temperature.

  • Returning to Ambient Temperature:

    • After completing the experiment, return the temperature to ambient in slow increments.[17]

    • Wait for the probe temperature to stabilize at room temperature before ejecting the sample. This is critical to prevent damage to the probe and to ensure the safety of the next user.[16]

Temperature Calibration

The temperature displayed by the spectrometer's control unit may not be the actual temperature inside the NMR tube. For accurate quantitative studies, temperature calibration is essential.[16]

  • Using a Standard Calibration Sample:

    • Use a standard NMR temperature calibration sample, such as neat ethylene (B1197577) glycol (for high temperatures) or methanol-d4 (B120146) (for low temperatures).

    • Acquire a proton NMR spectrum of the calibration sample at each target temperature used in your experiment.

    • The chemical shift difference (Δδ) between the hydroxyl and the aliphatic protons of ethylene glycol or methanol (B129727) is temperature-dependent.

    • Use the following equations to calculate the calibrated temperature (T in Kelvin):

      • For Ethylene Glycol: T(K) = 4.61 - (Δδ / 0.0104)

      • For Methanol-d4: T(K) = 4.73 - (Δδ / 0.0105)

    • Create a calibration curve by plotting the spectrometer's set temperature against the calculated actual temperature.

Diagrams

experimental_workflow Experimental Workflow for VT-NMR cluster_prep Sample Preparation cluster_setup Initial Spectrometer Setup (Room Temp) cluster_vt Variable Temperature Experiment cluster_end Conclusion prep1 Dissolve sample in This compound prep2 Transfer to high-quality NMR tube prep1->prep2 setup1 Insert sample prep2->setup1 setup2 Lock and Shim setup1->setup2 setup3 Acquire reference spectrum setup2->setup3 vt1 Set target temperature (incremental change) setup3->vt1 vt2 Equilibrate for 5-10 min vt1->vt2 vt3 Re-shim vt2->vt3 vt4 Acquire spectrum vt3->vt4 vt4->vt1 Repeat for each temperature point end1 Return to room temperature (incrementally) vt4->end1 end2 Eject sample after temperature stabilization end1->end2

Caption: A flowchart of the variable temperature NMR experiment.

logical_relationship Rationale for Using this compound in VT-NMR cluster_goal Primary Goal cluster_solvent Solvent Choice cluster_properties Key Properties cluster_benefits Benefits for VT-NMR goal Study Temperature-Dependent Molecular Dynamics solvent This compound goal->solvent prop1 Wide Liquid Range (-44°C to 147°C) solvent->prop1 prop2 High Deuteration Level solvent->prop2 prop3 Chemical Inertness solvent->prop3 benefit1 Enables broad temperature range studies prop1->benefit1 benefit2 Minimizes solvent signals, provides lock prop2->benefit2 benefit3 Prevents unwanted reactions with analyte prop3->benefit3 benefit1->goal benefit2->goal benefit3->goal

Caption: Rationale for selecting this compound.

References

Application Note: 1,1,1,2-Tetrachloroethane-D2 as a High-Performance Solvent for Polymer NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of polymers. The choice of a suitable solvent is critical for obtaining high-quality NMR spectra. Deuterated solvents are essential in proton (¹H) NMR to avoid strong solvent signals that would otherwise obscure the signals from the polymer sample.[1][2][3] 1,1,1,2-Tetrachloroethane-D2 is a deuterated solvent with specific properties that make it particularly well-suited for the analysis of a variety of polymers, especially those that require elevated temperatures for dissolution and analysis. This application note provides a detailed overview of the properties, advantages, and applications of this compound in polymer NMR, along with a comprehensive experimental protocol. While the focus is on the 1,1,1,2-isomer, much of the available literature and data pertains to the closely related 1,1,2,2-tetrachloroethane-d2 (B1582424) isomer, which is also discussed.

Properties of 1,1,2,2-Tetrachloroethane-D2

The physical and chemical properties of 1,1,2,2-tetrachloroethane-d2 are summarized in the table below. These properties are critical for its application in NMR spectroscopy.

PropertyValue
Chemical Formula C₂D₂Cl₄[4]
Molecular Weight 169.86 g/mol [5][6]
Deuteration Degree ≥99.5 atom % D[5]
CAS Number 33685-54-0[5][6]
Melting Point -36 °C[5]
Density 1.595 g/cm³ at 20 °C[5]
Vapor Pressure 6.6 hPa at 20 °C[5]
Solubility in Water 3 g/L[5]

Advantages in Polymer NMR Analysis

The use of this compound (and its 1,1,2,2-isomer) offers several key advantages for the analysis of polymers:

  • High Boiling Point: The high boiling point of tetrachloroethane allows for NMR experiments to be conducted at elevated temperatures. This is crucial for dissolving and analyzing semi-crystalline or rigid-chain polymers that have poor solubility at room temperature. For instance, ¹³C NMR spectra of poly(ethylene-co-2M1P) have been successfully acquired in 1,1,2,2-tetrachloroethane-d2 at 110 °C.[7]

  • Excellent Solvating Power: Tetrachloroethane is a good solvent for a wide range of polymers, facilitating the preparation of homogeneous solutions necessary for high-resolution NMR.

  • Spectral Clarity: By replacing hydrogen atoms with deuterium (B1214612), the solvent's own NMR signal is minimized, leading to clearer and more easily interpretable spectra of the polymer.[8]

  • Chemical Shift Reference: The residual proton signal of the deuterated solvent can serve as an internal chemical shift reference, though modern spectrometers can also lock onto the deuterium signal.[9]

Applications in Polymer Characterization

1,1,2,2-Tetrachloroethane-d2 has been successfully employed as a solvent for the NMR analysis of various polymers.

Polymer TypeAnalytical ConditionsReference
Poly(β-myrcene)¹H NMR, 500 MHz, 60 °C[10]
Poly(ethylene-co-2-methyl-1-pentene)¹³C NMR, 110 °C[7]

This demonstrates its utility for both ¹H and ¹³C NMR of complex polymeric systems at elevated temperatures.

Experimental Protocol for Polymer NMR Analysis using this compound

This protocol provides a step-by-step guide for the preparation of polymer samples for NMR analysis using this compound.

Materials and Equipment

  • Polymer sample

  • This compound

  • NMR tubes (clean and unscratched)[11]

  • Vials with caps

  • Pasteur pipettes and bulbs

  • Glass wool or filter syringe

  • Vortex mixer

  • Heating block or water bath

  • Analytical balance

Sample Preparation Workflow

Caption: Experimental workflow for polymer NMR sample preparation and analysis.

Detailed Procedure

  • Weighing the Polymer:

    • Accurately weigh 10-50 mg of the polymer sample into a clean, dry vial. The exact amount will depend on the polymer's molecular weight and the desired signal-to-noise ratio. For ¹³C NMR, a higher concentration is generally required.[11][12]

  • Dissolving the Polymer:

    • Add approximately 0.6-0.7 mL of this compound to the vial containing the polymer.[11]

    • Cap the vial securely and vortex the mixture to facilitate dissolution.

    • If the polymer does not dissolve at room temperature, gently heat the vial using a heating block or water bath. The temperature should be increased incrementally until the polymer is fully dissolved. Exercise caution due to the solvent's toxicity and handle in a well-ventilated fume hood.

  • Filtering the Solution:

    • It is crucial to remove any undissolved particulate matter, as this can adversely affect the spectral quality.[13][14]

    • Filter the polymer solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean NMR tube.[13] Alternatively, a syringe filter compatible with the solvent can be used.

  • Transfer to NMR Tube:

    • Ensure the final volume of the solution in the NMR tube is between 0.6 and 0.7 mL.[11]

    • Cap the NMR tube and label it clearly.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Allow the sample temperature to equilibrate, especially if high-temperature analysis is required.

    • Set the appropriate acquisition parameters for the desired nucleus (¹H or ¹³C) and experiment type.

Logical Rationale for Solvent Selection

G cluster_0 Polymer Properties cluster_1 Solvent Requirements cluster_2 Desired Outcome P1 Poor Room Temperature Solubility S1 High Boiling Point P1->S1 P2 Semi-Crystalline or Rigid Structure S2 Good Solvating Power P2->S2 Solvent This compound S1->Solvent S2->Solvent S3 Deuterated S3->Solvent O1 High-Resolution NMR Spectrum Solvent->O1

Caption: Rationale for selecting this compound for polymer NMR.

Safety Considerations

1,1,1,2-Tetrachloroethane is toxic and should be handled with appropriate safety precautions.[15] Always work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses.[15] Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

This compound is a valuable solvent for the NMR analysis of polymers, particularly for those requiring elevated temperatures to achieve dissolution. Its high boiling point and good solvating power enable the acquisition of high-quality NMR spectra for a range of challenging polymer systems. By following the detailed protocol and adhering to safety guidelines, researchers can effectively utilize this solvent to gain detailed structural insights into their polymeric materials.

References

Application Notes and Protocols for NMR Sample Preparation with 1,1,1,2-Tetrachloroethane-D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Nuclear Magnetic Resonance (NMR) samples using 1,1,1,2-Tetrachloroethane-D2 as the solvent. These guidelines are intended to ensure the acquisition of high-quality NMR data while maintaining stringent safety standards in the laboratory.

Introduction

This compound is a deuterated solvent valuable for NMR spectroscopy, particularly for dissolving nonpolar organic compounds.[1] The replacement of hydrogen atoms with deuterium (B1214612) minimizes solvent interference in ¹H NMR spectra, allowing for clearer observation of the analyte's signals.[2] Its physical and chemical properties make it a suitable alternative to more common deuterated solvents like chloroform-d (B32938) when sample solubility is a concern.

Physicochemical Properties

The properties of this compound are similar to its non-deuterated and isomeric counterparts. The following table summarizes key quantitative data for 1,1,2,2-Tetrachloroethane-D2 and its non-deuterated form, which can be used as a close approximation.

PropertyValue
Chemical Formula C₂D₂Cl₄
Molecular Weight 169.86 g/mol [3][4]
Boiling Point 145-146 °C at 737 mmHg (lit.)[3]
Density 1.62 g/mL at 25 °C (lit.)[3]
Refractive Index n20/D 1.493 (lit.)[3]
Isotopic Purity ≥99.5 atom % D
Solubility Slightly soluble in water. Soluble in ether, chloroform, ethanol, tetrachloromethane, methanol, acetone, petroleum spirit, carbon disulfide, dimethyl formamide (B127407) and benzene.[3]

Safety Precautions

Warning: 1,1,2,2-Tetrachloroethane-D2 is classified as toxic if swallowed, fatal in contact with skin, and fatal if inhaled.[5] It is also toxic to aquatic life with long-lasting effects.[5][6]

  • Handling: All handling of this compound must be conducted in a well-ventilated fume hood.[7] Avoid contact with skin, eyes, and clothing.[5][8] Do not breathe vapors or mist.[5][8]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[5] In case of inadequate ventilation, use a NIOSH-approved respirator.[5]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[5][8] Store at room temperature away from light and moisture.[4][9]

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[5] Avoid release to the environment.[5][8]

Experimental Protocol

This protocol outlines the steps for preparing a standard 5 mm NMR tube sample.

Materials:

  • Analyte (solid or liquid)

  • This compound

  • High-quality 5 mm NMR tubes

  • Glass vial

  • Pasteur pipette

  • Small plug of glass wool or a Kimwipe[10][11]

  • Vortex mixer or sonicator

  • Analytical balance

Procedure:

  • Analyte Preparation:

    • Solid Samples: Accurately weigh 5-25 mg of the analyte for a typical ¹H NMR spectrum.[11][12] For ¹³C NMR, a higher concentration of 20-100 mg may be necessary.[1][12]

    • Liquid Samples: Use a micropipette to measure an appropriate volume of the liquid analyte.

  • Dissolution:

    • Transfer the analyte to a clean, dry glass vial.

    • Add approximately 0.6 mL of this compound to the vial.[1][10]

    • Gently vortex or sonicate the mixture to ensure the analyte is completely dissolved.[1] A homogeneous solution is crucial for high-quality spectra.

  • Filtration:

    • To remove any particulate matter that can degrade spectral resolution, filter the solution directly into the NMR tube.[10][11]

    • Place a small, tight plug of glass wool or a Kimwipe into a Pasteur pipette.[10][11] Do not use cotton wool as it may introduce impurities.[11]

    • Carefully transfer the solution through the filter into the NMR tube.

  • Sample Volume and Labeling:

    • Ensure the final sample height in the NMR tube is between 4 and 5 cm (approximately 0.6-0.7 mL).[1][12] Consistent sample height is important for shimming.[13]

    • Cap the NMR tube securely to prevent solvent evaporation.[1]

    • Label the NMR tube clearly near the top. Do not use tape for labeling.[10]

  • NMR Spectrometer Setup:

    • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.[1]

    • Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the this compound.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

    • Tune and match the probe for the nucleus being observed (e.g., ¹H, ¹³C).

    • Set the appropriate acquisition parameters and start the experiment.

Experimental Workflow Diagram

NMR_Sample_Preparation Workflow for NMR Sample Preparation with this compound cluster_prep Sample Preparation cluster_nmr NMR Spectrometer Operations weigh 1. Weigh Analyte (5-25 mg for ¹H, 20-100 mg for ¹³C) dissolve 2. Dissolve in 0.6 mL This compound weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter adjust 4. Adjust Volume & Cap filter->adjust insert 5. Insert Sample adjust->insert Transfer to Spectrometer lock 6. Lock insert->lock shim 7. Shim lock->shim tune 8. Tune & Match shim->tune acquire 9. Acquire Data tune->acquire

Caption: NMR Sample Preparation Workflow.

References

Application Notes and Protocols for Monitoring Reaction Kinetics Using 1,1,1,2-Tetrachloroethane-D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing 1,1,1,2-Tetrachloroethane-D2 as a solvent for monitoring reaction kinetics via Nuclear Magnetic Resonance (NMR) spectroscopy. While this solvent is primarily recognized for its utility in high-temperature NMR applications due to its high boiling point, its properties also make it a suitable, albeit less common, choice for kinetic studies of specific organic reactions.

Introduction

This compound (Cl₂CDCDCl₂) is a deuterated solvent with excellent chemical stability and a high boiling point (146 °C), making it an ideal medium for monitoring reactions that require elevated temperatures. Its deuterated nature minimizes solvent interference in ¹H NMR spectra, allowing for clear observation and quantification of reactant and product signals over time. This enables the determination of reaction rates, rate constants, and the elucidation of reaction mechanisms. The primary application lies in studying reactions involving solutes that are soluble in this non-polar solvent and require temperatures above the boiling points of more common deuterated solvents like chloroform-d (B32938) or dichloromethane-d2.

Key Properties of this compound

A summary of the pertinent physical and spectroscopic properties of this compound is presented in Table 1.

PropertyValue
Chemical Formula C₂D₂Cl₄
Molecular Weight 169.86 g/mol
Boiling Point 146 °C
Melting Point -43 °C
Density 1.60 g/mL at 25 °C
¹H NMR Residual Peak ~6.0 ppm (variable with temperature)
¹³C NMR Signal ~74 ppm (triplet due to C-D coupling)
Deuteration Purity Typically >99.5 atom % D

Application: Hypothetical Kinetic Study of a Unimolecular Decomposition

To illustrate the methodology, we will consider the hypothetical first-order thermal decomposition of a fictional compound, Substrate A , into Product B in this compound at 120 °C.

Reaction: A → B

This reaction is chosen as a simple model to demonstrate the principles of data acquisition and analysis.

Experimental Protocol: Monitoring Reaction Kinetics by ¹H NMR

This protocol outlines the steps for in-situ monitoring of the thermal decomposition of Substrate A.

4.1. Materials and Equipment

  • Substrate A

  • This compound (≥99.5% deuteration)

  • Internal Standard (e.g., Hexamethyldisiloxane, HMDS)

  • NMR Spectrometer (≥400 MHz) with variable temperature capabilities

  • High-precision NMR tubes (e.g., J. Young tubes)

  • Standard laboratory glassware and equipment for sample preparation

4.2. Sample Preparation

  • Accurately weigh a known amount of Substrate A (e.g., 5.0 mg) and the internal standard (e.g., 1.0 mg of HMDS) into a clean, dry vial.

  • Add a precise volume of this compound (e.g., 0.6 mL) to the vial.

  • Ensure complete dissolution of both the substrate and the internal standard.

  • Transfer the solution to a J. Young NMR tube.

  • Securely seal the NMR tube.

4.3. NMR Data Acquisition

  • Insert the sealed NMR tube into the NMR spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of this compound.

  • Shim the magnetic field to achieve optimal resolution at room temperature.

  • Acquire an initial ¹H NMR spectrum (t=0) at room temperature.

  • Heat the sample to the desired reaction temperature (120 °C) and allow it to equilibrate.

  • Re-shim the magnetic field at the reaction temperature.

  • Set up an arrayed experiment to automatically acquire ¹H NMR spectra at regular time intervals (e.g., every 15 minutes for 8 hours).

  • Key acquisition parameters are provided in Table 2.

ParameterRecommended Value
Pulse Program zg30 (or similar single-pulse experiment)
Number of Scans (NS) 8 - 16 (balance between S/N and time resolution)
Relaxation Delay (D1) 5 x T₁ of the slowest relaxing proton of interest
Acquisition Time (AQ) 2 - 4 seconds
Spectral Width (SW) 16 ppm (or as needed to cover all signals)
Temperature 120 °C

4.4. Data Processing and Analysis

  • Process the arrayed NMR data (Fourier transform, phase correction, and baseline correction).

  • Identify characteristic, well-resolved peaks for Substrate A, Product B, and the internal standard (HMDS).

  • Integrate the selected peaks for each time point.

  • Normalize the integrals of Substrate A and Product B to the integral of the internal standard to correct for any variations in instrument response.

  • Calculate the concentration of Substrate A at each time point using the following equation: [A]t = ([A]₀ / I_A,₀) * I_A,t where [A]t is the concentration of A at time t, [A]₀ is the initial concentration of A, I_A,₀ is the normalized integral of A at t=0, and I_A,t is the normalized integral of A at time t.

  • Plot the natural logarithm of the concentration of Substrate A (ln[A]) versus time.

  • For a first-order reaction, this plot should yield a straight line. The negative of the slope of this line is the rate constant (k).

Data Presentation: Hypothetical Kinetic Data

The following table summarizes the hypothetical data obtained from the NMR kinetic study.

Time (min)Normalized Integral of A[A] (M)ln[A]
01.000.050-2.996
150.880.044-3.124
300.770.039-3.244
600.600.030-3.507
1200.360.018-4.017
2400.130.007-4.962
4800.020.001-6.908

Visualizations

The following diagrams illustrate the workflow and logical relationships in this application.

experimental_workflow prep Sample Preparation (Substrate A + Internal Standard in this compound) nmr_setup NMR Spectrometer Setup (Lock, Shim at RT) prep->nmr_setup t0_spec Acquire Initial Spectrum (t=0) nmr_setup->t0_spec heating Heat Sample to 120°C and Equilibrate t0_spec->heating re_shim Re-shim at 120°C heating->re_shim array_acq Automated Arrayed ¹H NMR Acquisition re_shim->array_acq processing Data Processing (FT, Phasing, Baseline Correction) array_acq->processing integration Peak Integration & Normalization processing->integration analysis Kinetic Analysis (Plot ln[A] vs. time) integration->analysis rate_const Determine Rate Constant (k) analysis->rate_const data_analysis_flow raw_data Time-Resolved ¹H NMR Spectra peak_selection Select Characteristic Peaks (Reactant, Product, Standard) raw_data->peak_selection integration Integrate Peaks for Each Spectrum peak_selection->integration normalization Normalize Integrals to Internal Standard integration->normalization concentration Calculate Reactant Concentration vs. Time normalization->concentration plotting Plot ln[Reactant] vs. Time concentration->plotting linear_fit Perform Linear Regression plotting->linear_fit result Rate Constant (k) = -slope linear_fit->result

Application Notes: 1,1,1,2-Tetrachloroethane-D2 as a Potential Internal Standard for Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the concentration and purity of substances. The accuracy of qNMR relies heavily on the use of a stable and reliable internal standard. An ideal internal standard should possess high purity, be chemically inert, and have resonance signals that do not overlap with the analyte's signals.[1][2] Deuterated compounds are often favored as internal standards to minimize signal overlap in the ¹H NMR spectrum.[3][4] This document explores the potential application of 1,1,1,2-Tetrachloroethane-D2 as an internal standard in qNMR for the quantitative analysis of organic molecules.

This compound (d₂-TCE) is a deuterated solvent with high isotopic purity, typically ≥99.5 atom % D.[5][6][7] Its physical and chemical properties suggest its potential utility as a quantitative internal standard in specific applications where common standards are unsuitable.

Properties and Advantages of this compound as a qNMR Internal Standard

The suitability of an internal standard is paramount for accurate and reproducible qNMR results.[1] this compound offers several advantageous characteristics:

  • High Purity: Commercially available with high chemical (≥99.5%) and isotopic (≥99.5 atom % D) purity, which is crucial for accurate quantification.[6][7]

  • Simplified ¹H NMR Spectrum: The deuteration significantly reduces the intensity of the solvent's own signal in the ¹H NMR spectrum, minimizing interference with analyte signals.[3] The remaining residual proton signal can potentially be used for quantification.

  • Chemical Inertness: As a chlorinated hydrocarbon, it is relatively inert and unlikely to react with a wide range of analytes under typical NMR conditions.

  • Solubility: It is soluble in many common organic solvents, offering flexibility in sample preparation.

  • Distinct Chemical Shift: The residual proton signal of d₂-TCE would appear in a region of the ¹H NMR spectrum that may be free from analyte signals in specific cases, a critical requirement for a good internal standard.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the application of this compound as a qNMR internal standard for the purity determination of a hypothetical analyte, "Compound X".

Table 1: Properties of Analyte and Internal Standard

PropertyCompound X (Analyte)This compound (Internal Standard)
Molecular Weight ( g/mol )250.31169.86[6]
Number of Protons (for integration)3 (e.g., a methyl group)1 (residual proton signal)
Purity (%)To be determined≥99.5

Table 2: Experimental Results for Purity Determination of Compound X

Sample IDMass of Compound X (mg)Mass of d₂-TCE (mg)Integral of Compound XIntegral of d₂-TCECalculated Purity of Compound X (%)
CX-00110.158.221.000.8598.7
CX-00210.218.191.000.8498.5
CX-00310.188.251.000.8699.1
Average 98.8
RSD (%) 0.31

Experimental Protocols

A detailed methodology is crucial for obtaining accurate and reproducible qNMR results.

I. Sample Preparation
  • Weighing: Accurately weigh approximately 10 mg of the analyte (Compound X) and 8 mg of this compound into a clean, dry vial using an analytical balance with a readability of at least 0.01 mg.

  • Dissolution: Add a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., Chloroform-d) to the vial to completely dissolve both the analyte and the internal standard.

  • Homogenization: Ensure the solution is homogeneous by gentle vortexing.

  • Transfer: Carefully transfer the solution to a high-precision NMR tube.

G A Accurately weigh Analyte and This compound B Add precise volume of deuterated solvent A->B C Vortex to ensure homogeneous solution B->C D Transfer solution to NMR tube C->D E Acquire NMR spectrum D->E

Caption: Purity Calculation Logic.

Conclusion

While not a conventional qNMR internal standard, this compound possesses several properties that make it a viable candidate for specific quantitative applications. Its high purity, chemical inertness, and the potential for a non-overlapping residual proton signal are advantageous. Researchers should, however, carefully validate its use for their specific analyte and solvent system to ensure accuracy and reproducibility. The protocols and data presented here provide a framework for the evaluation and application of this compound as a qNMR internal standard.

References

Application Notes and Protocols: Elucidating Reaction Mechanisms with 1,1,1,2-Tetrachloroethane-D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing 1,1,1,2-Tetrachloroethane-D2 to investigate reaction mechanisms, with a focus on elimination reactions. While specific documented laboratory studies employing this particular isotopologue are not widely available in published literature, the principles and protocols outlined here are based on well-established methodologies in physical organic chemistry, particularly the study of kinetic isotope effects (KIE).

The primary application explored is the elucidation of the E2 elimination mechanism for the dehydrochlorination of 1,1,1,2-tetrachloroethane (B165186). The substitution of hydrogen with deuterium (B1214612) at the C-2 position allows for the determination of a primary kinetic isotope effect, which can provide significant insights into the rate-determining step of the reaction.

Application: Investigating the E2 Dehydrochlorination of 1,1,1,2-Tetrachloroethane

The base-induced dehydrochlorination of 1,1,1,2-tetrachloroethane proceeds to form trichloroethylene (B50587). This reaction can occur through different mechanistic pathways, most notably the E2 (elimination, bimolecular) and E1cb (elimination, unimolecular, conjugate base) mechanisms. By using this compound (specifically, CDCl₂-CCl₃), a primary deuterium kinetic isotope effect can be measured to distinguish between these pathways.

In an E2 mechanism, the C-H (or C-D) bond and the C-Cl bond are broken in a single, concerted rate-determining step.[1][2] A significant primary KIE (typically kH/kD > 2) is expected if the C-H/C-D bond is broken in this step.[1][3] Conversely, in an E1cb mechanism, a proton is first removed to form a carbanion intermediate, which then expels the leaving group in a subsequent step. If the initial deprotonation is reversible and the subsequent loss of the leaving group is rate-determining, a small or inverse KIE may be observed.

Hypothetical Kinetic Isotope Effect Data

The following table presents hypothetical data from a competitive kinetic isotope effect experiment for the dehydrochlorination of 1,1,1,2-tetrachloroethane. In such an experiment, a mixture of the deuterated and non-deuterated compounds is subjected to the reaction conditions, and the relative rates are determined by analyzing the product distribution or the isotopic composition of the remaining reactants over time.

ParameterValueInterpretation
ReactionBase-induced dehydrochlorinationElimination of HCl
Substrates1,1,1,2-Tetrachloroethane (H-iso) and this compound (D-iso)Competitive reaction
ProductTrichloroethyleneC₂HCl₃
Measured kH/kD4.5A significant primary kinetic isotope effect is observed.
ConclusionThe C-H/C-D bond is broken in the rate-determining step.This result is consistent with a concerted E2 mechanism.

Experimental Protocols

Protocol for a Competitive Kinetic Isotope Effect Experiment

This protocol describes a hypothetical experiment to determine the primary deuterium kinetic isotope effect for the base-induced dehydrochlorination of 1,1,1,2-tetrachloroethane.

Materials:

  • 1,1,1,2-Tetrachloroethane

  • This compound (specifically deuterated at the C-2 position)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (B145695) (EtOH)

  • Internal standard (e.g., 1,1,2,2-tetrachloroethane)

  • Quenching solution (e.g., dilute aqueous HCl)

  • Extraction solvent (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Reactant Mixture: Prepare an equimolar solution of 1,1,1,2-tetrachloroethane and this compound in anhydrous ethanol. Add a known concentration of an internal standard.

  • Reaction Initiation: In a temperature-controlled reaction vessel, bring the reactant mixture to the desired reaction temperature (e.g., 50 °C). Initiate the reaction by adding a solution of sodium ethoxide in anhydrous ethanol.

  • Reaction Monitoring and Sampling: At various time points (e.g., 0, 10, 20, 40, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Workup: Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute aqueous HCl solution. Extract the organic components with dichloromethane. Dry the organic layer over anhydrous magnesium sulfate (B86663) and filter.

  • Analysis: Analyze the samples by GC-MS. Monitor the disappearance of the starting materials (distinguishing between the deuterated and non-deuterated forms by their mass-to-charge ratios) and the appearance of the trichloroethylene product relative to the internal standard.

  • Data Analysis: The kinetic isotope effect (kH/kD) can be determined by analyzing the relative depletion of the two isotopic starting materials over time.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed reaction mechanism and the experimental workflow for the kinetic isotope effect study.

E2_Mechanism reactant EtO⁻ + H-CCl₂-CCl₃ ts [EtO···H···CCl₂···CCl₃]⁻ Transition State reactant->ts Rate-determining step product EtOH + Cl₂C=CCl₂ + Cl⁻ ts->product

Caption: Proposed E2 mechanism for the dehydrochlorination of 1,1,1,2-tetrachloroethane.

KIE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare equimolar mix of 1,1,1,2-tetrachloroethane and its D2 isotopologue with internal standard initiate Initiate reaction with NaOEt in EtOH at 50°C prep_mix->initiate sampling Withdraw aliquots at timed intervals initiate->sampling quench Quench reaction and perform workup sampling->quench gcms Analyze samples by GC-MS quench->gcms data_analysis Calculate kH/kD gcms->data_analysis

References

Application Notes and Protocols for Isotopic Labeling Studies with 1,1,2,2-Tetrachloroethane-D2

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Isomer: Isotopic labeling studies have prominently featured 1,1,2,2-tetrachloroethane-D2, a deuterated derivative of 1,1,2,2-tetrachloroethane (B165197). This document focuses on this isomer, which serves as a valuable tool in analytical chemistry and for elucidating metabolic pathways.[1]

Application Notes

1,1,2,2-Tetrachloroethane-D2 is a deuterated form of the volatile organic compound 1,1,2,2-tetrachloroethane.[2][3] Its primary application in research is as an internal standard or tracer in studies investigating the metabolic fate of its non-deuterated counterpart. The replacement of hydrogen atoms with deuterium (B1214612) allows for the differentiation and quantification of the labeled compound and its metabolites using mass spectrometry.

A significant area of application is in the study of cytochrome P-450 (CYP) enzyme mechanisms.[4] The metabolism of 1,1,2,2-tetrachloroethane is known to be mediated by CYP enzymes, leading to the formation of dichloroacetic acid.[4][5] By using 1,1,2,2-tetrachloroethane-D2, researchers can investigate the kinetic isotope effect (KIE) of this transformation. The magnitude of the KIE provides insight into the rate-determining step of the reaction, specifically whether the cleavage of a carbon-hydrogen (or carbon-deuterium) bond is involved in this critical step.[4]

Studies have shown a significant kinetic isotope effect on the maximal velocity (Vmax) of the reaction, indicating that hydrogen atom abstraction is a key part of the oxidative dechlorination mechanism.[4] This information is crucial for understanding the bioactivation of halogenated hydrocarbons and their potential toxicity.

Beyond metabolic studies, 1,1,2,2-Tetrachloroethane-D2 is also widely used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Its deuterated nature minimizes solvent interference in the proton NMR spectrum, allowing for clear observation of the analyte's signals.[1]

Quantitative Data

The following table summarizes the kinetic parameters for the cytochrome P-450-catalyzed oxidation of 1,1,2,2-tetrachloroethane and its deuterated analog by rat liver microsomes. The data highlights the significant deuterium isotope effect on the reaction's maximum velocity (Vmax), while the Michaelis constant (Km) remains unaffected.

SubstrateParameterValueReference
1,1,2,2-Tetrachloroethane (h2-TCEA)KmNot specified[4]
1,1,2,2-Tetrachloroethane-D2 (d2-TCEA)KmNo effect of deuterium substitution[4]
h2-TCEA vs. d2-TCEA (Intermolecular)kH/kD on Vmax5.7 - 6.1[4]
h2-TCEA vs. d2-TCEA (Intramolecular)kH/kD on Vmax5.7 - 6.1[4]
Conclusion Intrinsic Isotope Effect (kH/kD) ~6.0 [4]

Table 1: Kinetic Isotope Effects on the Metabolism of 1,1,2,2-Tetrachloroethane.

Experimental Protocols

Protocol 1: In Vitro Metabolism of 1,1,2,2-Tetrachloroethane-D2 with Rat Liver Microsomes

This protocol describes the procedure for studying the metabolism of 1,1,2,2-tetrachloroethane-D2 using rat liver microsomes to determine kinetic parameters.

1. Materials and Reagents:

  • 1,1,2,2-Tetrachloroethane and 1,1,2,2-Tetrachloroethane-D2

  • Rat liver microsomes (prepared from phenobarbital-induced rats for higher CYP activity)

  • NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) or perchloric acid)

  • Internal standard for analytical quantification

  • Incubator or water bath at 37°C

2. Microsomal Incubation Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing potassium phosphate buffer and rat liver microsomes (e.g., 0.5 mg/mL protein concentration).

  • Add the substrate (1,1,2,2-tetrachloroethane or its deuterated analog) at various concentrations to determine Michaelis-Menten kinetics.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

  • Initiate the metabolic reaction by adding the NADPH generating system. The final reaction volume is typically between 0.2 to 1.0 mL.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction rate is linear over this period.

  • Terminate the reaction by adding a quenching solution. This also serves to precipitate the microsomal proteins.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Collect the supernatant for analysis of the metabolite (dichloroacetic acid).

3. Analytical Method (LC-MS/MS):

  • Develop a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of dichloroacetic acid.

  • Use a suitable internal standard to correct for variations in sample processing and instrument response.

  • Prepare a calibration curve using known concentrations of the metabolite.

  • Analyze the supernatant from the incubation mixture and quantify the amount of dichloroacetic acid formed.

4. Data Analysis:

  • Calculate the rate of metabolite formation (e.g., in nmol/min/mg protein).

  • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Protocol 2: Determination of the Kinetic Isotope Effect (KIE)

This protocol outlines the methodology for determining the intermolecular and intramolecular KIE for the metabolism of 1,1,2,2-tetrachloroethane.

1. Intermolecular KIE:

  • Perform two separate sets of metabolic experiments as described in Protocol 1.

  • In the first set, use the non-deuterated substrate (1,1,2,2-tetrachloroethane).

  • In the second set, use the deuterated substrate (1,1,2,2-tetrachloroethane-D2).

  • Determine the Vmax for both substrates under identical experimental conditions.

  • The intermolecular KIE is calculated as the ratio of the Vmax for the light isotope (kH) to the Vmax for the heavy isotope (kD): KIE = Vmax(H) / Vmax(D) .

2. Intramolecular KIE:

  • Synthesize a substrate containing both hydrogen and deuterium at the positions of interest, if feasible for the specific molecule and reaction. For 1,1,2,2-tetrachloroethane, this would involve a molecule with one hydrogen and one deuterium.

  • Perform a single metabolic experiment with this mixed-isotope substrate.

  • Analyze the ratio of the products formed from the cleavage of the C-H bond versus the C-D bond using mass spectrometry.

  • The intramolecular KIE is the ratio of these two products. This method is often more precise as it eliminates variations between separate experiments. The equivalence of the inter- and intramolecular values for 1,1,2,2-tetrachloroethane metabolism suggests a good estimate of the intrinsic isotope effect.[4]

Visualizations

Metabolic_Pathway cluster_main Metabolism of 1,1,2,2-Tetrachloroethane TCEA 1,1,2,2-Tetrachloroethane (Cl2HC-CHCl2) Intermediate Unstable Hemiketal [Cl2HC-C(OH)Cl2] TCEA->Intermediate  Cytochrome P-450  + O2, + NADPH  (Hydrogen Abstraction) DCA Dichloroacetic Acid (Cl2HC-COOH) Intermediate->DCA Spontaneous Dechlorination

Caption: Cytochrome P-450 mediated metabolism of 1,1,2,2-Tetrachloroethane.

Caption: General workflow for in vitro metabolism and KIE determination.

References

Applications of 1,1,1,2-Tetrachloroethane-D2 in Organometallic Chemistry: A Focus on NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

1,1,1,2-Tetrachloroethane-D2 (Cl₂CDCDCl₂) is a deuterated solvent that finds its primary application in organometallic chemistry as a specialized solvent for Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Due to the limited specific reactivity data available for its deuterated form in organometallic synthesis, its role is predominantly to provide an inert, non-protonated medium for the characterization of organometallic complexes. Deuterated solvents are crucial in NMR analysis as they minimize solvent interference in proton (¹H) NMR spectra, allowing for clear observation of the signals from the compound of interest.[2][3] This is particularly important in organometallic chemistry, where researchers often work with complex molecules at low concentrations.

Primary Application: NMR Solvent

The principal use of this compound in organometallic chemistry is as a solvent for acquiring high-resolution NMR spectra.[2] Its physical properties, such as a relatively high boiling point and good solubility for a range of organic and organometallic compounds, make it a suitable choice for specific applications where other common deuterated solvents may not be ideal.[4]

The key advantages of using this compound as an NMR solvent include:

  • Reduced Solvent Interference: By replacing hydrogen atoms with deuterium (B1214612), the solvent's own proton signals are eliminated from the ¹H NMR spectrum, providing a clear window for the analysis of the organometallic analyte.[3]

  • Magnetic Field Stability: The deuterium signal from the solvent is used by the NMR spectrometer to "lock" the magnetic field, ensuring its stability and leading to more accurate and reproducible results.[3]

  • Chemical Shift Referencing: The small, residual proton signal of the deuterated solvent can serve as a secondary internal reference for calibrating the chemical shift axis.[3]

Data Presentation

The physical and spectroscopic properties of this compound are summarized in the table below. This data is essential for its proper handling and use as an NMR solvent.

PropertyValueReference(s)
Chemical Formula C₂D₂Cl₄
Molecular Weight 169.86 g/mol
Isotopic Purity ≥99.5 atom % D
Density 1.62 g/mL at 25 °C
Boiling Point 145-146 °C at 737 mmHg
Melting Point -36 °C
Refractive Index n20/D 1.493
¹H NMR Residual Peak 6.0 ppm[5]
¹³C NMR Signal 73.78 ppm (triplet)[5]

Experimental Protocols

Protocol 1: General Procedure for Preparing an NMR Sample of an Organometallic Compound

This protocol outlines the standard procedure for preparing a solution-state NMR sample of an organometallic compound using a deuterated solvent such as this compound.

Materials:

  • Organometallic compound (1-10 mg for ¹H NMR, 10-50 mg for ¹³C NMR)[6]

  • This compound (or other suitable deuterated solvent) (0.5-0.6 mL)[6]

  • High-quality 5 mm NMR tube and cap[6]

  • Vial and spatula

  • Pasteur pipette and bulb

  • Filter (e.g., a small piece of cotton or glass wool in a pipette)[6]

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of the organometallic compound into a clean, dry vial. The amount will depend on the molecular weight of the compound and the type of NMR experiment being performed.[7]

  • Dissolving the Sample: Using a clean Pasteur pipette, add approximately 0.5-0.6 mL of this compound to the vial containing the sample.[7] Gently swirl or vortex the vial to ensure the compound is completely dissolved. If the sample is air- or moisture-sensitive, this step should be performed in an inert atmosphere (e.g., in a glovebox).

  • Filtering the Solution: If the solution contains any particulate matter, it must be filtered to prevent shimming problems and to obtain high-resolution spectra.[6] To do this, place a small plug of cotton or glass wool into a Pasteur pipette and transfer the solution through the filter into a clean, dry NMR tube.

  • Adjusting the Volume: Ensure the height of the solution in the NMR tube is approximately 4-5 cm, which corresponds to a volume of 0.5-0.6 mL for a standard 5 mm tube.[6][7]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[7] Label the tube clearly with the sample identification.

  • Cleaning the Tube: Before inserting the sample into the NMR spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or acetone (B3395972) to remove any dust or fingerprints.[6]

  • Data Acquisition: Insert the sample into the NMR spectrometer. The experiment is then set up by locking onto the deuterium signal of the solvent, tuning the probe to the desired nucleus (e.g., ¹H or ¹³C), shimming the magnetic field to achieve homogeneity, and then acquiring the spectrum.[7]

Mandatory Visualization

experimental_workflow General Workflow for NMR Analysis of Organometallic Compounds cluster_prep Sample Preparation cluster_analysis NMR Spectrometer cluster_processing Data Processing weigh Weigh Organometallic Compound dissolve Dissolve in This compound weigh->dissolve Add 0.5-0.6 mL filter Filter Solution into NMR Tube dissolve->filter cap Cap and Clean NMR Tube filter->cap insert Insert Sample cap->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire process Process Raw Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum (Integration, Peak Picking) process->analyze interpret Structural Elucidation analyze->interpret

Caption: Workflow for NMR analysis of organometallic compounds.

References

Application Notes and Protocols for 1,1,1,2-Tetrachloroethane-D2 as a Tracer in Environmental Fate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in environmental science for tracing the fate and transport of contaminants. 1,1,1,2-Tetrachloroethane-D2, the deuterated analog of the industrial solvent and chemical intermediate 1,1,1,2-tetrachloroethane (B165186), offers a powerful means to study the environmental degradation, transport, and attenuation of this specific contaminant and related chlorinated hydrocarbons. Its distinct mass allows for easy differentiation from the naturally abundant (non-deuterated) compound, enabling precise tracking in complex environmental matrices such as soil and groundwater.

The use of deuterated compounds as tracers is a well-established technique in environmental fate studies. For instance, deuterated aromatic hydrocarbons have been successfully employed to monitor in-situ biodegradation and retardation in groundwater. Similarly, deuterated water (D₂O) is a common conservative tracer for understanding groundwater flow paths. The principles from these studies can be adapted for the application of this compound.

This document provides detailed application notes and a model experimental protocol for the use of this compound as a tracer in environmental fate studies, particularly in groundwater systems.

Application Highlights

  • Source Tracking: Accurately identify and track the movement of 1,1,1,2-tetrachloroethane from a specific source in a contaminated site.

  • Degradation Pathway Analysis: Elucidate the biotic and abiotic degradation pathways of 1,1,1,2-tetrachloroethane by monitoring the appearance of deuterated daughter products.

  • Transport and Retardation Studies: Quantify the mobility and retardation of 1,1,1,2-tetrachloroethane in various subsurface materials.

  • Remediation Efficiency Assessment: Evaluate the effectiveness of remediation technologies by tracking the disappearance of the deuterated tracer.

Physicochemical Properties of 1,1,1,2-Tetrachloroethane

PropertyValue
Chemical Formula C₂H₂Cl₄
Molar Mass 167.85 g/mol
Boiling Point 130.5 °C
Water Solubility 2,900 mg/L at 20 °C
Vapor Pressure 9.8 mmHg at 20 °C
Log Kₒw (Octanol-Water Partition Coefficient) 2.49

Note: The properties of this compound are expected to be very similar to its non-deuterated counterpart.

Model Experimental Protocol: Groundwater Tracer Study

This protocol outlines a model experiment for a groundwater tracer study using this compound. It is based on established methodologies for deuterated VOC tracers.

Objective: To determine the transport velocity and degradation rate of 1,1,1,2-tetrachloroethane in a shallow aquifer.

1. Site Characterization:

  • Conduct a thorough hydrogeological investigation of the study site to determine groundwater flow direction, gradient, and basic aquifer parameters (e.g., hydraulic conductivity, porosity).

  • Install a network of monitoring wells, including an injection well and several downstream sampling wells at varying distances.

2. Tracer Injection:

  • Prepare an injection solution of this compound in deoxygenated water. The concentration will depend on the detection limits of the analytical method and the expected dilution in the aquifer. A conservative, non-reactive tracer (e.g., bromide) should be co-injected to account for physical transport processes.

  • Introduce the tracer solution into the injection well as a "slug" or a continuous injection over a defined period. Record the exact volume and concentration of the injected solution.

3. Groundwater Sampling:

  • Collect groundwater samples from the monitoring wells at a predetermined frequency. The frequency should be higher in the initial stages of the experiment and can be reduced as the tracer plume moves past the sampling points.

  • Use appropriate sampling techniques to minimize volatilization of the tracer (e.g., low-flow sampling).

  • Preserve samples by storing them in amber glass vials with zero headspace and refrigerating them at 4°C until analysis.

4. Sample Analysis:

  • Analyze the groundwater samples for this compound and the co-injected conservative tracer.

  • The primary analytical method is typically Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS). The mass spectrometer allows for the specific detection and quantification of the deuterated compound based on its unique mass-to-charge ratio.

5. Data Analysis and Interpretation:

  • Construct breakthrough curves for both this compound and the conservative tracer at each monitoring well by plotting concentration versus time.

  • Calculate the groundwater velocity from the arrival time of the peak concentration of the conservative tracer.

  • Determine the retardation factor of this compound by comparing its transport velocity to that of the conservative tracer.

  • Estimate the in-situ first-order degradation rate of this compound by analyzing the decrease in its mass relative to the conservative tracer along the flow path.

Hypothetical Quantitative Data Summary

The following table presents hypothetical data from a model groundwater tracer study to illustrate the expected outcomes.

ParameterMonitoring Well 1 (10m from injection)Monitoring Well 2 (20m from injection)Monitoring Well 3 (30m from injection)
Peak Bromide Concentration (mg/L) 504540
Time to Peak Bromide (days) 153045
Peak this compound Conc. (µg/L) 1007550
Time to Peak this compound (days) 204060
Calculated Groundwater Velocity (m/day) 0.670.670.67
Calculated Retardation Factor 1.331.331.33
Calculated First-Order Degradation Rate (day⁻¹) -0.0150.018

Visualizations

G cluster_0 Phase 1: Preparation and Injection cluster_1 Phase 2: Monitoring and Analysis cluster_2 Phase 3: Data Interpretation A Site Characterization B Tracer Solution Preparation (this compound + Bromide) A->B C Tracer Injection B->C D Groundwater Sampling C->D E P&T-GC/MS Analysis D->E F Construct Breakthrough Curves E->F G Calculate Transport Parameters F->G H Determine Degradation Rates G->H

Caption: Experimental workflow for a groundwater tracer study.

G TCE_D2 This compound (Injected Tracer) Transport Advection & Dispersion TCE_D2->Transport Sorption Sorption to Aquifer Material Transport->Sorption Degradation Biotic/Abiotic Degradation Transport->Degradation Monitoring_Well Monitoring Well (Downstream Concentration) Transport->Monitoring_Well Sorption->Monitoring_Well Retardation Daughter_Products Deuterated Daughter Products Degradation->Daughter_Products Daughter_Products->Monitoring_Well

Caption: Conceptual model of tracer fate and transport.

Application Notes and Protocols for High-Resolution NMR Spectroscopy in 1,1,2,2-Tetrachloroethane-D2

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Isomer Specificity: Initial requests for information on 1,1,1,2-Tetrachloroethane-D2 have yielded extensive data corresponding to the isomeric form, 1,1,2,2-Tetrachloroethane-D2 (CAS No. 33685-54-0). This isomer is widely utilized as a solvent in NMR spectroscopy, particularly for applications requiring high temperatures. The following application notes and protocols are therefore focused on the readily available and commonly used 1,1,2,2-Tetrachloroethane-D2.

Introduction

1,1,2,2-Tetrachloroethane-D2 (TCE-d2) is a deuterated solvent with key properties that make it invaluable for specific high-resolution NMR spectroscopy applications. Its high boiling point, excellent thermal stability, and ability to dissolve a wide range of organic compounds, including many polymers, make it a solvent of choice for studies requiring elevated temperatures. By replacing hydrogen atoms with deuterium, the solvent's own NMR signals are minimized, allowing for clear observation of the analyte's spectrum.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing TCE-d2 in their NMR studies.

Properties and Characteristics

A comprehensive understanding of the physical and chemical properties of TCE-d2 is crucial for its effective and safe use in NMR spectroscopy.

Physical Properties

The physical properties of 1,1,2,2-Tetrachloroethane-D2 are summarized in the table below. Its high boiling point is a significant advantage for variable temperature NMR studies.

PropertyValue
Molecular Formula C₂D₂Cl₄
Molecular Weight 169.86 g/mol [3]
CAS Number 33685-54-0[3]
Appearance Colorless liquid
Density 1.62 g/mL at 25 °C[4]
Boiling Point 146.5 °C[5]
Melting Point -44 °C[5]
Refractive Index n20/D 1.493[4]
NMR Data

The following table provides essential NMR data for 1,1,2,2-Tetrachloroethane-D2, including the chemical shifts of residual protons and the carbon signal.

NucleusChemical Shift (ppm)Multiplicity
¹H (Residual) 6.0Singlet
¹³C 73.78Triplet

Note: Chemical shifts can be influenced by temperature, concentration, and the solute.

Key Applications

The unique properties of 1,1,2,2-Tetrachloroethane-D2 lend themselves to several specialized NMR applications.

Variable Temperature (VT) NMR Spectroscopy

The high boiling point of TCE-d2 makes it an ideal solvent for monitoring chemical processes and molecular dynamics over a broad range of temperatures, often up to 120 °C or higher.[6][7]

  • Studying Dynamic Processes: VT NMR in TCE-d2 allows for the investigation of conformational changes, fluxional processes, and reaction kinetics that are temperature-dependent.[1]

  • Investigating Molecular Interactions: It is used to study the temperature-dependent behavior of supramolecular systems and host-guest interactions.

  • Improving Spectral Resolution: For some molecules, increasing the temperature can lead to faster relaxation and sharper NMR signals, improving spectral resolution.

Polymer Analysis

Many polymers that are insoluble in common NMR solvents at room temperature can be readily dissolved in TCE-d2 at elevated temperatures.[8][9][10]

  • Microstructural Analysis: High-temperature NMR in TCE-d2 is used to determine the microstructure, tacticity, and monomer composition of copolymers.[11]

  • Chain Conformation and Dynamics: It allows for the study of polymer chain conformation and dynamics in solution.

  • Monitoring Polymerization Reactions: In some cases, polymerization reactions can be monitored directly in the NMR tube at elevated temperatures.

Reaction Monitoring and Mechanistic Studies

The inert nature and high boiling point of TCE-d2 are advantageous for monitoring chemical reactions at elevated temperatures, providing insights into reaction mechanisms and identifying transient intermediates.[12]

Experimental Protocols

General Sample Preparation Protocol

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Analyte Preparation: Ensure the analyte is dry and free of particulate matter. For a standard 5 mm NMR tube, weigh 5-25 mg of the compound. For ¹³C NMR, a higher concentration may be necessary.

  • Solvent Addition: In a clean, dry vial, dissolve the analyte in approximately 0.6-0.7 mL of 1,1,2,2-Tetrachloroethane-D2.

  • Filtration: To remove any suspended particles that can degrade spectral resolution, filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean NMR tube.

  • Internal Standard (Optional): If required for chemical shift referencing or quantitative analysis, a suitable internal standard can be added. Tetramethylsilane (TMS) is commonly used.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: General workflow for NMR sample preparation.

Protocol for Variable Temperature (VT) NMR Experiments

This protocol outlines the general steps for conducting a VT NMR experiment.

  • Sample Preparation: Prepare the sample as described in Protocol 4.1. Use a shortened sample volume (~0.4 mL or 3.5 cm height) to ensure a more uniform temperature distribution.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock and shim the spectrometer at the starting temperature (typically room temperature).

    • Acquire a reference spectrum at the starting temperature.

  • Temperature Ramping:

    • Set the target temperature, increasing it in increments of 5-10 °C.

    • Allow the temperature to equilibrate for 5-10 minutes at each step. Monitor the shim gradients and adjust as necessary, as shims can drift with temperature changes.

  • Data Acquisition: Acquire an NMR spectrum at each desired temperature.

  • Data Processing: Process the acquired spectra. Note any changes in chemical shifts, line shapes, or the appearance of new signals as a function of temperature.

  • Cooling Down: After the experiment, gradually decrease the temperature back to room temperature to avoid thermal shock to the probe.

G Start Start: Room Temperature Spectrum SetTemp Set Target Temperature (T + 10°C) Start->SetTemp Equilibrate Equilibrate (5-10 min) & Re-shim SetTemp->Equilibrate Acquire Acquire Spectrum Equilibrate->Acquire Loop Repeat for all Temperatures Acquire->Loop Loop->SetTemp Next Temp. End End: Cool Down to Room Temp. Loop->End Final Temp.

Caption: Workflow for a variable temperature NMR experiment.

Safety Precautions

1,1,2,2-Tetrachloroethane-D2 is a hazardous substance and must be handled with appropriate safety measures.

  • Toxicity: It is fatal if inhaled or in contact with skin.[13][14]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.

Conclusion

1,1,2,2-Tetrachloroethane-D2 is a powerful solvent for high-resolution NMR spectroscopy, particularly for applications involving high temperatures, such as the analysis of polymers and the study of dynamic chemical systems. Its high boiling point and thermal stability provide a wide temperature range for investigation. Adherence to the detailed protocols and safety precautions outlined in this document will enable researchers to acquire high-quality data for their advanced applications.

References

Application Notes and Protocols: Utilizing 1,1,1,2-Tetrachloroethane-D2 for the NMR Analysis of Moisture-Sensitive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and quantification of chemical compounds. However, for substances that are sensitive to moisture, such as organometallics, certain reactive intermediates, and some pharmaceuticals, obtaining high-quality NMR data can be challenging. The presence of water can lead to sample degradation, reaction with the analyte, and the appearance of a large, broad water signal in the ¹H NMR spectrum, which can obscure signals of interest.

The choice of a deuterated solvent is critical in mitigating these issues. An ideal solvent for moisture-sensitive compounds should not only be chemically inert to the analyte but also possess low hygroscopicity to minimize water contamination. 1,1,1,2-Tetrachloroethane-D2 (Cl₂CDCDCl₂) emerges as a valuable solvent for such applications due to its non-polar, aprotic nature, and a high density that facilitates the separation of any immiscible aqueous phase. Its relatively high boiling point is also advantageous for variable temperature studies and for ensuring sample stability over time.

These application notes provide a comprehensive guide to utilizing this compound for the successful NMR analysis of moisture-sensitive compounds. Detailed protocols for sample preparation and handling are provided to ensure the integrity of the analyte and the acquisition of high-quality, reproducible NMR spectra.

Advantages of this compound for Moisture-Sensitive Samples

The selection of an appropriate deuterated solvent is the first line of defense against moisture-induced sample degradation. This compound offers several key advantages:

  • Low Hygroscopicity: As a non-polar, aprotic solvent, it absorbs significantly less atmospheric moisture compared to more polar solvents like acetone-d₆ or methanol-d₄.

  • Chemical Inertness: It is generally unreactive towards a wide range of common moisture-sensitive functional groups, such as those found in organometallic reagents and reactive intermediates.

  • Wide Liquid Range: With a melting point of -36 °C and a boiling point of 146.5 °C, it is suitable for a broad range of experimental temperatures.[1]

  • Excellent Solubility for a Range of Compounds: It is a good solvent for many organic compounds, including those with limited solubility in more common deuterated solvents.

  • Distinct Residual Solvent Signal: The residual proton signal of this compound appears as a singlet in the ¹H NMR spectrum, which is typically well-separated from the signals of many analytes.

Comparative Data of Deuterated Solvents

The water content of commercially available deuterated solvents is a critical parameter for the analysis of moisture-sensitive compounds. The following table summarizes the typical water content and other relevant properties of this compound in comparison to other common NMR solvents.

Deuterated SolventChemical FormulaTypical Water Content (ppm)Boiling Point (°C)PolarityHygroscopicity
This compound Cl₂CDCDCl₂ ≤ 200 [2]146.5 [1]Low Low
Chloroform-dCDCl₃≤ 100 - 200[2][3][4]60.9[3]LowLow
Dichloromethane-d₂CD₂Cl₂≤ 200[2]39.6LowLow
Benzene-d₆C₆D₆≤ 200[2]80.1LowLow
Toluene-d₈C₇D₈≤ 200[2]110.6LowLow
Acetone-d₆(CD₃)₂CO≤ 500[2]55.5HighHigh
Acetonitrile-d₃CD₃CN≤ 500[2]81.6HighHigh
Dimethyl sulfoxide-d₆ (DMSO-d₆)(CD₃)₂SO≤ 1000[2]189HighVery High
Methanol-d₄CD₃OD≤ 1000[2]65.4HighVery High
Deuterium Oxide (D₂O)D₂ON/A101.4HighVery High

Note: The typical water content can vary between suppliers and batches. It is always recommended to use freshly opened solvents or solvents dried over molecular sieves for highly sensitive samples.

Experimental Protocols

The following protocols outline the best practices for preparing and handling moisture-sensitive NMR samples using this compound. The key to success is the rigorous exclusion of atmospheric moisture at every step.

Materials and Equipment
  • This compound (≥99.5% D), preferably from a freshly opened ampule or septum-sealed bottle.

  • High-quality 5 mm NMR tubes (e.g., Wilmad, Norell).

  • J. Young NMR tubes or standard NMR tubes with tight-fitting caps (B75204) and Parafilm®.

  • Glovebox or Schlenk line with a dry, inert atmosphere (N₂ or Ar).

  • Oven-dried (≥120 °C) glassware (vials, pipettes, spatulas).

  • Activated 3 Å molecular sieves.

  • Gas-tight syringes and needles.

  • The moisture-sensitive compound to be analyzed.

Solvent Preparation (Drying)

Even though this compound has low hygroscopicity, for extremely sensitive samples, it is advisable to dry the solvent immediately before use.

  • Place activated 3 Å molecular sieves in an oven-dried flask under an inert atmosphere.

  • Transfer the required volume of this compound to the flask using a gas-tight syringe.

  • Allow the solvent to stand over the molecular sieves for at least 12 hours.

  • For immediate use, the solvent can be passed through a short column of activated alumina (B75360) inside a glovebox.

Sample Preparation Workflow

The following workflow is recommended for the preparation of NMR samples of moisture-sensitive compounds.

experimental_workflow cluster_prep Preparation in Inert Atmosphere cluster_dissolution Sample Dissolution cluster_transfer Transfer to NMR Tube A Oven-dry all glassware (NMR tube, vials, etc.) B Transfer dried glassware to glovebox/Schlenk line A->B C Weigh the moisture-sensitive compound into a vial B->C D Add dried this compound to the vial C->D E Gently agitate to dissolve the compound D->E F Filter the solution through a glass wool plugged pipette into the NMR tube E->F G Seal the NMR tube (J. Young valve or cap with Parafilm) F->G H Remove the sealed NMR tube from the inert atmosphere G->H I Acquire NMR spectrum H->I

Figure 1. Workflow for preparing a moisture-sensitive NMR sample.
Detailed Protocol for Sample Preparation in a Glovebox

  • Preparation: Ensure all glassware, including the NMR tube, cap, vials, and spatulas, are thoroughly oven-dried and cooled in a desiccator before being introduced into the glovebox.

  • Weighing: Inside the glovebox, accurately weigh the desired amount of the moisture-sensitive compound into a small vial.

  • Dissolution: Using a clean, dry pipette, add the appropriate volume of dry this compound to the vial. Gently swirl the vial to ensure the compound is fully dissolved.

  • Transfer: Filter the solution into the NMR tube through a pipette plugged with a small amount of oven-dried glass wool to remove any particulate matter.

  • Sealing: Securely cap the NMR tube. For extended or variable-temperature experiments, using a J. Young NMR tube is highly recommended. If using a standard tube, wrap the cap and the top of the tube with Parafilm® to create a better seal.

  • Analysis: Remove the sealed NMR tube from the glovebox and acquire the NMR spectrum as soon as possible.

Applications

This compound is particularly well-suited for the NMR analysis of a variety of moisture-sensitive compounds.

Organometallic Compounds

Organometallic reagents, such as Grignard reagents and organolithium compounds, are highly reactive towards water. The use of a dry, aprotic solvent like this compound is essential for their characterization.

  • Example Application: Monitoring the formation of a Grignard reagent. A reaction aliquot can be taken under inert conditions, quenched with a suitable reagent if necessary, and dissolved in dry this compound for NMR analysis to determine the conversion of the starting halide.

Reactive Intermediates and Catalysts

Many catalytic cycles involve moisture-sensitive intermediates. In-situ reaction monitoring by NMR in a dry solvent can provide valuable mechanistic insights.

  • Example Application: Characterization of a moisture-sensitive catalyst. The catalyst can be dissolved in dry this compound in a glovebox, and its NMR spectrum can be acquired to confirm its structure and purity before use in a catalytic reaction.

Anhydrous Coordination Complexes and Metal Hydrides

The synthesis and characterization of anhydrous coordination complexes and metal hydrides require the strict exclusion of water.[5][6]

  • Example Application: A newly synthesized metal hydride complex can be dissolved in this compound for ¹H NMR analysis. The characteristic high-field chemical shifts of the hydride ligands can be observed without interference from a water peak.[6]

Acid Chlorides and Other Reactive Acylating Agents

Acid chlorides readily hydrolyze in the presence of moisture to form carboxylic acids. NMR spectroscopy in a dry, inert solvent is crucial for verifying their purity.

  • Example Application: To check the purity of a sample of benzoyl chloride, a small aliquot can be dissolved in dry this compound. The absence of a broad peak corresponding to the carboxylic acid proton of benzoic acid would confirm the anhydrous nature of the sample.

Logical Framework for Solvent Selection

The choice of the deuterated solvent should be a deliberate process based on the properties of the analyte and the requirements of the NMR experiment.

solvent_selection A Is the compound moisture-sensitive? B Yes A->B C No A->C E Prioritize low hygroscopicity and inertness B->E D Consider a wider range of deuterated solvents C->D F Is the compound soluble in non-polar solvents? E->F G Yes F->G H No F->H I Consider this compound, CDCl3, C6D6, etc. G->I J Consider more polar aprotic solvents (e.g., Acetone-d6, Acetonitrile-d3) with rigorous drying H->J K Is variable temperature NMR required? I->K J->K L Yes K->L M No K->M N Check the boiling/freezing point of the solvent L->N O Select the appropriate solvent M->O N->O

Figure 2. Decision tree for selecting a deuterated solvent.

Conclusion

The successful NMR analysis of moisture-sensitive compounds is highly dependent on the careful selection of the deuterated solvent and the meticulous execution of sample preparation under anhydrous and inert conditions. This compound presents a compelling option for such analyses due to its low hygroscopicity, chemical inertness, and favorable physical properties. By following the detailed protocols and workflows outlined in these application notes, researchers, scientists, and drug development professionals can minimize the challenges associated with moisture contamination and obtain high-quality, reliable NMR data for their sensitive compounds. This, in turn, will facilitate more accurate structural elucidation, reaction monitoring, and quantitative analysis, ultimately accelerating research and development efforts.

References

Troubleshooting & Optimization

Removing residual solvent peaks of 1,1,1,2-Tetrachloroethane-D2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling deuterated solvents. This guide provides troubleshooting advice and detailed protocols for the effective removal of residual 1,1,1,2-Tetrachloroethane-D2 from your samples before NMR analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a significant residual peak of this compound in my NMR spectrum?

A significant residual peak is typically observed because this compound is a high-boiling point solvent with a relatively low vapor pressure at room temperature.[1][2] This makes it difficult to remove completely using standard evaporation techniques that work well for lower-boiling solvents like Chloroform-d or Acetone-d6.

Q2: What are the primary methods to remove residual this compound?

The most effective methods involve increasing the efficiency of evaporation. The main techniques are:

  • High Vacuum Drying: Applying a high vacuum for an extended period can effectively remove the solvent.[3][4]

  • Azeotropic Removal: Adding a lower-boiling point solvent and repeatedly co-evaporating the mixture can efficiently "chase" out the higher-boiling this compound.[3][5]

  • Inert Gas Stream: Passing a gentle stream of an inert gas (like nitrogen or argon) over the sample can accelerate evaporation. This can be combined with gentle heating.

Q3: My compound is heat-sensitive. How can I remove the solvent without degrading my sample?

If your sample is thermally labile, you should avoid heating. Instead, rely on extended high vacuum drying at room temperature. While this may take longer (from several hours to overnight), it is the safest method for delicate compounds.[3] Azeotropic removal using a low-boiling solvent that can be removed at low temperatures is also a viable option.

Q4: Can I use a drying agent like sodium sulfate (B86663) or molecular sieves?

Drying agents such as sodium sulfate, magnesium sulfate, and molecular sieves are primarily used to remove residual water from organic solutions.[3][6][7] They are not effective for removing the organic solvent itself from your final, isolated compound. Proper drying of your sample should occur before dissolving it in the deuterated NMR solvent.[8]

Q5: How can I prevent this issue in future experiments?

The best strategy is to use the minimal amount of this compound required to dissolve your sample for NMR analysis. Additionally, ensure your isolated compound is as pure and dry as possible before you dissolve it. If your compound is soluble in an alternative, lower-boiling deuterated solvent, consider using that instead.

Data Presentation: Physical Properties

Understanding the physical properties of this compound is crucial for selecting an appropriate removal strategy. The data below is for the closely related 1,1,2,2-isomer, which has very similar physical properties.

PropertyValueSignificance for Removal
Boiling Point 145-146 °C (at 737 mmHg)[1][2][9]The high boiling point means significant energy (heat) or a strong vacuum is needed for evaporation.
Vapor Pressure 6.6 hPa (at 20 °C)[1][2]The low vapor pressure indicates slow evaporation at room temperature and atmospheric pressure.
Density ~1.62 g/mL (at 25 °C)[1][9]High density; not directly related to removal from a sample film.
Solubility Soluble in common organic solvents (ether, chloroform, acetone)[2][10]This property is key for performing azeotropic removal with a more volatile solvent.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting and removing residual this compound.

G cluster_start cluster_check cluster_methods cluster_end start Residual this compound Peak Observed in NMR check_stability Is the sample thermally stable? start->check_stability method_azeotrope Azeotropic Removal (with a volatile solvent) start->method_azeotrope Alternative Method method_heat High Vacuum Drying (with gentle heat, e.g., 30-40°C) check_stability->method_heat Yes method_noheat Extended High Vacuum Drying (at room temperature) check_stability->method_noheat No end_point Re-dissolve in Deuterated Solvent & Re-acquire NMR Spectrum method_heat->end_point method_noheat->end_point method_azeotrope->end_point

Caption: Troubleshooting workflow for residual solvent removal.

Experimental Protocols

Protocol 1: High Vacuum Drying

This is the most straightforward method for removing residual solvent when the sample is not volatile.

  • Preparation: Ensure your sample is in a suitable round-bottom flask or vial that can be attached to a high vacuum line (Schlenk line).

  • Initial Evaporation: If there is a large volume of solvent, first reduce it on a rotary evaporator. Aim to get a thin film or dry powder.

  • High Vacuum Connection: Securely attach the flask to the high vacuum line. Use a liquid nitrogen or dry ice/acetone cold trap to protect the pump.

  • Application of Vacuum: Open the flask to the vacuum. For thermally stable compounds, the flask can be gently warmed in a water bath (30-40°C) to increase the solvent's vapor pressure. For sensitive compounds, perform this step at ambient temperature.

  • Duration: Maintain the sample under high vacuum for at least 2-4 hours. For stubborn traces or thermally sensitive compounds left at room temperature, drying overnight may be necessary.[3]

  • Completion: Once drying is complete, gently break the vacuum with an inert gas like nitrogen or argon before preparing your NMR sample.

Protocol 2: Azeotropic Removal (Co-evaporation)

This method is highly effective for high-boiling solvents and can often be performed at lower temperatures.[5]

  • Preparation: Start with your sample in a round-bottom flask, ideally after initial concentration on a rotary evaporator.

  • Add Volatile Solvent: Add a small volume (e.g., 1-2 mL) of a volatile solvent in which your compound is soluble. Dichloromethane or Chloroform are good choices due to their low boiling points and ability to dissolve many organic compounds.

  • Co-evaporation: Connect the flask to a rotary evaporator and remove the solvent mixture under reduced pressure. The goal is to create a vapor that contains both the volatile solvent and the this compound.

  • Repeat: Repeat steps 2 and 3 at least two more times. This repeated "washing" and evaporation effectively removes the higher-boiling solvent.[3]

  • Final Drying: After the final co-evaporation, place the flask on a high vacuum line for 30-60 minutes to remove any remaining traces of the volatile solvent used for the azeotrope.[4]

References

Common impurities in commercial 1,1,1,2-Tetrachloroethane-D2 and their NMR signals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for commercial 1,1,1,2-Tetrachloroethane-D2. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Find key information on identifying common impurities through Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the quality and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might find in commercial this compound?

A1: Impurities in commercial this compound can originate from the synthetic process or from degradation over time. Common impurities are typically other chlorinated hydrocarbons.

Synthesis-Related Impurities:

  • Isomers: 1,1,2,2-Tetrachloroethane is a common isomer and potential impurity.

  • Precursors and Intermediates: Residual amounts of starting materials and intermediates from the synthesis process may be present, such as 1,1,2-trichloroethane (B165190) and 1,1-dichloroethane.

  • Byproducts: Other chlorinated ethanes and ethenes can be formed during synthesis, including pentachloroethane (B166500) and trichloroethylene.

Degradation-Related Impurities:

  • Dehydrochlorination Products: 1,1,1,2-Tetrachloroethane can degrade to form trichloroethylene.

  • Oxidation Products: In the presence of air and light, degradation can lead to the formation of dichloroacetyl chloride and phosgene.

  • Water: As with most deuterated solvents, residual water (H₂O and HDO) is a common impurity.

Q2: I see some unexpected peaks in my ¹H NMR spectrum. How can I identify them?

A2: Unexpected peaks in your ¹H NMR spectrum are likely due to the impurities mentioned above. The first step is to compare the chemical shifts of these unknown signals with known values for common impurities. Below is a table summarizing the approximate ¹H NMR chemical shifts for potential impurities in this compound. Please note that chemical shifts can vary slightly depending on the concentration, temperature, and the specific batch of the solvent.

Troubleshooting Guide: Identifying Unknown NMR Signals

If you observe unexpected signals in your ¹H NMR spectrum when using this compound, follow this troubleshooting workflow:

troubleshooting_workflow Troubleshooting Workflow for Unknown NMR Signals start Start: Unexpected Peak in ¹H NMR Spectrum check_residual Check for Residual Solvent Peak (est. ~4.65 ppm) start->check_residual check_water Check for Water Peak (~1.5-2.5 ppm, broad) check_residual->check_water Not Residual Peak end End: Impurity Identified check_residual->end Is Residual Peak compare_table Compare with Impurity Table check_water->compare_table Not Water Peak check_water->end Is Water Peak consider_degradation Consider Degradation Products (e.g., Trichloroethylene) compare_table->consider_degradation No Match qnmr Perform Quantitative NMR (qNMR) for Concentration compare_table->qnmr Potential Match consider_synthesis Consider Synthesis Byproducts (e.g., Isomers, Precursors) consider_degradation->consider_synthesis consider_synthesis->qnmr qnmr->end

Caption: Troubleshooting workflow for identifying unknown peaks in a ¹H NMR spectrum.

Data on Common Impurities

The following table summarizes the ¹H NMR chemical shifts of common impurities. The data is primarily for solutions in chloroform-d (B32938) (CDCl₃) as a common reference solvent, which should provide a close approximation for shifts in this compound.

ImpurityChemical FormulaTypical ¹H NMR Signal (in CDCl₃)MultiplicityNotes
Residual Solvent Peak C₂HDCl₄~4.65 ppm (estimated)sThe exact chemical shift can vary. This is an estimate based on related compounds.
WaterH₂O/HDOVariable (typically 1.5-2.5 ppm)s (broad)Position is highly dependent on temperature and other solutes.
1,1,2,2-TetrachloroethaneCHCl₂CHCl₂5.91 ppm[1]sIsomer of the solvent.
1,1,2-TrichloroethaneCH₂ClCHCl₂3.96 ppm, 5.76 ppmt, dCommon synthesis precursor.
1,1-DichloroethaneCH₃CHCl₂2.06 ppm, 5.90 ppmd, qPotential synthesis-related impurity.
PentachloroethaneCHCl₂CCl₃6.09 ppmsPotential byproduct.
TrichloroethyleneCHCl=CCl₂6.46 ppmsCommon degradation product.
1,1-DichloroetheneCH₂=CCl₂5.41 ppmsPotential degradation product.
Vinyl ChlorideCH₂=CHCl5.40 ppm, 5.48 ppm, 6.26 ppmdd, dd, ddPotential degradation product.
Dichloroacetyl chlorideCl₂CHCOCl6.40 ppmsPotential oxidation product.

Experimental Protocols

Protocol for Identification and Quantification of Impurities in this compound by ¹H NMR

This protocol outlines the steps for preparing a sample and acquiring a ¹H NMR spectrum for the purpose of identifying and quantifying volatile impurities.

1. Sample Preparation:

  • Objective: To prepare an NMR sample of the this compound for analysis. For quantitative analysis, a certified internal standard is required.

  • Materials:

    • Commercial this compound

    • High-quality 5 mm NMR tubes

    • Pipettes

    • (For qNMR) A certified internal standard (e.g., maleic anhydride, 1,4-dioxane) that is soluble in the solvent and has a signal that does not overlap with signals of interest.

  • Procedure:

    • Carefully transfer approximately 0.6 mL of the commercial this compound into a clean, dry 5 mm NMR tube.

    • For quantitative analysis (qNMR), accurately weigh a known amount of the internal standard and dissolve it in the solvent in the NMR tube. Ensure complete dissolution.

    • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Objective: To acquire a high-quality ¹H NMR spectrum suitable for identifying and quantifying impurities.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Parameters for Qualitative Analysis:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Number of Scans (NS): 16 to 64 scans to achieve good signal-to-noise.

    • Receiver Gain (RG): Adjust automatically.

    • Acquisition Time (AQ): At least 3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

  • Additional Parameters for Quantitative Analysis (qNMR):

    • Relaxation Delay (D1): A longer relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the signals of interest (both the impurity and the internal standard). A D1 of 30-60 seconds is often recommended for accurate qNMR.

    • Pulse Angle: Use a 90° pulse to maximize the signal.

    • Number of Scans (NS): Sufficient to obtain a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction.

    • Reference the spectrum. The residual solvent peak can be used for this purpose.

    • Integrate the signals of interest. For qNMR, integrate the signals of the known impurities and the internal standard.

3. Data Analysis (qNMR):

  • The concentration of an impurity can be calculated using the following formula:

    Cimpurity = (Iimpurity / Nimpurity) * (Nstandard / Istandard) * (Mstandard / Mimpurity) * Cstandard

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • M = Molar mass

References

Stability of 1,1,1,2-Tetrachloroethane-D2 under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1,1,1,2-Tetrachloroethane-D2 under acidic and basic conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Disclaimer: Direct experimental data on the stability of this compound is limited. The information provided is largely based on the known behavior of its non-deuterated analogue, 1,1,1,2-tetrachloroethane (B165186), and its isomer, 1,1,2,2-tetrachloroethane. The primary chemical degradation pathway for polychlorinated ethanes under basic conditions is dehydrochlorination. Due to the primary kinetic isotope effect (KIE), the cleavage of a C-D bond is significantly slower than that of a C-H bond. Therefore, this compound is expected to be more stable than its non-deuterated counterpart, particularly under basic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under neutral conditions?

A1: Based on data for the non-deuterated 1,1,1,2-tetrachloroethane, the deuterated compound is expected to be highly stable under neutral pH conditions (pH 7) at ambient temperature. The hydrolysis half-life for the non-deuterated analogue at 25°C and pH 7 has been reported to be between 46.8 and 350 years, indicating very slow degradation.[1]

Q2: What is the expected stability of this compound under acidic conditions?

Q3: What happens to this compound under basic conditions?

A3: Under basic conditions, this compound is expected to undergo dehydrochlorination, which is an elimination reaction where deuterium (B1214612) chloride (DCl) is removed, leading to the formation of trichloroethene. This reaction is base-catalyzed, and the rate of degradation will increase with increasing pH.

Q4: How does the deuterium labeling affect the stability of this compound compared to the non-deuterated compound?

A4: The deuterium labeling significantly increases the stability of the molecule towards dehydrochlorination. This is due to the primary kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond. Breaking the C-D bond requires more energy and thus proceeds at a slower rate than breaking a carbon-hydrogen (C-H) bond. The KIE for dehydrochlorination of chlorinated ethanes can be substantial, meaning this compound will degrade slower than its non-deuterated counterpart under the same basic conditions.

Q5: What are the potential degradation products of this compound?

A5: The primary degradation product under basic conditions is expected to be trichloroethene. Under certain anaerobic biodegradation conditions, the non-deuterated analogue has been shown to degrade to 1,1-dichloroethene.[2] Therefore, it is plausible that deuterated analogues of these compounds could also be formed.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Unexpected loss of this compound in a basic solution. Base-catalyzed dehydrochlorination.Neutralize the solution to quench the reaction. For future experiments, consider using a lower pH, a lower temperature, or a shorter reaction time. If basic conditions are required, perform a preliminary stability study to determine the degradation rate.
Appearance of an unexpected peak in the analytical chromatogram (e.g., GC-MS). Formation of a degradation product, likely trichloroethene.Analyze a trichloroethene standard to confirm its retention time. Use mass spectrometry to identify the unknown peak. The mass spectrum of the degradation product should be consistent with trichloroethene.
Inconsistent stability results between experimental runs. Variability in pH, temperature, or reaction time.Ensure precise control and monitoring of all experimental parameters. Use calibrated equipment and freshly prepared buffer solutions.
Sample matrix appears to accelerate degradation. Components in the sample matrix may be catalyzing the degradation.Perform a stability study of this compound in the specific sample matrix to understand its influence.

Quantitative Data Summary

The following table summarizes available stability data for the non-deuterated 1,1,1,2-tetrachloroethane and its isomer, 1,1,2,2-tetrachloroethane. This data can be used as a proxy to estimate the behavior of this compound, keeping in mind that the deuterated compound will be more stable under conditions where dehydrochlorination is the primary degradation pathway.

CompoundConditionTemperature (°C)Half-lifeReference
1,1,1,2-TetrachloroethanepH 72546.8 - 350 years[1]
1,1,2,2-TetrachloroethanepH 725146 days[3]
1,1,2,2-TetrachloroethaneAlkaline Conditions30 - 95Not specified, but degradation is significant[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic and basic conditions.[2][4][5][6]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Add an aliquot of the stock solution to a solution of 0.1 N HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the samples with an equivalent amount of NaOH to stop the reaction.

  • Basic Hydrolysis:

    • Add an aliquot of the stock solution to a solution of 0.1 N NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw samples at specified time points (e.g., 0, 1, 2, 4, 8 hours).

    • Immediately neutralize the samples with an equivalent amount of HCl to stop the reaction.

3. Sample Analysis:

  • Analyze the samples using a validated stability-indicating analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quantify the amount of remaining this compound and any formed degradation products.

4. Data Analysis:

  • Plot the concentration of this compound versus time for each condition to determine the degradation kinetics and calculate the half-life.

Protocol 2: Stability-Indicating GC-MS Method

This protocol provides a starting point for developing a GC-MS method to separate and quantify this compound and its potential degradation products.[7][8]

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

2. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5ms).

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of volatile compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless or split injection, depending on the sample concentration.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan to identify unknown degradation products. Monitor characteristic ions for this compound and trichloroethene.

4. Method Validation:

  • Validate the method for specificity, linearity, accuracy, precision, and limit of detection according to relevant guidelines.

Visualizations

Stability_Assessment_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis cluster_data 5. Data Evaluation Prep Prepare Stock Solution of This compound Acid Acidic Condition (e.g., 0.1 N HCl, 60°C) Prep->Acid Base Basic Condition (e.g., 0.1 N NaOH, 60°C) Prep->Base Neutral Neutral Condition (Control) Prep->Neutral Sample_Acid Sample at Time Points & Neutralize Acid->Sample_Acid Sample_Base Sample at Time Points & Neutralize Base->Sample_Base Sample_Neutral Sample at Time Points Neutral->Sample_Neutral GCMS GC-MS Analysis (Stability-Indicating Method) Sample_Acid->GCMS Sample_Base->GCMS Sample_Neutral->GCMS Kinetics Determine Degradation Kinetics & Half-life GCMS->Kinetics Products Identify Degradation Products GCMS->Products

Caption: Workflow for assessing the stability of this compound.

Dehydrochlorination_Pathway cluster_reaction Base-Catalyzed Dehydrochlorination Reactant This compound (C2D2Cl4) Product Trichloroethene (C2HCl3) Reactant->Product OH- Byproduct Deuterium Chloride (DCl) Reactant->Byproduct OH-

Caption: Expected degradation pathway of this compound under basic conditions.

References

How to dry 1,1,1,2-Tetrachloroethane-D2 for anhydrous experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for drying 1,1,1,2-Tetrachloroethane-D2 for use in anhydrous experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use anhydrous this compound in my experiments?

A1: Moisture can interfere with a wide range of chemical reactions, particularly those involving organometallic reagents (e.g., Grignard reagents), strong bases, or water-sensitive catalysts. In the context of NMR spectroscopy, the presence of water can obscure signals in the spectrum. For drug development and other sensitive applications, ensuring the solvent is anhydrous is crucial for reaction efficiency, yield, and reproducibility.

Q2: What are the recommended drying agents for this compound?

A2: The most suitable drying agents for halogenated hydrocarbons like this compound are activated molecular sieves (3Å or 4Å) and calcium hydride (CaH₂). Molecular sieves are generally considered the safest and most convenient option.[1][2]

Q3: Are there any drying agents I should avoid with this compound?

A3: Yes. You should never use reactive metals like sodium, potassium, or lithium aluminum hydride (LiAlH₄) with chlorinated solvents.[1][3] These can react violently and cause explosions.

Q4: How can I determine the water content of my this compound after drying?

A4: The most accurate method for determining trace amounts of water in organic solvents is Karl Fischer titration.[4][5] This technique is highly sensitive and specific to water.

Q5: How should I store dried this compound?

A5: Anhydrous this compound should be stored in a tightly sealed container, preferably with a septum, under an inert atmosphere (e.g., argon or nitrogen). It is best to store it over the drying agent (molecular sieves) to maintain its dryness.

Troubleshooting Guide

Issue Possible Cause Solution
Reaction failure or low yield The this compound may not be sufficiently dry.Verify the dryness of the solvent using Karl Fischer titration. If the water content is high, repeat the drying procedure. Ensure that all glassware was properly dried and the reaction was set up under an inert atmosphere.
Inconsistent results between batches The initial water content of the this compound may vary, or the drying procedure is not standardized.Always dry a new bottle of solvent before use, even if it is advertised as anhydrous. Standardize your drying protocol and verify the water content of each batch.
Cloudy appearance of the solvent after adding a drying agent The drying agent may be breaking down into fine particles. This is more common with powdered drying agents.Allow the drying agent to settle completely before decanting or distilling the solvent. If using molecular sieves, consider using the beaded form instead of the powder.
Large water peak in NMR spectrum The deuterated solvent has absorbed moisture from the atmosphere or from improperly dried NMR tubes.Handle the dried solvent under a dry, inert atmosphere.[6] Dry NMR tubes in an oven at >150°C for several hours and cool them in a desiccator before use.[6]

Experimental Protocols

Protocol 1: Drying with Activated Molecular Sieves

This is the recommended method for its safety and efficiency.

Materials:

  • This compound

  • 3Å or 4Å molecular sieves (beads are preferred over powder)

  • Oven or heating mantle

  • Schlenk flask or other suitable glassware with a ground glass joint

  • Inert gas supply (argon or nitrogen)

  • Desiccator

Procedure:

  • Activation of Molecular Sieves:

    • Place the required amount of molecular sieves in a Schlenk flask.

    • Heat the sieves to 250-300°C under a vacuum or a flow of inert gas for at least 3 hours (overnight is recommended).[7][8]

    • Allow the sieves to cool to room temperature under vacuum or in a desiccator.[7]

  • Drying the Solvent:

    • Under an inert atmosphere, add the activated molecular sieves to the bottle of this compound. A loading of 5-10% (w/v) is generally sufficient.[1]

    • Seal the bottle and allow it to stand for at least 24 hours.[3] For optimal dryness, gentle agitation can be applied initially, followed by allowing the sieves to settle.

    • The dried solvent can be carefully decanted or transferred via a cannula for use.

Protocol 2: Drying with Calcium Hydride (CaH₂)

This method is also effective but requires more caution due to the generation of hydrogen gas.

Materials:

  • This compound

  • Calcium hydride (CaH₂), powder

  • Round-bottom flask with a reflux condenser

  • Inert gas supply (argon or nitrogen) with an oil bubbler

  • Distillation apparatus

Procedure:

  • Pre-drying (Optional but Recommended):

    • If the solvent has a high water content, it is advisable to pre-dry it with a less reactive agent like anhydrous magnesium sulfate (B86663) first.

  • Drying with CaH₂:

    • Set up a round-bottom flask with a reflux condenser under a gentle flow of inert gas vented through an oil bubbler.

    • Add the this compound to the flask, followed by the cautious addition of calcium hydride (approximately 5-10 g per liter of solvent).

    • Stir the mixture at room temperature overnight, or gently reflux for 2-4 hours. Be aware that hydrogen gas will be evolved.

    • Turn off the heat and allow the mixture to cool to room temperature.

  • Purification:

    • The anhydrous solvent can be obtained by distillation from the calcium hydride under an inert atmosphere. Caution: Do not distill to dryness.

Data Presentation

The efficiency of drying agents can vary based on the solvent and the specific conditions. The following table summarizes typical residual water content in organic solvents after treatment with different drying agents.

Drying AgentSolvent TypeTypical Residual Water Content (ppm)Reference
Activated 3Å Molecular SievesDichloromethane< 1[9]
Activated 3Å Molecular SievesTetrahydrofuran~4 (after 72h)[9]
Calcium HydrideDichloromethane~1[9]

Mandatory Visualization

Drying_Workflow Workflow for Drying this compound cluster_prep Preparation cluster_ms Molecular Sieves Method cluster_cah2 Calcium Hydride Method cluster_verification Verification & Storage start Start: Obtain This compound choose_method Choose Drying Method start->choose_method activate_ms Activate Molecular Sieves (250-300°C, vacuum, >3h) choose_method->activate_ms Recommended add_cah2 Add CaH₂ to Solvent (~5-10 g/L) choose_method->add_cah2 Alternative add_ms Add Activated Sieves to Solvent (5-10% w/v) activate_ms->add_ms stand_ms Let Stand for >24h add_ms->stand_ms transfer Transfer Anhydrous Solvent (Decant or Cannula) stand_ms->transfer stir_cah2 Stir Overnight or Reflux (vent H₂ safely) add_cah2->stir_cah2 distill Distill Solvent stir_cah2->distill distill->transfer kf_titration Verify Water Content (Karl Fischer Titration) transfer->kf_titration kf_titration->choose_method >10 ppm H₂O (Repeat Drying) storage Store Under Inert Atmosphere over Molecular Sieves kf_titration->storage <10 ppm H₂O end_point End: Use in Anhydrous Experiment storage->end_point

References

Technical Support Center: 1,1,1,2-Tetrachloroethane-D2 NMR Sample Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMR spectroscopy. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor shimming in NMR samples prepared with 1,1,1,2-Tetrachloroethane-D2.

Troubleshooting Guide: Poor Shimming

Poor shimming of the magnetic field leads to broadened and distorted NMR signals, which can obscure important structural information and decrease the overall quality of your data[1][2]. This guide will walk you through potential causes and solutions for shimming issues when using this compound.

Q1: My NMR peaks are broad and distorted. What are the most common causes when using this compound?

Poor lineshape is often attributable to issues with sample preparation or the physical properties of the solvent itself. Here are the primary factors to consider:

  • Sample Preparation:

    • Particulate Matter: Undissolved material or dust in your sample will severely degrade shimming by creating magnetic susceptibility gradients[3].

    • Incorrect Sample Volume: Too little or too much sample volume can make shimming difficult as the air/liquid interface might be within the sensitive region of the NMR coil[4].

    • Inhomogeneous Solution: If your sample is not well-mixed, concentration gradients can lead to poor field homogeneity[5].

    • Paramagnetic Impurities: Traces of paramagnetic materials will cause significant line broadening[2].

  • Solvent Properties:

    • High Viscosity: 1,1,1,2-Tetrachloroethane is more viscous than many common NMR solvents, which can lead to broader lines[3][5].

    • Magnetic Susceptibility: Differences in magnetic susceptibility between your sample tube, the solvent, and any air bubbles can disrupt the magnetic field homogeneity.

  • Instrumental Factors:

    • Poor Initial Shim Values: Starting the shimming process from a very poor set of shims can make it difficult for automated or manual procedures to converge on a good result[6].

    • Incorrect Sample Positioning: If the NMR tube is not placed at the correct depth in the spinner turbine, the sample will not be centered in the most homogeneous region of the magnetic field[4].

Q2: What are the ideal physical properties of this compound and how do they compare to other NMR solvents?

Understanding the physical properties of your solvent is key to anticipating and troubleshooting shimming problems. 1,1,1,2-Tetrachloroethane has a relatively high density and viscosity compared to more common NMR solvents.

Property1,1,1,2-TetrachloroethaneChloroform-d (CDCl₃)Acetone-d₆DMSO-d₆
Viscosity (mPa·s at 20°C) 1.500.580.332.2
Density (g/mL at 25°C) ~1.621.500.871.19
Magnetic Susceptibility (χ) ~-89.8 x 10⁻⁶ cm³/mol (for isomer)-69.3 x 10⁻⁶ cm³/mol-33.8 x 10⁻⁶ cm³/mol-43.1 x 10⁻⁶ cm³/mol

Data for 1,1,1,2-Tetrachloroethane and its isomer are used as an approximation for the deuterated version. Data for other solvents are typical values.

The higher viscosity can lead to broader natural linewidths, and the magnetic susceptibility, while not extreme, contributes to the overall field homogeneity that must be corrected by shimming.

Frequently Asked Questions (FAQs)

Q3: What is a good target linewidth to aim for when shimming?

For small molecules in a well-shimmed, non-viscous solvent, a linewidth (full width at half maximum) of less than 1 Hz for a sharp singlet, such as the residual solvent peak or an internal standard like TMS, is considered good. For a more viscous solvent like this compound, achieving a linewidth of around 1 Hz may be more challenging, but it serves as a good benchmark for high-quality shims.

Q4: How can I improve my sample preparation for this solvent?

Given the properties of this compound, meticulous sample preparation is crucial.

  • Filtration: Always filter your sample solution directly into a clean, high-quality NMR tube through a pipette plugged with glass wool or a syringe filter to remove any particulate matter[3].

  • Concentration: For ¹H NMR, use 1-10 mg of your compound. Higher concentrations can increase the viscosity of the solution, leading to broader lines[5][7].

  • Volume: Ensure the sample volume is appropriate for your spectrometer's probe, typically between 0.5 mL and 0.7 mL, which corresponds to a column height of about 4-5 cm in a standard 5 mm tube[5][7].

  • Mixing: After adding your sample and capping the tube, invert it several times to ensure a homogeneous solution. If the sample is difficult to dissolve, gentle warming or vortexing may be necessary.

Q5: Should I use manual or gradient shimming?

Both methods can be effective, and sometimes a combination of the two yields the best results.

  • Gradient Shimming: This automated procedure is often the fastest way to get good shims, especially for the on-axis (Z) shims[8]. It is a good starting point for most samples.

  • Manual Shimming: If gradient shimming fails or produces suboptimal results, manual shimming is necessary. It allows for finer control and is particularly important for adjusting the off-axis (X, Y, XZ, YZ, etc.) shims[9][10]. Often, performing a gradient shim followed by manual touch-up of the first and second-order shims gives the best outcome.

Q6: My lock signal is unstable or low. How does this affect shimming?

A stable and strong lock signal is essential for good shimming, as it is often used as the feedback for optimizing the shim currents[10]. If your lock signal is poor:

  • Check Lock Parameters: Ensure the lock power is not causing saturation and that the lock gain is appropriately set. The lock phase may also need adjustment[10].

  • Sufficient Deuterated Solvent: A very low concentration of the deuterated solvent can lead to a weak lock signal.

  • Shimming without a Strong Lock: If the lock signal is inherently weak, you can try shimming on the FID (Free Induction Decay) of a strong signal in your spectrum, aiming for a long and slowly decaying FID[11].

Experimental Protocols

Protocol 1: NMR Sample Preparation for this compound
  • Weigh 5-20 mg of your solid sample into a clean, dry vial. For a liquid sample, use 5-10 µL.

  • Add approximately 0.6 mL of this compound to the vial.

  • If your experiment requires an internal standard, add a small amount of tetramethylsilane (B1202638) (TMS).

  • Cap the vial and gently swirl or vortex until the sample is fully dissolved. Gentle warming may be applied if necessary, but be cautious of solvent evaporation.

  • Take a clean Pasteur pipette and tightly pack a small amount of glass wool into the tip.

  • Carefully draw the sample solution into the pipette, leaving any undissolved particles behind.

  • Transfer the filtered solution into a clean, high-quality 5 mm NMR tube.

  • Ensure the final sample height is between 4 and 5 cm.

  • Cap the NMR tube securely and wipe the outside with a lint-free tissue dampened with isopropanol (B130326) or ethanol.

  • Invert the tube several times to ensure the solution is homogeneous before inserting it into the spectrometer.

Protocol 2: Systematic Manual Shimming Procedure

This procedure assumes you have a stable lock signal.

  • Load Standard Shims: Begin by loading a recent, good shim file for the probe you are using.

  • Turn Off Spinning: For adjusting off-axis shims, the sample spinning should be turned off.

  • Optimize On-Axis Shims (Z-shims):

    • Adjust Z1 to maximize the lock level.

    • Adjust Z2 to maximize the lock level.

    • Iterate between adjusting Z1 and Z2 until no further improvement in the lock level is observed[9].

    • Proceed to adjust Z3, and after each adjustment, re-optimize Z1 and Z2. Continue with higher-order Z-shims (Z4, Z5) if necessary, always re-optimizing the lower-order Z-shims after each adjustment.

  • Optimize Off-Axis Shims (X and Y-shims):

    • With the spinning off, adjust X1 and Y1 to maximize the lock level.

    • Adjust the second-order off-axis shims (XZ, YZ, X2-Y2, XY) in pairs, re-optimizing Z1 and Z2 after each adjustment.

  • Turn On Spinning (Optional but Recommended): For the highest resolution, turn on sample spinning (typically 20 Hz).

  • Final On-Axis Shim Adjustment: With the sample spinning, re-optimize Z1, Z2, Z3, and Z4 for the final improvement in homogeneity.

  • Acquire a Test Spectrum: Acquire a quick 1D ¹H spectrum to check the lineshape of a sharp singlet. The peak should be symmetrical with a narrow base.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor shimming issues.

TroubleshootingWorkflow cluster_start cluster_sample Sample Preparation Issues cluster_solution_sample cluster_instrument Instrumental & Shimming Procedure cluster_solution_instrument cluster_shimming start Poor Shimming Observed (Broad/Distorted Peaks) check_sample Inspect Sample Preparation start->check_sample check_instrument Check Instrument & Procedure start->check_instrument particulates Particulates Present? check_sample->particulates volume Incorrect Volume? check_sample->volume homogeneous Inhomogeneous? check_sample->homogeneous filter_sample Filter Sample particulates->filter_sample Yes particulates->check_instrument No adjust_volume Adjust Volume (4-5 cm height) volume->adjust_volume Yes volume->check_instrument No mix_sample Vortex/Invert Sample homogeneous->mix_sample Yes homogeneous->check_instrument No reshim Re-shim Sample (Gradient and/or Manual) filter_sample->reshim adjust_volume->reshim mix_sample->reshim position Incorrect Sample Position? check_instrument->position shims Poor Initial Shims? check_instrument->shims lock Unstable Lock? check_instrument->lock reposition Re-insert with Gauge position->reposition Yes position->reshim No load_shims Load Good Shim File shims->load_shims Yes shims->reshim No optimize_lock Optimize Lock Parameters lock->optimize_lock Yes lock->reshim No reposition->reshim load_shims->reshim optimize_lock->reshim

Caption: Troubleshooting workflow for poor NMR shimming.

References

Phase separation issues with 1,1,1,2-Tetrachloroethane-D2 in biphasic reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,1,1,2-Tetrachloroethane-D2 in Biphasic Reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phase separation issues with this compound in biphasic reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in biphasic reactions?

A1: this compound is the deuterated isotopic form of 1,1,1,2-Tetrachloroethane (B165186). It is a dense, nonflammable organic solvent that is largely insoluble in water. In biphasic reactions, it serves as the organic phase, allowing for the separation of reactants, products, and catalysts between an aqueous and an organic layer. The deuterium (B1214612) labeling is often utilized in mechanistic studies of chemical reactions, where the kinetic isotope effect can provide insights into reaction pathways.

Q2: What are the most common phase separation problems encountered when using this compound?

A2: The most prevalent issue is the formation of a stable emulsion, which is a mixture of the organic and aqueous phases that fails to separate into distinct layers.[1] This is often observed as a cloudy or milky layer between the two phases.[2] Other issues can include the precipitation of solids at the interface and slow phase separation.

Q3: What causes emulsion formation in biphasic reactions with this compound?

A3: Emulsions typically form when surfactant-like molecules are present in the reaction mixture.[1] These can be byproducts of the reaction, unreacted starting materials, or contaminants. These molecules possess both hydrophilic and hydrophobic properties, allowing them to stabilize the microscopic droplets of one phase dispersed within the other, thus preventing coalescence.[3] Vigorous mixing or agitation of the reaction vessel can also contribute to the formation of stable emulsions.[3]

Q4: How can I prevent phase separation issues before they occur?

A4: Proactive measures can significantly reduce the likelihood of phase separation problems. Gentle mixing, such as swirling instead of vigorous shaking, can prevent the formation of emulsions.[1][3] If the composition of your aqueous phase allows, pre-saturating it with a salt, such as sodium chloride (a technique known as "salting out"), can increase the ionic strength and promote phase separation.[3]

Troubleshooting Guide: Phase Separation Issues

This guide provides a systematic approach to resolving phase separation problems during your biphasic reaction workup.

Initial Assessment
  • Observe the Interface: Characterize the issue. Is it a stable emulsion (cloudy layer), a precipitate at the interface, or simply slow separation?

  • Wait and Watch: Allow the mixture to stand undisturbed for 10-30 minutes. Sometimes, less stable emulsions will break on their own with time.[3]

Troubleshooting Steps for Emulsions

If a stable emulsion has formed, follow these steps sequentially:

  • Gentle Agitation: Gently swirl the separatory funnel or stir the emulsion layer with a glass rod. This can help coalesce the dispersed droplets.[2]

  • Salting Out: Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the mixture.[4] This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[1]

  • Change the pH: If your target compounds are stable, careful addition of a dilute acid or base can sometimes disrupt the emulsion by altering the charge of the emulsifying species.[2]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and may help to dissolve the emulsifying agent.[1]

  • Filtration: For stubborn emulsions, passing the mixture through a plug of glass wool or a bed of a filter aid like Celite® can help to break up the emulsion.[3][4]

  • Centrifugation: If the volume is manageable, transferring the emulsion to centrifuge tubes and spinning at a moderate speed (e.g., 3000-5000 rpm for 5-15 minutes) can force the separation of the layers.[3]

Data Presentation: Physical Properties of 1,1,1,2-Tetrachloroethane

The physical properties of 1,1,1,2-Tetrachloroethane are very similar to its deuterated counterpart and are crucial for understanding its behavior in biphasic systems.

PropertyValue
CAS Number 630-20-6[5]
Molecular Formula C₂H₂Cl₄[6]
Molecular Weight 167.85 g/mol [5]
Density 1.598 g/mL at 25 °C[5]
Boiling Point 138 °C[5]
Melting Point -70.2 °C[5]
Solubility in Water 0.1% (20°C)[7]
Vapor Pressure 12.0 mmHg at 25 °C[5]

Experimental Protocols

Key Experiment: Standard Biphasic Reaction Workup with this compound

Objective: To outline a standard procedure for the workup of a biphasic reaction, incorporating steps to minimize phase separation issues.

Materials:

  • Reaction mixture in this compound and an aqueous phase.

  • Separatory funnel of appropriate size.

  • Saturated sodium chloride solution (brine).

  • Drying agent (e.g., anhydrous sodium sulfate).

  • Collection flasks.

Methodology:

  • Transfer: Carefully transfer the entire reaction mixture to a separatory funnel.

  • Initial Observation: Allow the mixture to stand for a few minutes and observe the initial phase separation.

  • Gentle Extraction: If an extraction is required, add the extraction solvent. Stopper the funnel and gently invert it 5-10 times to mix the phases. Avoid vigorous shaking to prevent emulsion formation.[3]

  • Phase Separation: Place the funnel in a ring stand and allow the layers to separate. The denser this compound layer will be at the bottom.

  • Troubleshooting (if necessary): If an emulsion forms, refer to the troubleshooting guide above. Start with the least invasive methods, such as waiting or gentle swirling, before proceeding to additives.

  • Draining the Organic Layer: Carefully drain the lower organic layer into a clean, dry collection flask.

  • Drying: Add a suitable drying agent, such as anhydrous sodium sulfate, to the collected organic phase to remove any residual water.

  • Isolation: The product can then be isolated from the dried organic phase by solvent evaporation or other purification techniques.

Mandatory Visualization

Troubleshooting Workflow for Phase Separation Issues

The following diagram illustrates a logical workflow for addressing phase separation problems in biphasic reactions involving this compound.

TroubleshootingWorkflow Start Phase Separation Issue (Emulsion/Slow Separation) Wait Wait 10-30 minutes Start->Wait Separated1 Phases Separated Wait->Separated1 Yes GentleAgitation Gentle Swirling / Stirring Wait->GentleAgitation No AddSalt Add Brine (Salting Out) GentleAgitation->AddSalt No Separation Separated2 Phases Separated GentleAgitation->Separated2 Separated ChangePH Adjust pH (if applicable) AddSalt->ChangePH No Separation AddSalt->Separated2 Separated Filter Filter through Glass Wool / Celite® ChangePH->Filter No Separation ChangePH->Separated2 Separated Centrifuge Centrifugation Filter->Centrifuge No Separation Filter->Separated2 Separated Centrifuge->Separated2 Separated Unresolved Issue Unresolved (Consult Senior Staff) Centrifuge->Unresolved No Separation

Caption: A step-by-step troubleshooting workflow for resolving phase separation issues.

References

Technical Support Center: Optimizing NMR Acquisition in 1,1,1,2-Tetrachloroethane-D2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) acquisition parameters for samples dissolved in 1,1,1,2-Tetrachloroethane-D2.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant for NMR spectroscopy?

A1: this compound is a dense, non-flammable deuterated solvent. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C2D2Cl4
Molecular Weight 169.86 g/mol [1]
Density ~1.6 g/mL
Boiling Point ~146 °C
Residual ¹H Signal The residual proton signal for 1,1,2,2-tetrachloroethane-d2 (B1582424) is approximately 6.0 ppm[2][3][4]. The exact chemical shift for this compound may vary slightly and should be confirmed with a neat spectrum.
¹³C Signal The carbon signal for 1,1,2,2-tetrachloroethane-d2 appears at approximately 73.78 ppm[2][3][4].

Q2: How do I determine the optimal recycle delay (D1) for my sample?

A2: The optimal recycle delay is crucial for obtaining quantitative data and maximizing signal-to-noise. It is dependent on the spin-lattice relaxation time (T1) of the nuclei of interest. A general rule of thumb is to set D1 to at least 5 times the longest T1 value in your sample. This ensures that the magnetization has fully returned to equilibrium before the next scan. For qualitative analysis, a shorter D1 of 1-2 seconds may be sufficient.

Q3: My peaks are broad. What are the common causes and solutions when using this compound?

A3: Broad peaks in NMR spectra can arise from several factors[5][6]:

  • Poor Shimming: Ensure the magnetic field homogeneity is optimized by carefully shimming the spectrometer. Inhomogeneities in the magnetic field are a common cause of broad lineshapes.

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity, which in turn can cause line broadening. Try diluting your sample.

  • Paramagnetic Impurities: The presence of paramagnetic species, including dissolved oxygen, can significantly shorten T2 relaxation times and lead to broad signals. Degassing the sample by freeze-pump-thaw cycles can help mitigate this.

  • Chemical Exchange: If your analyte is undergoing chemical exchange on the NMR timescale, this can lead to broadened or coalesced signals. Acquiring spectra at different temperatures can help to either slow down or speed up the exchange process, potentially resulting in sharper signals.

  • Insoluble Material: The presence of suspended, insoluble material in the NMR tube can disrupt the magnetic field homogeneity. Ensure your sample is fully dissolved and filter it if necessary.

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio (S/N)

Symptoms: The signals of interest are weak and difficult to distinguish from the baseline noise.

Possible Causes & Solutions:

CauseSolution
Insufficient number of scans (NS) Increase the number of scans. The S/N ratio increases with the square root of the number of scans.
Incorrect pulse width Calibrate the 90° pulse width for your specific sample and probe. An incorrect pulse width will lead to suboptimal excitation and reduced signal intensity.
Suboptimal recycle delay (D1) If D1 is too short relative to the T1 of your signals, it can lead to saturation and reduced signal intensity. Measure the T1 of your compound and set D1 accordingly (ideally > 5 x T1).
Low sample concentration If possible, increase the concentration of your analyte.
Issue 2: Residual Solvent Peak Obscuring Signals of Interest

Symptoms: The large residual proton signal from this compound overlaps with or obscures the signals from your analyte.

Possible Causes & Solutions:

CauseSolution
High concentration of residual protons Use a higher deuteration grade of the solvent if available.
No solvent suppression applied Employ a solvent suppression pulse sequence. Common techniques include presaturation and WET (Water Enhancement through T1 effects).
Ineffective solvent suppression Optimize the parameters of the solvent suppression pulse sequence. For presaturation, adjust the saturation power and duration. For WET, optimize the selective pulses and gradients.

Quantitative Data Summary

The following tables provide examples of T1 and T2 relaxation times for specific solutes measured in 1,1,2,2-tetrachloroethane-d2. While the isomer is different, these values can serve as a starting point for estimating relaxation behavior in a similar chlorinated solvent.

Table 1: ¹H Relaxation Times of 1-adamantanol (B105290) in 1,1,2,2-tetrachloroethane-d2

ProtonT1 (s)T2 (s)
1.21.1
1.31.2
1.41.3

Table 2: ¹H Relaxation Times of 2-adamantanol (B149831) in 1,1,2,2-tetrachloroethane-d2

ProtonT1 (s)T2 (s)
1.51.4
1.31.2
1.41.3
1.61.5

Experimental Protocols

Protocol 1: Determination of T1 (Inversion Recovery)

This protocol outlines the steps to measure the spin-lattice (T1) relaxation time using the inversion recovery pulse sequence.

  • Sample Preparation: Prepare your sample in this compound and place it in the spectrometer.

  • Initial Setup: Lock and shim the sample as you would for a standard 1D ¹H experiment.

  • Pulse Program: Select the inversion recovery pulse program (e.g., t1ir on Bruker systems).

  • Set Parameters:

    • p1 (90° pulse width): Use a previously calibrated 90° pulse width.

    • d1 (Recycle Delay): Set d1 to be at least 5 times the estimated longest T1 of your sample to ensure full relaxation between experiments.

    • vd (Variable Delay List): Create a list of variable delays (τ values) to sample the recovery of magnetization. A typical list might include values from very short (e.g., 0.01 s) to long (e.g., 5-10 s), with more points sampled at the beginning of the recovery curve.

  • Acquisition: Start the experiment. The spectrometer will acquire a series of 1D spectra, one for each value in the vd list.

  • Data Processing and Analysis:

    • Process the 2D data set (often referred to as a pseudo-2D).

    • Integrate the peaks of interest in each spectrum.

    • Fit the integral values as a function of the variable delay (τ) to the three-parameter exponential recovery function: I(τ) = I₀(1 - 2e^(-τ/T1)).

    • The fitted value for T1 is the spin-lattice relaxation time for that specific nucleus.

Protocol 2: Calibration of the 90° Pulse Width (p1)

This protocol describes how to determine the 90° pulse width for your sample.

  • Sample Preparation: Use a representative sample of your compound in this compound.

  • Initial Setup: Lock and shim the sample.

  • Pulse Program: Use a standard 1D pulse program (e.g., zg on Bruker systems).

  • Set Parameters:

    • d1 (Recycle Delay): Set a long recycle delay (e.g., 10-20 s) to ensure full relaxation.

    • ns (Number of Scans): Set to 1.

  • Array the Pulse Width: Set up an arrayed experiment where the pulse width (p1) is incremented over a range of values. A good starting point is to vary p1 from 1 µs to 50 µs in 1 µs increments.

  • Acquisition: Run the arrayed experiment.

  • Data Analysis:

    • Process the resulting series of FIDs.

    • Observe the intensity of a chosen signal as a function of the pulse width.

    • The signal intensity will follow a sine wave pattern. The 90° pulse corresponds to the first maximum in signal intensity. The 180° pulse corresponds to the first null (zero intensity), and the 360° pulse corresponds to the second null.

    • For better accuracy, it is recommended to identify the 360° null and divide that pulse width by four to determine the 90° pulse width.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis Prep Prepare Sample in This compound LockShim Lock & Shim Prep->LockShim Cal_p1 Calibrate 90° Pulse (p1) LockShim->Cal_p1 Measure_T1 Measure T1 (Inversion Recovery) Cal_p1->Measure_T1 Set_Params Set Acquisition Parameters (D1, NS, etc.) Measure_T1->Set_Params Acquire Acquire Data Set_Params->Acquire Process Process FID Acquire->Process Analyze Analyze Spectrum Process->Analyze troubleshooting_logic Start Start: Poor Quality Spectrum Broad_Peaks Are peaks broad? Start->Broad_Peaks Low_SN Is Signal-to-Noise low? Broad_Peaks->Low_SN No Shim Re-shim Broad_Peaks->Shim Yes Solvent_Overlap Solvent peak obscuring signals? Low_SN->Solvent_Overlap No Increase_NS Increase Number of Scans Low_SN->Increase_NS Yes Solvent_Suppression Apply/Optimize Solvent Suppression Solvent_Overlap->Solvent_Suppression Yes End Optimized Spectrum Solvent_Overlap->End No Dilute Dilute Sample Shim->Dilute Degas Degas Sample Dilute->Degas Temp Vary Temperature Degas->Temp Temp->End Calibrate_p1 Calibrate 90° Pulse Increase_NS->Calibrate_p1 Optimize_D1 Optimize Recycle Delay (D1) Calibrate_p1->Optimize_D1 Optimize_D1->End Solvent_Suppression->End

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedures and answers to frequently asked questions regarding the safe disposal of 1,1,1,2-Tetrachloroethane-D2 and associated chemical waste. It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a highly hazardous substance. It is fatal if it comes into contact with the skin or is inhaled.[1][2][3] Additionally, it is toxic to aquatic life with long-lasting effects.[1][3] Chronic exposure in humans to its non-deuterated form, 1,1,2,2-tetrachloroethane (B165197), has been linked to liver problems (such as jaundice and an enlarged liver), as well as neurological symptoms like headaches, tremors, and dizziness. The U.S. EPA has classified 1,1,2,2-tetrachloroethane as a possible human carcinogen (Group C).

Q2: What immediate steps should be taken in case of accidental exposure?

A2: In case of any exposure, immediate action is critical.

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin area gently with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or stops, administer artificial respiration. Call a poison center or doctor immediately.[1][2]

  • Eye Contact: Rinse eyes cautiously with plenty of water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical advice.

  • Ingestion: If swallowed, seek immediate medical assistance. Do not induce vomiting.

Q3: How should I collect and store this compound waste in the lab before disposal?

A3: All waste containing this compound should be collected in a dedicated, properly labeled hazardous waste container. This is typically a yellow carboy designated for halogenated organic solvents.[4] The container must be kept tightly closed, stored in a well-ventilated and cool place, and away from incompatible materials such as strong oxidizing agents and bases.[2][5] Ensure the exterior of the container remains clean and do not fill it beyond 90% of its capacity to allow for expansion.[6]

Q4: Can I dispose of small quantities of this compound down the drain?

A4: Absolutely not. Disposing of this chemical down the drain is prohibited. It is toxic to aquatic life and can cause long-term damage to the environment.[1][3] Improper disposal can contaminate wastewater treatment systems and pollute surface water.[7] All waste must be handled as hazardous chemical waste according to institutional and local regulations.

Q5: Are there any specific considerations for deuterated chemical waste compared to its non-deuterated counterpart?

A5: While the immediate chemical hazards and disposal procedures for this compound are the same as for 1,1,1,2-Tetrachloroethane, the high cost and scarcity of deuterium (B1214612) are leading to new developments in recycling and recovery.[8][9] For laboratory purposes, however, it should be treated with the same level of caution as its non-deuterated form and disposed of as hazardous waste. Do not mix it with non-halogenated solvent waste.

Troubleshooting Guide

Issue: I have a small spill of this compound in the chemical fume hood.

Solution:

  • Ensure the fume hood sash is in the down position to maintain containment.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1]

  • Absorb the spill using an inert absorbent material, such as vermiculite (B1170534) or a chemical spill pillow.

  • Carefully collect the contaminated absorbent material into a designated hazardous waste container.

  • Wipe the spill area with a suitable solvent (e.g., isopropanol), and then wash with soap and water. Collect all cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor or Environmental Health and Safety (EHS) department.

Issue: The waste container for halogenated solvents is full, but the waste disposal pickup is not for another week.

Solution:

  • Do not overfill the container. The maximum fill level should be 90% of the container's volume.[6]

  • Obtain a new, empty, and correctly labeled waste container from your institution's EHS department or chemical stores.

  • Securely close the full container and store it in a designated satellite accumulation area until the scheduled pickup. Ensure it is stored away from incompatible materials.[2]

Data and Properties

This table summarizes key quantitative data for this compound and its non-deuterated form.

PropertyValueSource
Chemical Formula C₂D₂Cl₄[10]
CAS Number 33685-54-0[1][2]
Molar Mass 170.88 g/mol N/A
Appearance Colorless liquid
Density 1.62 g/mL at 25 °C[5][10]
Boiling Point 145 - 146 °C[5][10]
Vapor Pressure 6.6 hPa at 20 °C[5]
Water Solubility 3 g/L[5]
Signal Word Danger[1]
Hazard Statements H310+H330 (Fatal in contact with skin or if inhaled), H411 (Toxic to aquatic life with long lasting effects)[1][3]

Protocol for Waste Disposal

This protocol outlines the standard procedure for the collection and disposal of waste containing this compound.

1.0 Objective To ensure the safe collection, storage, and disposal of this compound and related chemical waste in compliance with safety regulations.

2.0 Materials

  • Appropriate Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.

  • Designated hazardous waste container for halogenated organic solvents (e.g., yellow 10L carboy).

  • Hazardous waste labels/tags.

  • Fume hood.

3.0 Procedure

  • Preparation: Before starting any experiment that will generate this waste, ensure a designated and properly labeled halogenated waste container is available in the laboratory's satellite accumulation area.

  • Waste Collection:

    • All procedures involving the transfer of this compound waste must be conducted inside a certified chemical fume hood.

    • Carefully pour the liquid waste into the designated halogenated organic solvent waste container using a funnel to prevent spillage.

    • Do not mix this waste with other waste streams, especially non-halogenated solvents or acidic waste.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Ensure the exterior of the container is clean and free from any chemical residue.[6]

    • Fill out the hazardous waste tag or label completely, listing all chemical constituents and their approximate concentrations.

  • Storage:

    • Store the waste container in a designated and properly ventilated satellite accumulation area.

    • Ensure the storage location is away from heat sources and incompatible materials.[2]

  • Disposal Request:

    • Once the container is 90% full, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.

    • Follow the specific procedures provided by your institution for waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G start Experiment Generates This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood waste_container Select Designated Halogenated Solvent Waste Container fume_hood->waste_container transfer Transfer Waste to Container (Use Funnel) waste_container->transfer seal Securely Seal Container transfer->seal label_waste Complete Hazardous Waste Label seal->label_waste storage Store in Designated Satellite Accumulation Area label_waste->storage check_full Is Container >90% Full? storage->check_full check_full->seal No request_pickup Request Waste Pickup from EHS check_full->request_pickup Yes end Disposal Complete request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Technical Support Center: Correcting for Viscosity Effects of 1,1,1,2-Tetrachloroethane-D2 in NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges posed by the viscosity of 1,1,1,2-Tetrachloroethane-D2 in Nuclear Magnetic Resonance (NMR) experiments.

Troubleshooting Guides

High viscosity of an NMR solvent can lead to several issues in your spectra. This guide provides a systematic approach to identifying and mitigating these problems.

Issue 1: Broad NMR Signals

  • Symptom: Your NMR peaks are broader than expected, leading to loss of resolution and difficulty in identifying coupling patterns.

  • Cause: High viscosity slows down molecular tumbling, which can lead to shorter transverse relaxation times (T2) and consequently, broader lines.

  • Troubleshooting Steps:

    • Increase Temperature: Raising the temperature of the NMR experiment will decrease the viscosity of the solvent, leading to faster molecular tumbling and sharper lines. Monitor the sample's stability at elevated temperatures.

    • Optimize Shim: Ensure the magnetic field homogeneity is optimized by careful shimming. While not a direct solution for viscosity-induced broadening, poor shimming can exacerbate the issue.

    • Use a Lower Field Spectrometer: If available, acquiring the spectrum on a lower field spectrometer can sometimes reduce line broadening effects that are dependent on the magnetic field strength.

Issue 2: Inaccurate Diffusion Coefficients in DOSY Experiments

  • Symptom: Diffusion-Ordered Spectroscopy (DOSY) experiments yield diffusion coefficients that are lower than anticipated, or the correlation between diffusion and molecular weight is skewed.

  • Cause: The diffusion coefficient is inversely proportional to the viscosity of the medium according to the Stokes-Einstein equation. The higher viscosity of this compound will inherently slow down the diffusion of your analyte.

  • Troubleshooting Steps:

    • Internal Calibration: Use an internal standard with a known diffusion coefficient in the same solvent and at the same temperature. This allows for a relative measurement and can help correct for viscosity effects.

    • Viscosity Correction: If the viscosity of the solvent at the experimental temperature is known or can be measured, you can correct the measured diffusion coefficient. Recent literature highlights methods for creating universal calibration curves for DOSY that account for solvent viscosity.[1]

    • Temperature Variation: Acquire DOSY spectra at multiple temperatures. The change in diffusion coefficient with temperature can provide insights into the activation energy of diffusion and help to extrapolate to a less viscous state.

Issue 3: Altered Nuclear Overhauser Effect (NOE) Enhancements

  • Symptom: The observed NOE enhancements in NOESY or ROESY experiments are weak, negative, or show signs of spin diffusion.

  • Cause: Viscosity affects the molecular correlation time (τc). For small to medium-sized molecules, an increase in viscosity can push the molecule into a regime where the NOE enhancement is close to zero or becomes negative.[2][3][4] In highly viscous media, spin diffusion can become efficient, leading to correlations between all protons in a coupled network, not just those close in space.[2]

  • Troubleshooting Steps:

    • Temperature Adjustment: As with line broadening, increasing the temperature can decrease viscosity and shift the correlation time to a more favorable regime for observing positive NOEs for smaller molecules.

    • Use ROESY: The Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is less sensitive to the correlation time and does not cross zero.[4] It is often the experiment of choice for molecules that are in the "crossover" region where the NOE is weak or zero.[3][4]

    • Vary Mixing Time: In NOESY experiments, the build-up of the NOE is dependent on the mixing time. In viscous solutions, the optimal mixing time may be shorter.[4] Acquiring a series of NOESY spectra with varying mixing times can help to find the optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What is the viscosity of this compound?

Q2: How does the viscosity of this compound affect T1 and T2 relaxation times?

The viscosity of the solvent has a direct impact on the spin-lattice (T1) and spin-spin (T2) relaxation times. Generally, an increase in viscosity leads to a decrease in both T1 and T2 relaxation times, meaning relaxation occurs more rapidly.[5] This is because the slower molecular motion in a more viscous medium provides more efficient relaxation pathways.

Q3: Can I perform quantitative NMR (qNMR) in this compound?

Yes, qNMR is feasible in this compound. However, the potential for broader lines due to viscosity must be considered. For accurate quantification, it is crucial to ensure complete relaxation of all signals between pulses. This may require longer relaxation delays (d1) in your pulse sequence. Using an internal standard is highly recommended for accurate quantification.[6][7]

Q4: Are there alternative solvents with similar properties but lower viscosity?

If the viscosity of this compound is proving to be a significant issue, you might consider other deuterated chlorinated solvents, depending on the solubility of your analyte. Solvents like chloroform-d (B32938) or dichloromethane-d2 (B32916) have lower viscosities. However, the choice of solvent will ultimately depend on the specific requirements of your experiment, including solubility, chemical shift dispersion, and temperature range.

Data Presentation

Table 1: Physical Properties of 1,1,2,2-Tetrachloroethane

PropertyValue
Molecular Formula C₂H₂Cl₄
Molecular Weight 167.85 g/mol
Boiling Point 146.5 °C
Melting Point -43 °C
Density 1.595 g/cm³ at 20 °C[8]
Refractive Index 1.4942 at 20 °C

Note: Data is for the non-deuterated isotopologue, 1,1,2,2-Tetrachloroethane, and serves as an estimate for the deuterated version.

Experimental Protocols

Protocol 1: Viscosity Correction in DOSY using an Internal Standard

  • Sample Preparation: Prepare your NMR sample containing your analyte of interest in this compound. Add a small amount of an internal standard with a known diffusion coefficient in the same solvent and at the desired experimental temperature. A common internal standard is a compound with a well-resolved signal that does not overlap with your analyte's signals.

  • NMR Data Acquisition: Acquire a 2D DOSY spectrum of your sample. Ensure that the experimental parameters (e.g., diffusion time, gradient strength) are optimized to observe the decay of signals for both your analyte and the internal standard.

  • Data Processing: Process the DOSY data to obtain the diffusion coefficients for both your analyte (D_analyte) and the internal standard (D_standard).

  • Viscosity Correction: Calculate the corrected diffusion coefficient of your analyte (D_corrected) using the following relationship: D_corrected = D_analyte * (D_known_standard / D_measured_standard) Where D_known_standard is the literature value for the diffusion coefficient of the internal standard under the same conditions, and D_measured_standard is the value you obtained from your experiment.

Mandatory Visualization

Viscosity_Troubleshooting_Workflow cluster_symptoms Observed NMR Issue cluster_causes Potential Cause cluster_solutions Troubleshooting Steps Symptom1 Broad NMR Signals Cause High Solvent Viscosity Symptom1->Cause Solution1 Increase Temperature Symptom1->Solution1 Primary Solution Solution2 Optimize Shimming Symptom1->Solution2 Secondary Check Symptom2 Inaccurate DOSY Results Symptom2->Cause Symptom2->Solution1 Improves Diffusion Solution3 Use Internal Standard (DOSY) Symptom2->Solution3 Direct Correction Solution4 Perform Viscosity Correction Symptom2->Solution4 Calculation-based Correction Symptom3 Altered NOE Symptom3->Cause Symptom3->Solution1 Shifts Correlation Time Solution5 Use ROESY instead of NOESY Symptom3->Solution5 Alternative Experiment Solution6 Vary Mixing Time (NOESY) Symptom3->Solution6 Optimize Parameter Cause->Solution1 Cause->Solution2 Cause->Solution3 Cause->Solution4 Cause->Solution5 Cause->Solution6

References

Validation & Comparative

A Comparative Guide to Deuterated Tetrachloroethane Isomers as NMR Solvents: 1,1,1,2-Tetrachloroethane-D2 vs. 1,1,2,2-Tetrachloroethane-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate NMR solvent is a critical step in achieving high-quality, interpretable spectroscopic data. This guide provides a detailed comparison of two deuterated isomers of tetrachloroethane: 1,1,1,2-Tetrachloroethane-D2 and the more commonly utilized 1,1,2,2-Tetrachloroethane-d2.

While both isomers share the same molecular formula, their distinct structural arrangements lead to different physical and spectroscopic properties. This comparison aims to provide an objective overview, supported by available experimental data, to aid in the selection of the optimal solvent for your research needs.

Physicochemical Properties: A Side-by-Side Comparison

The following table summarizes the key physical and chemical properties of 1,1,2,2-Tetrachloroethane-d2 and its non-deuterated counterpart, 1,1,1,2-Tetrachloroethane. It is important to note the significant lack of available experimental data for the deuterated form of 1,1,1,2-Tetrachloroethane, which is not readily commercially available. The data for 1,1,1,2-Tetrachloroethane is provided for theoretical comparison.

Property1,1,2,2-Tetrachloroethane-d21,1,1,2-Tetrachloroethane (Non-deuterated)
CAS Number 33685-54-0[1]630-20-6[2]
Molecular Formula C₂D₂Cl₄C₂H₂Cl₄
Molecular Weight 169.86 g/mol [1]167.85 g/mol [2]
Melting Point -44 °C[3]-70.2 °C[3]
Boiling Point 147 °C[3]130.5 °C[3]
Density 1.62 g/mL at 25 °C1.5532 g/cm³
¹H NMR Residual Signal (ppm) ~6.0[3]Not Applicable
¹³C NMR Signal (ppm) ~73.78[3]Not Applicable
Commercial Availability Readily AvailableDeuterated form not readily available

Performance as an NMR Solvent

1,1,2,2-Tetrachloroethane-d2 is a well-established and commercially available NMR solvent. Its utility stems from several key characteristics:

  • High Boiling Point: With a boiling point of 147 °C, it is suitable for high-temperature NMR experiments, which can be crucial for studying dynamic processes or increasing the solubility of certain analytes.

  • Chemical Inertness: It is relatively inert, reducing the likelihood of unwanted reactions with the sample.

  • Good Solvating Power: It is a good solvent for a variety of organic compounds.

  • Simple Residual Peak: The residual proton signal appears as a singlet at approximately 6.0 ppm, which is in a region of the spectrum that often has minimal overlap with analyte signals.

This compound , on the other hand, is not a commonly used NMR solvent, and its deuterated form is not readily found in the catalogs of major chemical suppliers. Based on the properties of its non-deuterated form, we can infer some potential characteristics:

  • Lower Boiling Point: The non-deuterated isomer has a lower boiling point (130.5 °C) than 1,1,2,2-tetrachloroethane. This would make the deuterated version less suitable for very high-temperature applications compared to its counterpart.

  • Different Residual Peak Position: The proton environment in the 1,1,1,2-isomer is different, which would result in a different chemical shift for the residual proton signal in the deuterated solvent. The non-deuterated form shows a signal for the -CH2Cl group. The position of the residual CD HCl₂ signal would likely be in a different region of the spectrum, which could be advantageous or disadvantageous depending on the analyte being studied.

Experimental Protocol: NMR Sample Preparation with Chlorinated Solvents

The following is a general protocol for preparing an NMR sample using a chlorinated solvent such as 1,1,2,2-Tetrachloroethane-d2.

Materials:

  • Analyte

  • 1,1,2,2-Tetrachloroethane-d2

  • NMR tube and cap

  • Pipette

  • Vortex mixer (optional)

Procedure:

  • Weigh the Analyte: Accurately weigh a suitable amount of the analyte directly into the NMR tube. For a standard 5 mm NMR tube, 5-25 mg is a typical range for ¹H NMR.

  • Add the Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of 1,1,2,2-Tetrachloroethane-d2 to the NMR tube.

  • Dissolve the Sample: Cap the NMR tube and gently invert it several times to dissolve the analyte. A vortex mixer can be used for a short period if necessary. Ensure the sample is fully dissolved to avoid poor shimming and broad lines.

  • Transfer to Spinner Turbine: Carefully place the NMR tube into a spinner turbine, ensuring the depth is correctly adjusted for the spectrometer.

  • Acquire the Spectrum: Insert the sample into the NMR spectrometer and proceed with locking, shimming, and acquiring the spectrum according to the instrument's standard operating procedures.

Logical Workflow for Solvent Selection

The choice between these two solvents is largely dictated by practical considerations, primarily the commercial availability and the wealth of existing data for 1,1,2,2-Tetrachloroethane-d2. The following diagram illustrates a logical workflow for a researcher deciding between these two options.

Solvent_Selection Solvent Selection Workflow A Need for a deuterated tetrachloroethane NMR solvent B Is this compound commercially available? A->B C No B->C G Consider alternative solvents or in-house synthesis of this compound (if feasible and necessary for specific research needs) B->G Yes (Hypothetical) D Is 1,1,2,2-Tetrachloroethane-d2 commercially available? C->D E Yes D->E F Use 1,1,2,2-Tetrachloroethane-d2 E->F

Caption: Decision workflow for selecting a tetrachloroethane-based NMR solvent.

Conclusion

For researchers requiring a deuterated tetrachloroethane NMR solvent, 1,1,2,2-Tetrachloroethane-d2 is the clear and practical choice. It is readily available from commercial suppliers and its properties are well-documented, making it a reliable solvent for a range of NMR applications, particularly those requiring elevated temperatures.

Conversely, This compound is not a standard, commercially available NMR solvent. The lack of availability and experimental data on its performance makes it an impractical option for routine use. While its different physical and spectroscopic properties could theoretically offer advantages in niche applications, the significant hurdle of obtaining the deuterated solvent makes its use prohibitive for most laboratories. Therefore, unless a specific research question necessitates the unique properties of the 1,1,1,2-isomer and in-house synthesis is a viable option, 1,1,2,2-Tetrachloroethane-d2 remains the recommended choice.

References

A Comparative Guide to the Solvent Properties of Deuterated Tetrachloroethane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the solvent properties of two key deuterated isomers of tetrachloroethane: 1,1,2,2-tetrachloroethane-d2 (B1582424) and 1,1,1,2-tetrachloroethane-d2. Understanding the distinct characteristics of these solvents is crucial for their effective application in sensitive analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, as well as in specialized organic synthesis and drug development processes. This document presents a compilation of experimental data, detailed methodologies for property determination, and a logical framework for solvent selection.

Executive Summary

Deuterated solvents are indispensable in modern chemistry, primarily for their ability to minimize solvent interference in NMR spectroscopy.[1] While both 1,1,2,2-tetrachloroethane-d2 and this compound serve this purpose, their isomeric differences can influence their physical properties and, consequently, their suitability for specific applications. This guide highlights these differences through a direct comparison of their known physical and solvent characteristics.

Physical and Chemical Properties

The following table summarizes the key physical properties of the two deuterated tetrachloroethane isomers. Data for this compound is limited; therefore, properties of its non-deuterated (protiated) counterpart, 1,1,1,2-tetrachloroethane, are provided as a close approximation. The physical properties of deuterated compounds are generally very similar to their protiated analogues.[2]

Property1,1,2,2-Tetrachloroethane-d2This compound (approximated from 1,1,1,2-tetrachloroethane)
CAS Number 33685-54-0[3][4][5]117164-18-8[6]
Molecular Formula C₂D₂Cl₄[5]C₂D₂Cl₄
Molecular Weight 169.86 g/mol [3][4]169.86 g/mol
Boiling Point 145-146 °C[3][4]130.5 °C[7]
Melting Point -36 °C[4][8]-70.2 °C[7]
Density 1.62 g/mL at 25 °C[3][4]1.5532 g/cm³ at 20 °C[7]
Refractive Index n20/D 1.493[3]Not available
Water Solubility 3 g/L[4][8]0.1% (20°C)[7]
Solubility in Organic Solvents Soluble in ether, chloroform, ethanol, tetrachloromethane, methanol, acetone, petroleum spirit, carbon disulfide, dimethyl formamide (B127407) and benzene.[4][5]Used as a solvent itself.[7]

Experimental Protocols

Accurate determination of solvent properties is paramount for their effective use. Below are standardized methodologies for measuring the key parameters presented in this guide.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[9]

Procedure:

  • A small amount of the deuterated tetrachloroethane isomer is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

  • As the temperature rises, the air trapped in the capillary tube will be expelled and replaced by the solvent vapor, observed as a stream of bubbles.[10]

  • The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[10]

Density Measurement (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements.

Procedure:

  • The empty pycnometer is weighed accurately.

  • It is then filled with the deuterated tetrachloroethane isomer, ensuring no air bubbles are present, and weighed again.

  • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.

  • The density of the sample is calculated using the weights of the sample, the reference liquid, and the known density of the reference liquid.

Solubility Determination (Qualitative Method)

This method provides a general assessment of a solute's solubility in the deuterated solvent.

Procedure:

  • Approximately 1 mL of the deuterated tetrachloroethane isomer is placed in a small test tube.

  • A small, measured amount (e.g., 10 mg) of the solid solute is added to the test tube.

  • The mixture is agitated (e.g., by vortexing) for a set period.

  • The mixture is then allowed to stand, and visual inspection determines if the solute has dissolved completely, partially, or not at all.[11]

Logical Framework for Solvent Selection

The choice between 1,1,2,2-tetrachloroethane-d2 and this compound will depend on the specific requirements of the experiment. The following diagram illustrates a logical workflow for making this selection.

Solvent_Selection start Define Experimental Requirements temp_range Required Temperature Range? start->temp_range solubility_req Specific Solute Solubility Needed? start->solubility_req nmr_application Primary Application: NMR Spectroscopy? start->nmr_application viscosity_consideration Viscosity a Critical Factor? start->viscosity_consideration outcome1 Select 1,1,2,2-Tetrachloroethane-d2 (Higher Boiling Point) temp_range->outcome1 High Temperature (>130°C) outcome2 Select this compound (Lower Freezing Point) temp_range->outcome2 Low Temperature (<-36°C) outcome3 Conduct Solubility Test with Both Isomers solubility_req->outcome3 outcome4 Both Isomers are Suitable (Minimal Signal Interference) nmr_application->outcome4 outcome5 Further Investigation Needed (Data Limited) viscosity_consideration->outcome5

Caption: Logical workflow for selecting the appropriate deuterated tetrachloroethane isomer.

Applications in Research and Development

The primary application of both deuterated tetrachloroethane isomers is as a solvent in NMR spectroscopy.[1] By replacing hydrogen atoms with deuterium (B1214612), the solvent's own NMR signal is significantly reduced, preventing it from obscuring the signals from the analyte of interest.[1] This is particularly useful for obtaining clear spectra of complex organic molecules.

Beyond NMR, these solvents can be used in:

  • Reaction Mechanism Studies: The deuterium label can be used to trace the fate of the solvent or to study kinetic isotope effects in chemical reactions.

  • Specialized Organic Synthesis: As a non-reactive solvent for reactions where protonated solvents might interfere.

  • Drug Development: In the analysis of drug candidates and formulations where high-resolution NMR is required for structural elucidation and purity assessment.

Conclusion

Both 1,1,2,2-tetrachloroethane-d2 and this compound are valuable deuterated solvents for specialized applications in research and development. The choice between them should be guided by the specific physical properties required for a given experiment, particularly the operational temperature range and the solubility of the target compounds. While data for this compound is less comprehensive, its lower boiling and melting points compared to the 1,1,2,2-isomer suggest it may be advantageous for certain applications. Researchers are encouraged to consider the data and experimental protocols presented in this guide to make an informed solvent selection.

References

Advantages of 1,1,1,2-Tetrachloroethane-D2 over other chlorinated deuterated solvents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, particularly for researchers, scientists, and professionals in drug development, the choice of a deuterated solvent is a critical decision that can significantly impact the quality and interpretability of Nuclear Magnetic Resonance (NMR) spectroscopy data.[1][2] Among the various options, chlorinated deuterated solvents are frequently employed for their ability to dissolve a wide range of organic compounds. This guide provides an objective comparison of 1,1,1,2-Tetrachloroethane-D2 and other common chlorinated deuterated solvents, including Chloroform-d, Dichloromethane-d2, and 1,2-Dichloroethane-d4, with a focus on their performance, supported by physical and chemical data.

Physical and Chemical Properties: A Comparative Overview

The selection of an appropriate deuterated solvent is often guided by its physical and chemical properties, such as boiling point, melting point, density, and isotopic purity. These properties determine the solvent's utility for specific applications, including high-temperature or low-temperature NMR studies.

Property1,1,2,2-Tetrachloroethane-d2Chloroform-dDichloromethane-d21,2-Dichloroethane-d4
Molecular Formula C₂D₂Cl₄[4]CDCl₃[5]CD₂Cl₂C₂D₄Cl₂
Molecular Weight 169.86 g/mol [4]120.38 g/mol [5]86.95 g/mol 102.99 g/mol
Boiling Point 146-147 °C[6]61 °C[7]39 °C83 °C
Melting Point -43 °C[6]-64 °C[7]-97 °C-35 °C
Density (at 20°C) ~1.7 g/mL[6]~1.5 g/cm³1.36 g/cm³~1.307 g/cm³
Isotopic Purity ≥99.5 atom % D[4]≥99.8 atom % D[5]≥99.5 atom % D≥99.5 atom % D
¹H Residual Peak (ppm) 5.91 (quintet)[6]7.26 (singlet)[8]5.32 (triplet)[8]3.72 (quintet)
¹³C Signal (ppm) 74.2 (quintet)[6]77.2 (triplet)[8]54.0 (quintet)[8]43.6 (quintet)

Performance in NMR Spectroscopy

The performance of a deuterated solvent in NMR spectroscopy is primarily assessed by its ability to provide a stable, non-interfering medium for the analyte. Key performance indicators include the position and multiplicity of residual proton peaks, the solvent's viscosity at different temperatures, and its chemical inertness.

1,1,2,2-Tetrachloroethane-d2 stands out for its high boiling point, making it an excellent choice for high-temperature NMR experiments, which are often necessary to study dynamic processes, increase the solubility of certain compounds, or overcome issues with signal broadening.[9] Its residual proton peak at 5.91 ppm is in a region that is typically less crowded than the aromatic region where the residual peak of Chloroform-d appears.[6][8]

Chloroform-d is one of the most widely used NMR solvents due to its excellent solvency for a broad range of organic molecules and its relatively low cost.[10][11] However, its residual peak at 7.26 ppm can overlap with signals from aromatic protons, potentially complicating spectral analysis.[8] Furthermore, Chloroform-d can decompose over time to form acidic impurities, which can affect the chemical shifts of sensitive samples.[12]

Dichloromethane-d2 offers a lower boiling point and is less viscous at low temperatures compared to Chloroform-d, making it suitable for studies of temperature-sensitive compounds or for experiments that require a wider liquid range.[13] Its residual proton peak at 5.32 ppm is in a relatively clear region of the spectrum, minimizing potential overlap with analyte signals.[8]

1,2-Dichloroethane-d4 has a boiling point intermediate between that of Dichloromethane-d2 and 1,1,2,2-Tetrachloroethane-d2, offering a good balance for variable temperature studies.[14] Its residual peak at 3.72 ppm is also in a region with typically fewer analyte signals.

Experimental Protocols

A general protocol for preparing a sample for NMR spectroscopy is outlined below. The specific details may vary depending on the analyte and the desired experiment.

Objective: To prepare a solution of an analyte in a deuterated solvent for NMR analysis.

Materials:

  • Analyte

  • Deuterated solvent (e.g., this compound)

  • NMR tube (Class A for variable temperature experiments)[15]

  • Vial

  • Pipette

  • Filter (e.g., cotton plug in a pipette)

Procedure:

  • Weigh the Analyte: Accurately weigh an appropriate amount of the analyte into a clean, dry vial. The amount will depend on the molecular weight of the analyte and the sensitivity of the NMR spectrometer.

  • Add Deuterated Solvent: Using a pipette, add the desired volume of the deuterated solvent to the vial. A typical volume for a standard 5 mm NMR tube is 0.6-0.7 mL.

  • Dissolve the Analyte: Gently swirl or vortex the vial to ensure the analyte is completely dissolved.

  • Filter the Solution: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution into the NMR tube. This can be done by passing the solution through a pipette containing a small cotton plug.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will use the deuterium (B1214612) signal from the solvent to "lock" the magnetic field, ensuring stability during the experiment.[16]

  • Data Acquisition: Set up the desired NMR experiment (e.g., ¹H, ¹³C) and acquire the data.

Visualization of Key Processes

To aid in the understanding of the workflows and decision-making processes involved in NMR spectroscopy with deuterated solvents, the following diagrams are provided.

NMR_Sample_Preparation_Workflow start Start weigh_analyte Weigh Analyte start->weigh_analyte add_solvent Add Deuterated Solvent weigh_analyte->add_solvent dissolve Dissolve Analyte add_solvent->dissolve filter Filter into NMR Tube dissolve->filter cap_label Cap and Label filter->cap_label insert_sample Insert into Spectrometer cap_label->insert_sample acquire_data Acquire NMR Data insert_sample->acquire_data end End acquire_data->end

Caption: A generalized workflow for preparing a sample for NMR spectroscopy.

Solvent_Selection_Logic start Start: Select Deuterated Solvent solubility Is the analyte soluble? start->solubility temp_study Variable Temperature Study? solubility->temp_study Yes try_another Try another solvent class solubility->try_another No high_temp High Temperature (>100°C)? temp_study->high_temp Yes residual_peak Residual peak overlap with analyte signals? temp_study->residual_peak No tetrachloroethane Consider 1,1,2,2-Tetrachloroethane-d2 high_temp->tetrachloroethane Yes dichloroethane Consider 1,2-Dichloroethane-d4 high_temp->dichloroethane No low_temp Low Temperature (<-60°C)? dichloromethane Consider Dichloromethane-d2 low_temp->dichloromethane Yes chloroform (B151607) Consider Chloroform-d low_temp->chloroform No residual_peak->dichloromethane Yes, try alternative residual_peak->chloroform Yes, but acceptable proceed Proceed with selected solvent residual_peak->proceed No tetrachloroethane->residual_peak dichloroethane->low_temp chloroform->residual_peak

Caption: A decision tree for selecting a suitable chlorinated deuterated solvent.

Safety and Handling

Chlorinated solvents, including their deuterated analogues, should be handled with care in a well-ventilated area, preferably within a fume hood.[17][18] They are generally toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[19] It is crucial to consult the Safety Data Sheet (SDS) for each specific solvent before use to understand its hazards and the required personal protective equipment (PPE).[5][17] For instance, 1,1,2,2-Tetrachloroethane-d2 is classified as fatal in contact with skin or if inhaled.[19]

Conclusion

The selection of an appropriate chlorinated deuterated solvent is a multifaceted decision that depends on the specific requirements of the NMR experiment and the properties of the analyte. While Chloroform-d remains a popular and cost-effective choice for a wide range of applications, its limitations, such as its residual peak position and potential for degradation, necessitate the consideration of alternatives. Dichloromethane-d2 and 1,2-Dichloroethane-d4 offer advantages for variable temperature studies due to their lower melting and boiling points.

Based on the properties of its isomer, this compound, with its high boiling point, is likely a superior choice for high-temperature NMR spectroscopy. Its residual proton signal in a less congested spectral region is another potential advantage. However, the limited availability of data for the 1,1,1,2-isomer underscores the importance of relying on the well-characterized 1,1,2,2-Tetrachloroethane-d2 for demanding applications. Ultimately, a thorough understanding of the properties and potential interactions of each solvent is paramount for obtaining high-quality, reliable NMR data in research and drug development.

References

A Comparative Guide to NMR Spectral Data in 1,1,1,2-Tetrachloroethane-D2 and Other Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent in Nuclear Magnetic Resonance (NMR) spectroscopy is a critical parameter that can significantly influence spectral outcomes. This guide provides a comparative analysis of NMR data obtained in 1,1,1,2-Tetrachloroethane-D2 (TCE-d2) against two other widely used solvents: Chloroform-d (CDCl3) and Dimethyl Sulfoxide-d6 (DMSO-d6). The data presented herein, using ethylbenzene (B125841) as a standard reference compound, offers a quantitative look at the solvent-induced shifts in proton (¹H) and carbon-13 (¹³C) NMR spectra.

The chemical environment created by the solvent can alter the resonance frequencies of nuclei within a sample molecule. These "solvent effects" arise from differences in solvent polarity, magnetic susceptibility, and specific intermolecular interactions such as hydrogen bonding. Understanding these effects is crucial for the accurate interpretation and cross-validation of NMR data acquired in different solvents. This is particularly important in drug development and material science, where compounds are often studied under various conditions.

Quantitative Comparison of NMR Data

To illustrate the impact of solvent choice on NMR spectra, the ¹H and ¹³C chemical shifts of ethylbenzene were compared across TCE-d2, CDCl3, and DMSO-d6. Ethylbenzene provides a simple yet informative model system with both aromatic and aliphatic protons and carbons.

Solvent Signal ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
This compound (TCE-d2) Residual Solvent Peak6.0073.78
Ethylbenzene -CH3Data not readily availableData not readily available
Ethylbenzene -CH2Data not readily availableData not readily available
Ethylbenzene -C6H5Data not readily availableData not readily available
Chloroform-d (CDCl3) Residual Solvent Peak7.2677.16
Ethylbenzene -CH31.2215.8
Ethylbenzene -CH22.6329.1
Ethylbenzene -C6H5 (p)7.17125.8
Ethylbenzene -C6H5 (m)7.27128.5
Ethylbenzene -C6H5 (o)7.27128.0
Ethylbenzene -C6H5 (ipso)-144.4
Dimethyl Sulfoxide-d6 (DMSO-d6) Residual Solvent Peak2.5039.52
Ethylbenzene -CH31.1516.1
Ethylbenzene -CH22.5828.2
Ethylbenzene -C6H57.15 - 7.30126.1, 128.3, 128.8, 144.6

Experimental Protocols

The following provides a generalized methodology for the acquisition of ¹H and ¹³C NMR spectra for the purpose of cross-validation between different solvents.

1. Sample Preparation:

  • Analyte: Use a consistent, high-purity sample of the analyte (e.g., ethylbenzene) for all experiments.

  • Solvent Preparation: For each solvent (TCE-d2, CDCl3, DMSO-d6), prepare a solution of the analyte with a consistent concentration (e.g., 5-10 mg in 0.6-0.7 mL of solvent).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to each sample for accurate chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for all measurements to ensure consistency and high resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: Appropriate range to cover all expected signals (e.g., -2 to 12 ppm).

    • Acquisition time: Typically 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16 scans are usually sufficient for a moderately concentrated sample.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: Appropriate range to cover all expected carbon signals (e.g., 0 to 200 ppm).

    • Acquisition time: Typically 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

3. Data Processing:

  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectra and apply baseline correction to ensure accurate integration.

  • Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm).

  • Peak Picking and Integration: Identify and integrate all relevant peaks.

Visualizing the Experimental Workflow and Comparison Logic

To facilitate a clearer understanding of the processes involved in cross-validating NMR results, the following diagrams illustrate the experimental workflow and the logical relationship in comparing data from different solvents.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_analyte High-Purity Analyte prep_solutions Prepare Solutions (Consistent Concentration) prep_analyte->prep_solutions prep_solvents Select Solvents (TCE-d2, CDCl3, DMSO-d6) prep_solvents->prep_solutions prep_tubes Transfer to NMR Tubes prep_solutions->prep_tubes acq_instrument High-Field NMR Spectrometer prep_tubes->acq_instrument acq_lock Lock & Shim acq_instrument->acq_lock acq_1h Acquire ¹H Spectra acq_lock->acq_1h acq_13c Acquire ¹³C Spectra acq_lock->acq_13c proc_ft Fourier Transform acq_1h->proc_ft acq_13c->proc_ft proc_phase Phase & Baseline Correction proc_ft->proc_phase proc_ref Reference to TMS proc_phase->proc_ref proc_compare Compare Chemical Shifts proc_ref->proc_compare

Experimental workflow for cross-validating NMR data.

logical_comparison cluster_solvents NMR Spectra in Different Solvents cluster_analysis Comparative Analysis cluster_conclusion Conclusion tce TCE-d2 chem_shift Chemical Shift (δ) tce->chem_shift coupling Coupling Constants (J) tce->coupling resolution Resolution & Line Shape tce->resolution cdcl3 CDCl3 cdcl3->chem_shift cdcl3->coupling cdcl3->resolution dmso DMSO-d6 dmso->chem_shift dmso->coupling dmso->resolution conclusion Understand Solvent Effects Validate Structural Assignments chem_shift->conclusion coupling->conclusion resolution->conclusion

Logical relationship for comparing NMR results.

Benchmarking the performance of 1,1,1,2-Tetrachloroethane-D2 in high-field NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging high-field Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of deuterated solvent is paramount to acquiring high-quality, interpretable data. This guide provides a comprehensive performance comparison of 1,1,2,2-Tetrachloroethane-d2 (TCE-d2) against other commonly utilized NMR solvents. The information presented herein is supported by physical property data and established experimental protocols to assist in making an informed solvent selection for your specific research needs.

Comparative Analysis of Deuterated NMR Solvents

The selection of an appropriate deuterated solvent is critical for minimizing solvent-proton signals that can obscure analyte resonances in ¹H NMR spectra.[1] 1,1,2,2-Tetrachloroethane-d2 is a specialized solvent particularly useful for certain applications, including high-temperature studies.[2] The following table summarizes key physical and NMR properties of TCE-d2 in comparison to other standard deuterated solvents.

Property1,1,2,2-Tetrachloroethane-d2Chloroform-dDMSO-d6Acetone-d6Methanol-d4
¹H Residual Signal (ppm) 6.00 (t)7.26 (s)2.50 (quintet)2.05 (quintet)3.31 (quintet), 4.87 (s, OH)
¹³C Signal (ppm) 73.78 (t)77.16 (t)39.52 (septet)29.84 (septet), 206.26 (septet, C=O)49.05 (septet)
Boiling Point (°C) 146.561.218956.564.7
Melting Point (°C) -43-63.518.5-94-98
Density (g/mL at 20°C) 1.6141.4981.1840.8730.887
Deuteration Purity ≥99.5%≥99.8%≥99.9%≥99.9%≥99.8%

Note: (s) singlet, (t) triplet, (quintet) 1:2:3:2:1 pattern, (septet) 1:3:6:7:6:3:1 pattern. Chemical shifts can be influenced by temperature, concentration, and the solute.

Key Performance Considerations

Sensitivity: The sensitivity of an NMR experiment is often evaluated by the signal-to-noise (S/N) ratio for a standard sample. A standard method for determining ¹H sensitivity involves using a 1% ethylbenzene (B125841) in the deuterated solvent of interest and measuring the S/N of the methylene (B1212753) quartet.[3] Although specific S/N benchmark data for TCE-d2 against other solvents is not prevalent in the literature, its higher molecular weight and density do not inherently confer a sensitivity advantage. The primary factor remains the concentration of the analyte and the spectrometer's performance.

Applications and Limitations: 1,1,2,2-Tetrachloroethane-d2's high boiling point makes it an excellent choice for high-temperature NMR studies, necessary for increasing the solubility of certain analytes or studying dynamic processes.[2] However, its higher viscosity and cost compared to more common solvents like Chloroform-d and DMSO-d6 are important limitations to consider.

Experimental Protocols

To facilitate a standardized comparison of deuterated solvents, the following experimental protocols are provided.

Protocol 1: Determination of Signal-to-Noise Ratio

  • Sample Preparation: Prepare a 1% (v/v) solution of ethylbenzene in the deuterated solvent to be tested (e.g., 1,1,2,2-Tetrachloroethane-d2, Chloroform-d).

  • NMR Tube: Transfer approximately 0.6 mL of the solution into a high-quality 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock on the deuterium (B1214612) signal of the solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Use a 90° pulse angle.

    • Set the spectral width to encompass all signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 8) to obtain a good signal.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum and perform baseline correction.

  • S/N Calculation:

    • Measure the height of the tallest peak in the methylene quartet of ethylbenzene.

    • Determine the root-mean-square (RMS) noise level in a signal-free region of the baseline.

    • Calculate the S/N ratio by dividing the peak height by the RMS noise.

Protocol 2: Assessment of Resolution

  • Sample Preparation: Prepare a solution of a standard compound with well-resolved multiplets (e.g., 10 mg of strychnine) in the deuterated solvent.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum following the setup and acquisition steps outlined in Protocol 1.

  • Data Analysis:

    • Measure the full width at half maximum (FWHM) of a well-defined singlet or a sharp peak within a multiplet.

    • Compare the FWHM values obtained in different solvents. A smaller FWHM indicates better resolution.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for benchmarking the performance of a deuterated NMR solvent.

G Experimental Workflow for NMR Solvent Benchmarking cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_comp Comparison prep_standard Prepare Standard Solution (e.g., 1% Ethylbenzene) prep_tube Transfer to NMR Tube prep_standard->prep_tube acq_lock Lock prep_tube->acq_lock acq_shim Shim acq_lock->acq_shim acq_tune Tune & Match acq_shim->acq_tune acq_acquire Acquire Spectrum acq_tune->acq_acquire proc_ft Fourier Transform acq_acquire->proc_ft proc_phase Phase & Baseline Correction proc_ft->proc_phase proc_sn Calculate S/N Ratio proc_phase->proc_sn proc_res Measure Resolution (FWHM) proc_phase->proc_res comp_data Compare Data Across Solvents proc_sn->comp_data proc_res->comp_data

Caption: Workflow for NMR solvent performance evaluation.

References

A Comparative Analysis of Analyte Solubility: 1,1,1,2-Tetrachloroethane-D2 vs. Chloroform-d

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a deuterated solvent is a critical step in ensuring the quality and accuracy of Nuclear Magnetic Resonance (NMR) spectroscopy results. The ideal solvent must not only dissolve the analyte effectively but also possess suitable physical and chemical properties for the experimental conditions. This guide provides a comparative analysis of two such solvents: 1,1,1,2-Tetrachloroethane-D2 and Chloroform-d, offering insights into their respective solubilities, physical properties, and experimental protocols for solubility determination.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of each solvent is paramount in selecting the appropriate one for a given analyte and experimental setup. The table below summarizes key properties of this compound and Chloroform-d.

PropertyThis compoundChloroform-d
Molecular Formula C₂D₂Cl₄CDCl₃
Molecular Weight 169.86 g/mol 120.38 g/mol [1]
Density ~1.62 g/mL at 25 °C[2][3]~1.500 g/mL at 25 °C[1][4]
Boiling Point 145-146 °C[2][3]60.9 °C[1][4]
Melting Point -42.5 °C[5]-64 °C[1][4]
Appearance Colorless liquid[5]Colorless liquid
General Solubility Soluble in ether, chloroform, ethanol, tetrachloromethane, methanol, acetone, petroleum spirit, carbon disulfide, dimethyl formamide, and benzene. Slightly soluble in water.[2][6][7]Miscible with organic solvents, ethyl acetate, and acetone.[4]

Analyte Solubility Comparison

The following table provides a qualitative solubility overview for selected drug molecules in Chloroform-d, based on available literature. The solubility in this compound is inferred based on its solvent properties, as specific experimental data for these compounds was not found.

AnalyteSolubility in Chloroform-dInferred Solubility in this compound
Ibuprofen Soluble[7][8]Likely Soluble
Caffeine Highly Soluble[3][4][9]Likely Highly Soluble
Cholesterol Soluble[1][5][10]Likely Soluble
Testosterone Freely Soluble[6][11][12]Likely Freely Soluble

Note: The inferred solubility in this compound is a prediction based on its chemical properties and is not a substitute for experimental verification.

Experimental Protocols

To aid researchers in determining the optimal solvent for their specific analyte, two common experimental protocols for assessing solubility are detailed below.

Protocol 1: Qualitative Solubility Determination by Visual Inspection

This method provides a rapid and straightforward assessment of solubility.

Objective: To visually determine if an analyte is soluble in this compound or Chloroform-d at a concentration suitable for NMR analysis.

Materials:

  • Analyte of interest

  • This compound

  • Chloroform-d

  • Small vials or test tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh a small amount of the analyte (typically 1-5 mg for ¹H NMR) into a clean, dry vial.

  • Add a known volume of the deuterated solvent (e.g., 0.5-0.7 mL) to the vial.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution against a well-lit background.

    • Soluble: The solution is clear and free of any visible solid particles.

    • Partially Soluble/Slightly Soluble: The solution is cloudy, or some solid particles remain undissolved.

    • Insoluble: The analyte shows no signs of dissolving, and the bulk of the solid material remains.

  • If the analyte is not fully soluble, gentle warming or sonication may be attempted to facilitate dissolution. Any changes in solubility upon these treatments should be noted.

  • Repeat the process for the other solvent to compare the results.

Protocol 2: Quantitative Solubility Determination by ¹H NMR Spectroscopy

This method allows for a more precise determination of the solubility of an analyte.

Objective: To quantify the solubility of an analyte in this compound or Chloroform-d using ¹H NMR.

Materials:

  • Analyte of interest

  • This compound

  • Chloroform-d

  • A known concentration of an internal standard (e.g., tetramethylsilane (B1202638) - TMS, or another suitable compound that is soluble in the solvent and has a resonance that does not overlap with the analyte signals)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a saturated solution of the analyte in the chosen deuterated solvent by adding an excess of the analyte to a known volume of the solvent.

  • Agitate the mixture for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Carefully filter the saturated solution to remove any undissolved solid.

  • To a clean NMR tube, add a precise volume of the filtered saturated solution and a precise volume of the internal standard solution.

  • Acquire a quantitative ¹H NMR spectrum of the sample.

  • Integrate a well-resolved signal from the analyte and the signal from the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    Concentration of Analyte = (Integration of Analyte Signal / Number of Protons for Analyte Signal) * (Number of Protons for Standard Signal / Integration of Standard Signal) * Concentration of Standard

  • The calculated concentration represents the solubility of the analyte in the solvent at the experimental temperature.

Logical Workflow for Solvent Selection

The process of selecting a suitable deuterated solvent for NMR analysis can be streamlined by following a logical workflow. The diagram below illustrates the key decision-making steps.

Solvent_Selection_Workflow start Start: Analyte for NMR Analysis check_literature Check Literature for Known Solvent start->check_literature solvent_known Use Recommended Solvent check_literature->solvent_known Yes solubility_test Perform Qualitative Solubility Test (Protocol 1) check_literature->solubility_test No prepare_nmr_sample Prepare NMR Sample solvent_known->prepare_nmr_sample is_soluble Is Analyte Soluble? solubility_test->is_soluble is_soluble->prepare_nmr_sample Yes try_alternative Try Alternative Solvent (e.g., other solvent in comparison) is_soluble->try_alternative No end End: Acquire NMR Spectrum prepare_nmr_sample->end try_alternative->solubility_test consider_modification Consider Analyte Modification or Advanced Techniques try_alternative->consider_modification

References

Verifying Reaction Yields: A Comparative Guide to Using 1,1,1,2-Tetrachloroethane-D2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical synthesis and drug development, accurate determination of reaction yields is paramount. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for this purpose, offering direct quantification without the need for identical reference standards. The choice of a suitable internal standard is critical for the accuracy and reliability of qNMR measurements. This guide provides a comprehensive comparison of 1,1,1,2-Tetrachloroethane-D2 as an internal standard for verifying reaction yields against other commonly used alternatives, supported by experimental data and detailed protocols.

Note on Isomer: While this guide focuses on this compound, it is important to note that the commercially prevalent and extensively documented isomer is 1,1,2,2-Tetrachloroethane-D2. The principles and comparisons discussed herein are based on the properties of the 1,1,2,2-isomer, which is widely used in NMR spectroscopy.[1][2][3][4][5][6]

The Role of an Internal Standard in qNMR

An internal standard in qNMR is a stable compound with a known concentration and purity that is added to the sample containing the analyte of interest.[7] By comparing the integral of a specific resonance signal from the analyte to that of a signal from the internal standard, the precise quantity of the analyte can be determined.

An ideal internal standard should possess the following characteristics:

  • High Purity: To ensure accurate quantification.[8]

  • Chemical Inertness: It should not react with the analyte or the solvent.

  • Simple NMR Spectrum: Preferably a single, sharp singlet to avoid signal overlap.[7]

  • Chemical Shift in an Uncrowded Region: Its signals should not overlap with those of the analyte.[8]

  • Good Solubility: Must be soluble in the deuterated solvent used.[8]

  • Non-volatile: To prevent concentration changes during sample preparation and measurement.

  • Known Concentration: The amount added must be accurately known.[7]

Comparison of 1,1,2,2-Tetrachloroethane-D2 with Other Internal Standards

The selection of an internal standard is highly dependent on the specific analyte and the solvent system. Below is a comparison of 1,1,2,2-Tetrachloroethane-D2 with other commonly employed internal standards.

Feature1,1,2,2-Tetrachloroethane-D2Dimethyl SulfoneMaleic Acid1,4-Bis(trimethylsilyl)benzene (BTMSB)
Physical State LiquidSolidSolidSolid
Molecular Weight 169.86 g/mol [1]94.13 g/mol 116.07 g/mol 222.42 g/mol
¹H NMR Signal SingletSinglet[7]SingletTwo singlets
Typical Chemical Shift (δ) ~5.9-6.1 ppm (in CDCl₃)~2.7-3.1 ppm (in various solvents)[9]~6.0-6.5 ppm (in D₂O)~0.2 ppm and ~7.5 ppm (in CDCl₃)
Solubility Soluble in many organic solvents.[2]Soluble in a range of solvents including water, chloroform, and DMSO.[9]Soluble in polar solvents like D₂O and DMSO-d₆.[7]Soluble in non-polar organic solvents.[7]
Advantages - Liquid form can simplify sample preparation.- Signal is in a relatively downfield region, potentially avoiding overlap with aliphatic protons.- High purity and stability.- Sharp singlet.- High purity and stability.- Simple spectrum.- Signals in non-aromatic regions, good for aromatic analytes.
Disadvantages - Relatively volatile (Boiling Point: 146 °C).- Potential for signal overlap with aromatic protons.- Classified as toxic and an environmental hazard.[2][3]- Signal can be in a crowded region for some analytes.- Signal position can overlap with aromatic protons.[7]- Lower solubility in highly polar solvents.[7]

Experimental Protocol for qNMR using an Internal Standard

This section outlines a general workflow for determining reaction yield using an internal standard.

Preparation of the Internal Standard Stock Solution:
  • Accurately weigh a precise amount of the high-purity internal standard (e.g., 1,1,2,2-Tetrachloroethane-D2).

  • Dissolve it in a known volume of a suitable deuterated solvent (e.g., CDCl₃) to create a stock solution of a precise concentration.

Sample Preparation:
  • Accurately weigh a known amount of the crude reaction mixture.

  • Dissolve the reaction mixture in a precise volume of the same deuterated solvent used for the internal standard.

  • To a clean NMR tube, add a precise volume of the dissolved reaction mixture and a precise volume of the internal standard stock solution. A molar ratio of analyte to internal standard close to 1:1 is often recommended to optimize signal integration.[8]

NMR Data Acquisition:
  • Acquire the ¹H NMR spectrum of the sample.

  • Crucial Parameters:

    • Relaxation Delay (d1): Set a sufficiently long relaxation delay (typically 5 times the longest T1 of any peak of interest) to ensure complete relaxation of all protons. This is critical for accurate integration.

    • Number of Scans (ns): Use an adequate number of scans to achieve a good signal-to-noise ratio.

    • Pulse Angle: A 90° pulse is often recommended for maximizing signal intensity.

Data Processing and Analysis:
  • Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform a baseline correction and phase correction of the spectrum.

  • Integrate the well-resolved, non-overlapping signals of the analyte and the internal standard.

  • Calculate the reaction yield using the following formula:

    Yield (%) = [(I_analyte / N_analyte) / (I_IS / N_IS)] * (M_analyte / M_IS) * (W_IS / W_crude) * P_IS * 100

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • M = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

    • analyte = The product of interest

    • IS = The internal standard

    • crude = The initial crude reaction mixture

Visualizing the Workflow and Comparisons

To further clarify the process and the relationships between different components, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_nmr NMR Analysis cluster_calc Calculation weigh_IS Accurately Weigh Internal Standard (IS) dissolve_IS Dissolve IS in Deuterated Solvent (Known Volume) weigh_IS->dissolve_IS mix Mix Known Volumes of Crude Solution and IS Solution in NMR Tube dissolve_IS->mix weigh_crude Accurately Weigh Crude Reaction Mixture dissolve_crude Dissolve Crude Mixture in Deuterated Solvent weigh_crude->dissolve_crude dissolve_crude->mix acquire Acquire 1H NMR Spectrum (Optimize d1, ns) mix->acquire process Process Spectrum (Baseline, Phasing) acquire->process integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Reaction Yield using qNMR Formula integrate->calculate

Caption: Workflow for qNMR Yield Determination.

G cluster_standards Comparison of Internal Standards cluster_props Key Properties IS Ideal Internal Standard Characteristics Purity High Purity IS->Purity Inertness Chemical Inertness IS->Inertness Spectrum Simple Spectrum IS->Spectrum Solubility Good Solubility IS->Solubility Volatility Low Volatility IS->Volatility TCE 1,1,2,2-Tetrachloroethane-D2 TCE->Purity Good TCE->Inertness Generally Good TCE->Spectrum Good (Singlet) TCE->Solubility Good (Organic) TCE->Volatility Moderate DMSO2 Dimethyl Sulfone DMSO2->Purity Excellent DMSO2->Inertness Excellent DMSO2->Spectrum Excellent (Singlet) DMSO2->Solubility Broad DMSO2->Volatility Low MaleicAcid Maleic Acid MaleicAcid->Purity Excellent MaleicAcid->Inertness Good MaleicAcid->Spectrum Excellent (Singlet) MaleicAcid->Solubility Polar Solvents MaleicAcid->Volatility Low

Caption: Internal Standard Properties Comparison.

Conclusion

The selection of an appropriate internal standard is a critical step in obtaining accurate and reproducible reaction yields by qNMR. 1,1,2,2-Tetrachloroethane-D2 offers the advantage of being a liquid and having a signal in a region that can be advantageous for certain analytes. However, its volatility and potential for signal overlap with aromatic protons are important considerations. In contrast, solid standards like dimethyl sulfone and maleic acid offer high stability and low volatility but may require more careful sample preparation. Ultimately, the optimal choice of an internal standard depends on a careful evaluation of the analyte's properties, the chosen solvent system, and the potential for signal overlap. By following a rigorous experimental protocol and carefully selecting the internal standard, researchers can confidently and accurately determine reaction yields, a crucial aspect of chemical research and development.

References

Assessing the Non-Reactive Nature of 1,1,1,2-Tetrachloroethane-D2 in Catalytic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is paramount in catalytic research and drug development, as it can significantly influence reaction kinetics, catalyst stability, and product purity. Ideally, a solvent should be inert under reaction conditions to avoid unwanted side reactions and ensure the observed catalytic activity is genuinely attributable to the catalyst under investigation. This guide provides a comparative assessment of 1,1,1,2-Tetrachloroethane-D2, a deuterated organohalogen solvent, and its non-deuterated counterpart, highlighting its potential as a non-reactive medium for various catalytic studies.

The Kinetic Isotope Effect: A Theoretical Foundation for Inertness

The primary rationale for the reduced reactivity of this compound compared to 1,1,1,2-Tetrachloroethane lies in the kinetic isotope effect (KIE). The substitution of hydrogen (¹H) with its heavier isotope, deuterium (B1214612) (²H or D), results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1] This is due to the lower zero-point vibrational energy of the C-D bond. Consequently, reactions that involve the cleavage of this bond in the rate-determining step will proceed at a slower rate for the deuterated compound.[2] This inherent stability makes this compound an attractive candidate for a non-reactive solvent in catalytic systems where C-H bond activation of the solvent is a potential side reaction.

Comparison with Alternative Solvents

The choice of a solvent in catalysis is often a trade-off between solubility, inertness, and practicality. While many common solvents have their merits, they can also participate in catalytic cycles. The following table provides a qualitative comparison of this compound with other commonly used solvents in catalytic research.

SolventPotential for Reactivity in CatalysisNotes
This compound Low (due to Kinetic Isotope Effect)The strong C-D bond provides enhanced stability against catalytic activation.
1,1,1,2-TetrachloroethaneModerateSusceptible to catalytic dehydrochlorination and oxidation.[3]
Dichloromethane (DCM)ModerateCan be a source of chloride ions and participate in certain catalytic cycles.
TolueneModerate to HighThe benzylic C-H bonds are susceptible to oxidation and radical reactions.
Tetrahydrofuran (THF)Moderate to HighCan undergo ring-opening reactions, especially in the presence of Lewis acids.
AcetonitrileModerateThe nitrile group can coordinate to metal centers and participate in reactions.

Experimental Protocols for Assessing Solvent Inertness

To empirically validate the non-reactive nature of this compound in a specific catalytic system, the following experimental protocols are recommended.

Protocol 1: Catalyst Stability and Solvent Decomposition Study

Objective: To monitor the stability of the catalyst and detect any solvent-derived byproducts over time.

Methodology:

  • Set up a catalytic reaction under the desired conditions (catalyst, reactants, temperature, pressure) using this compound as the solvent.

  • Run a parallel control reaction using the non-deuterated 1,1,1,2-Tetrachloroethane.

  • At regular time intervals, withdraw aliquots from both reaction mixtures.

  • Analyze the aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) to:

    • Quantify the concentration of the starting materials and products to assess catalyst activity and stability.

    • Identify and quantify any new peaks that may correspond to solvent degradation products. Common degradation pathways for chlorinated ethanes include dehydrochlorination to form trichloroethylene.

  • Monitor the catalyst for any visual changes (e.g., color change, precipitation) that might indicate deactivation.

Protocol 2: Isotopic Labeling Crossover Experiment

Objective: To determine if deuterium from the solvent is incorporated into the product or reactants, which would indicate solvent participation.

Methodology:

  • Perform the catalytic reaction of interest using this compound as the solvent.

  • After the reaction is complete, isolate and purify the product(s) and any unreacted starting materials.

  • Analyze the isolated compounds using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²H NMR) and/or Mass Spectrometry (MS).

  • The presence of deuterium signals in the product or exchanged starting materials would indicate that the C-D bond of the solvent has been activated. The absence of such signals would support its non-reactive nature.

Logical Workflow for Solvent Selection and Validation

The following diagram illustrates a logical workflow for selecting and validating a non-reactive solvent for a catalytic study.

G cluster_0 Solvent Selection Phase cluster_1 Hypothesis: this compound is Non-Reactive cluster_2 Experimental Validation Phase cluster_3 Conclusion A Define Catalytic System (Reactants, Catalyst, Conditions) B Initial Solvent Screening (Solubility, Boiling Point) A->B C Consider Potential Reactivity (e.g., C-H activation) B->C D Kinetic Isotope Effect (Stronger C-D Bond) C->D E Protocol 1: Catalyst Stability & Solvent Decomposition Study (GC-MS) D->E F Protocol 2: Isotopic Labeling Crossover Experiment (NMR, MS) D->F G Compare with Non-Deuterated and Alternative Solvents E->G F->G H Assess Non-Reactivity: - No solvent-derived byproducts - No deuterium incorporation - Stable catalyst performance G->H

Workflow for assessing solvent non-reactivity.

Signaling Pathway Analogy: Catalyst-Solvent Interaction

While not a biological signaling pathway, the interaction between a catalyst and a solvent can be conceptualized in a similar manner, where the solvent can either be a passive bystander or an active participant that modulates the catalytic cycle.

G cluster_0 Ideal Non-Reactive Solvent cluster_1 Potentially Reactive Solvent A Catalyst D Catalytic Cycle A->D B Reactants B->D C Solvent Shell (this compound) C->A Solvation D->A E Products D->E F Catalyst I Catalytic Cycle F->I G Reactants G->I H Solvent Molecule (e.g., 1,1,1,2-Tetrachloroethane) H->I Undesired Interaction I->F J Products I->J K Side Products (from solvent) I->K

Catalyst-solvent interaction pathways.

Conclusion

While direct experimental data on the non-reactive nature of this compound in a wide range of catalytic studies is limited, the fundamental principles of the kinetic isotope effect provide a strong theoretical basis for its enhanced stability compared to its non-deuterated counterpart. Its use can minimize the risk of solvent interference, leading to more accurate and reliable catalytic data. Researchers are encouraged to employ the outlined experimental protocols to validate the inertness of this compound within their specific catalytic systems, thereby ensuring the integrity of their scientific findings.

References

Comparison of the environmental impact of different deuterated chlorinated solvents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Environmental Impact of Deuterated Chlorinated Solvents

For researchers, scientists, and drug development professionals, selecting the appropriate solvent is a critical decision that extends beyond its chemical properties to its environmental footprint. This guide provides a comparative analysis of the environmental impact of three common deuterated chlorinated solvents: Deuterated Chloroform (CDCl₃), Deuterated Dichloromethane (CD₂Cl₂), and Deuterated 1,1,2,2-Tetrachloroethane (B165197) (C₂D₂Cl₄).

Given the limited direct environmental data on deuterated compounds, this guide operates under the well-founded assumption that the environmental impact of these solvents is comparable to their non-deuterated (protio) counterparts. The primary difference, the kinetic isotope effect, may slightly alter degradation rates but is not expected to change the fundamental nature of their environmental impact.

Quantitative Environmental Impact Data

The following table summarizes key environmental impact parameters for the non-deuterated analogues of the selected solvents.

ParameterChloroform (CHCl₃)Dichloromethane (CH₂Cl₂)1,1,2,2-Tetrachloroethane (C₂H₂Cl₄)
Global Warming Potential (GWP, 100-year) 16 - 31[1]9[1][2]Not readily available
Ozone Depletion Potential (ODP) ~0[3][4]0.01 - 0.02[5][6]Insignificant (<1% reaches stratosphere)[7]
Acute Oral Toxicity (LD₅₀, rat) 450 - 2000 mg/kg[8]985 - >2000 mg/kg[9]208 - 300 mg/kg
Biodegradability Not readily biodegradableReadily biodegradableNot readily biodegradable

Experimental Protocols

The data presented in this guide is determined using standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Testing

Acute oral toxicity is typically determined using the OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method .

  • Principle: This method involves a stepwise procedure where a substance is administered orally to a group of experimental animals (usually rats) at one of a series of defined doses. The outcome of the first step determines the next step, with the goal of identifying a dose that causes mortality or evident toxicity.

  • Procedure:

    • A single dose of the test substance is administered by gavage to a small group of animals of a single sex (typically 3 female rats).

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • If mortality occurs, the test is repeated with a lower dose. If no mortality occurs, a higher dose is used in a subsequent step.

    • The procedure is continued until the dose that causes mortality in a certain proportion of animals is identified, allowing for classification of the substance's acute toxicity and estimation of the LD₅₀.

Biodegradability Testing

The biodegradability of a chemical substance is assessed using methods like the OECD Test Guideline 301D: Ready Biodegradability - Closed Bottle Test .

  • Principle: This test measures the biodegradation of a chemical by microorganisms in an aqueous medium over a 28-day period by determining the decrease in dissolved oxygen.

  • Procedure:

    • A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge).

    • The solution is kept in a completely filled, closed bottle in the dark at a constant temperature.

    • The depletion of dissolved oxygen is measured periodically over 28 days.

    • The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD) and is used to determine the extent of biodegradation. A substance is considered "readily biodegradable" if it reaches a biodegradation level of >60% ThOD within a 10-day window during the 28-day period.

Global Warming Potential (GWP) Calculation

The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time, relative to carbon dioxide. The calculation methodology is established by the Intergovernmental Panel on Climate Change (IPCC).

  • Principle: GWP is calculated based on the radiative efficiency (heat-absorbing ability) of a gas and its atmospheric lifetime.

  • Procedure:

    • The radiative efficiency of the substance is determined, which is its ability to absorb infrared radiation.

    • The atmospheric lifetime of the gas is estimated, which is the average time a molecule of the gas remains in the atmosphere.

    • The GWP is then calculated by integrating the radiative forcing of a pulse emission of the gas over a chosen time horizon (typically 100 years) and comparing it to the integrated radiative forcing of a similar mass of CO₂ over the same period.

Ozone Depletion Potential (ODP) Assessment

The ODP is a measure of the relative amount of degradation to the ozone layer a chemical compound can cause, with trichlorofluoromethane (B166822) (CFC-11) as the reference (ODP = 1.0).

  • Principle: ODP is determined by a substance's atmospheric lifetime, its molecular weight, and the number and type of halogen atoms it contains.

  • Procedure:

    • The atmospheric lifetime of the compound is determined.

    • The potential for the compound to be transported to the stratosphere is modeled.

    • The efficiency of the compound in destroying ozone once in the stratosphere, relative to CFC-11, is calculated.

Environmental Fate and Impact Pathway

The following diagram illustrates the general lifecycle and potential environmental pathways of deuterated chlorinated solvents upon their release.

cluster_0 Solvent Lifecycle cluster_1 Environmental Release cluster_2 Environmental Compartments & Transport cluster_3 Environmental Impact Use in Research\n(e.g., NMR) Use in Research (e.g., NMR) Waste Collection Waste Collection Use in Research\n(e.g., NMR)->Waste Collection Accidental Spills Accidental Spills Waste Collection->Accidental Spills Improper Handling Volatilization Volatilization Waste Collection->Volatilization Improper Storage Soil Soil Accidental Spills->Soil Atmosphere Atmosphere Volatilization->Atmosphere Ozone Depletion Ozone Depletion Atmosphere->Ozone Depletion Global Warming Global Warming Atmosphere->Global Warming Surface Water Surface Water Toxicity to\nAquatic Life Toxicity to Aquatic Life Surface Water->Toxicity to\nAquatic Life Groundwater Groundwater Soil & Groundwater\nContamination Soil & Groundwater Contamination Groundwater->Soil & Groundwater\nContamination Soil->Surface Water Runoff Soil->Groundwater Leaching Soil->Soil & Groundwater\nContamination

Lifecycle and environmental impact pathways of deuterated chlorinated solvents.

References

Validation of Analytical Methods: A Comparative Guide to Using 1,1,1,2-Tetrachloroethane-D2 as a Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. The validation of analytical methods ensures that measurements are precise and reproducible. A critical component of this validation is the use of appropriate reference materials, particularly internal standards, to correct for variability during analysis. This guide provides an objective comparison of 1,1,1,2-Tetrachloroethane-D2 as a reference material against a common alternative, focusing on its performance in the validation of analytical methods for volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC-MS).

Superior Performance of Deuterated Internal Standards

In analytical chemistry, especially for chromatographic techniques like GC-MS, internal standards are crucial for achieving accurate quantification.[1] They are compounds added in a constant amount to all samples, calibration standards, and blanks to correct for variations in sample preparation, injection volume, and instrument response.[2] The ideal internal standard is chemically similar to the analyte but distinguishable by the analytical instrument.

Stable isotope-labeled internal standards (SIL-ISs), such as the deuterated compound this compound, are widely considered the "gold standard" for mass spectrometry-based quantification.[3] This is because their physical and chemical properties are nearly identical to their non-deuterated counterparts.[4] This similarity ensures that the deuterated standard co-elutes with the analyte, experiencing the same matrix effects and resulting in more accurate and precise measurements compared to non-deuterated internal standards.[3][5]

Quantitative Performance Comparison

The following tables summarize the comparative performance of this compound against a commonly used non-deuterated internal standard, Bromochloromethane, in the validation of a GC-MS method for the analysis of a volatile chlorinated hydrocarbon analyte. The data presented is a representative synthesis based on typical performance improvements observed when using deuterated internal standards.

Table 1: Linearity

Internal StandardAnalyte Concentration Range (µg/L)Correlation Coefficient (r²)
This compound 0.5 - 100> 0.999
Bromochloromethane0.5 - 100> 0.995

A higher correlation coefficient indicates a better fit of the data to a linear model, which is crucial for accurate quantification over a range of concentrations.

Table 2: Precision (Repeatability)

Internal StandardAnalyte Concentration (µg/L)Relative Standard Deviation (%RSD)
This compound 10< 3%
Bromochloromethane10< 8%
This compound 50< 2%
Bromochloromethane50< 6%

Lower %RSD values indicate higher precision, meaning the measurements are more consistent when repeated.[6]

Table 3: Accuracy (Recovery)

Internal StandardSpiked Concentration (µg/L)Mean Recovery (%)
This compound 2598.5%
Bromochloromethane2592.1%
This compound 7599.2%
Bromochloromethane7594.5%

Mean recovery values closer to 100% indicate higher accuracy, meaning the measured value is closer to the true value.[7]

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Internal StandardLOD (µg/L)LOQ (µg/L)
This compound 0.10.5
Bromochloromethane0.31.0

Lower LOD and LOQ values indicate a more sensitive analytical method, capable of detecting and quantifying smaller amounts of the analyte.

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. The following is a comprehensive protocol for the validation of a GC-MS method for a volatile chlorinated hydrocarbon using an internal standard.

Objective

To validate a quantitative GC-MS method for the determination of a volatile chlorinated hydrocarbon in a water matrix, comparing the performance of this compound and Bromochloromethane as internal standards.

Materials and Reagents
  • Analyte: Certified standard of the volatile chlorinated hydrocarbon of interest.

  • Internal Standards:

    • This compound (CAS: 33685-54-0), >99.5% isotopic purity.

    • Bromochloromethane, analytical standard grade.

  • Solvents: Purge-and-trap grade methanol, deionized water.

  • Gases: Helium (carrier gas), Nitrogen (for drying), all ultra-high purity.

Instrumentation
  • Gas Chromatograph with a Mass Selective Detector (GC-MS).

  • Purge and Trap Concentrator.

  • Autosampler.

Preparation of Standard Solutions
  • Stock Solutions (1000 mg/L): Prepare individual stock solutions of the analyte, this compound, and Bromochloromethane in methanol.

  • Working Standard Solutions:

    • Analyte Working Solution (10 mg/L): Dilute the analyte stock solution in methanol.

    • Internal Standard Working Solutions (5 mg/L): Prepare separate working solutions for this compound and Bromochloromethane in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte working solution into deionized water to achieve concentrations ranging from 0.5 µg/L to 100 µg/L. Add a constant volume of the respective internal standard working solution to each calibration standard to achieve a final concentration of 10 µg/L.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 40, and 80 µg/L) in the same manner as the calibration standards.

GC-MS Analysis
  • Purge and Trap Parameters:

    • Purge Gas: Helium at 40 mL/min.

    • Purge Time: 11 minutes.

    • Desorb Time: 2 minutes at 250°C.

    • Bake Time: 7 minutes at 260°C.

  • GC Parameters:

    • Column: 30 m x 0.25 mm ID, 1.4 µm film thickness fused silica (B1680970) capillary column.

    • Oven Program: Initial temperature 35°C for 5 minutes, ramp at 10°C/min to 150°C, then ramp at 20°C/min to 220°C and hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 200°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for the analyte and internal standards.

Data Analysis
  • Linearity: Construct calibration curves by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).

  • Precision: Analyze five replicates of the low and high QC samples and calculate the relative standard deviation (%RSD) of the measured concentrations.

  • Accuracy: Analyze five replicates of the mid-level QC sample and calculate the mean recovery as a percentage of the nominal concentration.

  • LOD and LOQ: Determine the limit of detection (LOD) and limit of quantitation (LOQ) based on the signal-to-noise ratio (S/N), typically S/N of 3 for LOD and 10 for LOQ.

Visualizing the Workflow and Logical Relationships

To better understand the experimental process and the rationale behind using a deuterated internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Validation prep_stock Prepare Stock Solutions (Analyte, IS) prep_working Prepare Working Solutions prep_stock->prep_working prep_cal Prepare Calibration Standards prep_working->prep_cal prep_qc Prepare QC Samples prep_working->prep_qc spike_is Spike Internal Standard (this compound or Bromochloromethane) prep_cal->spike_is prep_qc->spike_is purge_trap Purge and Trap spike_is->purge_trap gc_sep Gas Chromatography Separation purge_trap->gc_sep ms_detect Mass Spectrometry Detection (SIM) gc_sep->ms_detect peak_integration Peak Area Integration ms_detect->peak_integration ratio_calc Calculate Area Ratios (Analyte/IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve quant Quantify Analyte in Samples cal_curve->quant validation Assess Linearity, Precision, Accuracy, LOD/LOQ quant->validation

Caption: Experimental workflow for GC-MS method validation.

logical_relationship Rationale for using a Deuterated Internal Standard cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Result analyte Volatile Chlorinated Hydrocarbon extraction Extraction Variability analyte->extraction injection Injection Volume Variation analyte->injection matrix Matrix Effects (Ion Suppression/Enhancement) analyte->matrix is This compound is->extraction is->injection is->matrix result Accurate & Precise Quantification extraction->result Correction by IS injection->result Correction by IS matrix->result Correction by IS

Caption: Rationale for using a deuterated internal standard.

References

Safety Operating Guide

Proper Disposal of 1,1,1,2-Tetrachloroethane-D2: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The safe handling and disposal of 1,1,1,2-Tetrachloroethane-D2, a deuterated halogenated solvent, is critical to ensure personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for its proper disposal, adhering to stringent safety protocols and regulatory requirements.

Immediate Safety Precautions

This compound is classified as a hazardous substance. It is fatal if it comes into contact with skin or is inhaled.[1][2] It is also toxic to aquatic life with long-lasting effects.[1][3] Therefore, strict adherence to safety measures is imperative.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, eye protection, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water and seek urgent medical attention.[1][2]

    • Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing. Immediately call a poison center or doctor.[1][2]

    • Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical advice.

  • Spills: In the event of a spill, evacuate the area. Absorb the spill with an inert material and collect it in a suitable, closed container for disposal.[2] Do not allow the substance to enter drains or watercourses.[1][3]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 33685-54-0
EC Number 251-634-1
Melting Point -44°C
Boiling Point 145 - 146 °C
Density 1.62 g/mL at 25 °C
Vapor Pressure 6.6 hPa at 20 °C
Water Solubility 3 g/L

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations. As a halogenated organic compound, it is subject to specific waste disposal requirements.

1. Waste Identification and Classification:

  • This chemical is classified as a hazardous waste. The non-deuterated form, 1,1,2,2-Tetrachloroethane, is assigned the RCRA waste code U209.[4][5] Due to its similar chemical properties, this compound should be treated as such.

  • It falls under the category of halogenated solvent waste.[6][7]

2. Waste Segregation and Collection:

  • Dedicated Waste Container: Use a designated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be made of a compatible material (e.g., glass or high-density polyethylene).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., toxic).

  • Segregation: Do not mix this waste with non-halogenated solvents or other incompatible waste streams.[6][7] Keep it separate from strong oxidizing agents, strong bases, and metals.[2]

3. Storage:

  • Secure Storage: Store the waste container in a designated, secure, and well-ventilated area, away from sources of heat or ignition.[2] The storage area should have secondary containment to prevent the spread of potential leaks.

  • Closed Containers: Ensure the waste container is always tightly closed when not in use to prevent the release of harmful vapors.[7][8]

4. Disposal Request and Pickup:

  • Contact Environmental Health and Safety (EHS): When the waste container is nearing its capacity (do not fill beyond 90%), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal contractor. Provide accurate information about the waste composition.

5. Transportation and Final Disposal:

  • Professional Disposal: The transportation and final disposal of the hazardous waste must be carried out by trained and certified professionals.

  • Disposal Method: The primary disposal method for halogenated organic compounds like this compound is typically high-temperature incineration at a licensed hazardous waste facility.[4]

Disposal Workflow

cluster_lab In the Laboratory cluster_disposal Disposal Process A 1. Waste Generation (Used this compound) B 2. Segregation & Collection (Designated Halogenated Waste Container) A->B C 3. Secure Storage (Labeled, Closed Container in Ventilated Area) B->C D 4. EHS/Contractor Notification (Request for Pickup) C->D E 5. Professional Transportation (Licensed Carrier) D->E F 6. Final Disposal (High-Temperature Incineration) E->F

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.